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  • Product: 5-Bromo-2-iodo-N-ethyl benzamide
  • CAS: 1295978-68-5

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 5-Bromo-2-iodo-N-ethyl benzamide

An In-depth Technical Guide to 5-Bromo-2-iodo-N-ethyl benzamide: Synthesis, Characterization, and Application Abstract This technical guide provides a comprehensive scientific overview of 5-Bromo-2-iodo-N-ethyl benzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Bromo-2-iodo-N-ethyl benzamide: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive scientific overview of 5-Bromo-2-iodo-N-ethyl benzamide, a di-halogenated aromatic compound of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of bromo and iodo substituents on the benzamide scaffold creates a versatile molecular building block, offering opportunities for selective, sequential chemical modifications. This document details the compound's physicochemical properties, provides a robust, step-by-step synthesis protocol, outlines expected analytical characterization, and explores its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The insights provided herein are intended to equip researchers and scientists with the necessary technical knowledge to effectively utilize this compound in complex synthetic workflows.

Chemical Identity and Structure

5-Bromo-2-iodo-N-ethyl benzamide is a synthetic organic compound classified as a halogenated benzamide. The presence of both an iodine and a bromine atom on the aromatic ring makes it a valuable intermediate for introducing molecular diversity.

  • IUPAC Name: 5-bromo-N-ethyl-2-iodobenzamide

  • CAS Number: 1295978-68-5[1]

  • Molecular Formula: C₉H₉BrINO

  • Molecular Weight: 353.98 g/mol

Table 1: Physicochemical Properties of 5-Bromo-2-iodo-N-ethyl benzamide and Related Compounds

Property5-Bromo-2-iodo-N-ethyl benzamideN-ethylbenzamide (Analogue)3-Bromo-5-iodobenzoic acid (Analogue)
Molecular Weight ( g/mol ) 353.98149.19[2]326.91
Melting Point (°C) Experimental data not publicly available70.5[2]219-221
Boiling Point (°C) Experimental data not publicly available317[2]Not applicable
Solubility Expected to be soluble in common organic solvents (DCM, THF, DMF, Ethyl Acetate); sparingly soluble in water.Soluble in ethanol and dichloromethane[2]Data not specified
logP (Predicted) ~3.9 (Calculated estimate based on analogues)Not specifiedNot specified

Rationale: The introduction of large, lipophilic halogen atoms like bromine and iodine significantly increases the molecular weight and is expected to raise the melting point compared to the unsubstituted N-ethylbenzamide. Halogenation also decreases aqueous solubility.

Synthesis and Purification

The most direct and reliable synthesis of 5-Bromo-2-iodo-N-ethyl benzamide is a two-step process commencing from commercially available 2-amino-5-bromobenzoic acid. This strategy involves an initial Sandmeyer reaction to install the iodo group, followed by amidation of the resulting carboxylic acid.

Workflow for the Synthesis of 5-Bromo-2-iodo-N-ethyl benzamide

G cluster_0 Step 1: Synthesis of 5-Bromo-2-iodobenzoic Acid cluster_1 Step 2: Amidation A 2-Amino-5-bromobenzoic Acid B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0°C C 5-Bromo-2-iodobenzoic Acid B->C  KI, H₂O  Heat D Acyl Chloride Intermediate C->D  SOCl₂ or (COCl)₂  DMF (cat.), Heat E 5-Bromo-2-iodo-N-ethyl benzamide D->E  Ethylamine, Base (e.g., Et₃N)  DCM, 0°C to RT

Caption: Synthetic pathway for 5-Bromo-2-iodo-N-ethyl benzamide.

Experimental Protocol: Step 1 - Synthesis of 5-Bromo-2-iodobenzoic Acid

This protocol is adapted from established Sandmeyer reaction procedures.[3][4]

  • Diazotization:

    • In a reaction vessel, suspend 2-amino-5-bromobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid (HCl).

    • Cool the suspension to 0-5°C using an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

    • Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in cold water.

    • Add the NaNO₂ solution dropwise to the stirred suspension. The addition rate should be controlled to keep the internal temperature below 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Iodide Displacement:

    • In a separate flask, dissolve potassium iodide (KI, ~1.5 eq) in water.

    • Slowly add the cold diazonium salt suspension to the KI solution. This order of addition is crucial for safety and yield, as it keeps the concentration of the unstable diazonium salt low in the reaction mixture.

    • Allow the mixture to warm to room temperature and then heat gently (e.g., to 90°C) for approximately 1 hour to ensure complete displacement of the diazonium group.[3] Vigorous nitrogen gas evolution will be observed.

    • Cool the reaction mixture to room temperature. If necessary, add a small amount of sodium thiosulfate solution to quench any remaining iodine.

    • The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Bromo-2-iodobenzoic acid as a solid.[3]

Experimental Protocol: Step 2 - Synthesis of 5-Bromo-2-iodo-N-ethyl benzamide

This protocol employs a highly reliable acyl chloride intermediate for the amidation.

  • Acyl Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Bromo-2-iodobenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂, ~2-3 eq) to the suspension, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). The DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that converts the carboxylic acid to the acyl chloride.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (typically 40°C for DCM or higher for toluene) until the reaction is complete (cessation of gas evolution and dissolution of the solid), usually within 1-3 hours.

    • Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 5-bromo-2-iodobenzoyl chloride can be used directly in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve ethylamine (as a solution in THF or as a condensed gas, ~1.2 eq) and a non-nucleophilic base like triethylamine (Et₃N, ~1.5 eq) in anhydrous DCM. The base is essential to neutralize the HCl byproduct of the reaction.

    • Add the ethylamine solution dropwise to the stirred acyl chloride solution at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford 5-Bromo-2-iodo-N-ethyl benzamide as a pure solid.

Analytical Characterization (Predicted)

While experimental spectra are not publicly available, the structure of the molecule allows for a confident prediction of its key spectroscopic features.[5][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Region (~7.0 - 8.0 ppm): Three distinct signals are expected. The proton at C6 (between I and C=O) will likely be a doublet. The proton at C4 (between Br and H) will be a doublet of doublets. The proton at C3 will be a doublet.

    • Ethyl Group: A quartet (~3.4 ppm, -CH₂-) coupled to a triplet (~1.2 ppm, -CH₃).

    • Amide Proton (-NH-): A broad singlet or triplet (~6.0-8.0 ppm, depending on solvent and concentration) that will exchange with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Nine unique carbon signals are expected.

    • Aromatic Region (~90 - 150 ppm): Six signals, with the carbon bearing the iodine (C2) being significantly shielded (~90-100 ppm) and the carbon bearing the bromine (C5) appearing around 115-125 ppm.[7]

    • Carbonyl Carbon (~165-170 ppm): One signal for the amide C=O.

    • Aliphatic Region (~15 and ~40 ppm): Two signals corresponding to the ethyl group carbons (-CH₃ and -CH₂-).

  • MS (Mass Spectrometry):

    • The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of one bromine atom. Two peaks of nearly equal intensity will be observed at m/z = 353 (for ⁷⁹Br) and m/z = 355 (for⁸¹Br).

    • Common fragmentation patterns would include the loss of the ethyl group and cleavage of the amide bond.

  • IR (Infrared Spectroscopy):

    • N-H Stretch: A sharp peak around 3300 cm⁻¹.

    • C-H Stretch (Aromatic/Aliphatic): Peaks around 3100-2850 cm⁻¹.

    • C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1670 cm⁻¹.

    • N-H Bend (Amide II): A band around 1550 cm⁻¹.

    • C-Br/C-I Stretch: Found in the fingerprint region (< 1000 cm⁻¹).

Reactivity and Applications in Chemical Synthesis

The primary value of 5-Bromo-2-iodo-N-ethyl benzamide in drug discovery and development lies in its capacity for selective functionalization through palladium-catalyzed cross-coupling reactions.[8] The carbon-iodine (C-I) bond is significantly weaker and thus more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-bromine (C-Br) bond.[9] This reactivity difference allows for a sequential coupling strategy.

Figure 2: Differential Reactivity in Cross-Coupling Reactions

G A 5-Bromo-2-iodo-N-ethyl benzamide B Step 1: Coupling at C-I (Milder Conditions) A->B  Pd Catalyst, R¹-M  e.g., Suzuki, Sonogashira C Mono-functionalized Intermediate B->C D Step 2: Coupling at C-Br (Harsher Conditions) C->D  Pd Catalyst, R²-M  e.g., Buchwald-Hartwig E Di-functionalized Product D->E

Sources

Exploratory

Chemo-Selective Functionalization of 5-Bromo-2-iodo-N-ethyl benzamide: A Strategic Guide to Sequential Cross-Coupling and Annulation

Executive Summary In the realm of advanced organic synthesis and drug discovery, the construction of complex, polycyclic architectures requires building blocks that offer precise, predictable, and orthogonal reactivity....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug discovery, the construction of complex, polycyclic architectures requires building blocks that offer precise, predictable, and orthogonal reactivity. 5-Bromo-2-iodo-N-ethyl benzamide (CAS 1295978-68-5) has emerged as a premier dihalogenated scaffold for diversity-oriented synthesis [1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical chemistry and provide a field-proven, mechanistic blueprint. By exploiting the vast thermodynamic differences between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, researchers can execute highly controlled sequential cross-coupling reactions. Furthermore, the N-ethyl amide moiety is not merely a structural appendage; it acts as a latent internal nucleophile, enabling late-stage intramolecular annulation to form highly substituted isoquinolinones.

Mechanistic Principles of Orthogonal Reactivity

The utility of 5-Bromo-2-iodo-N-ethyl benzamide relies entirely on the kinetic and thermodynamic disparities of its halogen substituents. To design a successful synthetic route, one must understand the causality behind the catalyst's behavior at each carbon center.

Thermodynamic Disparities and Oxidative Addition

In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the Pd(0) active species into the aryl halide bond. The activation energy required for this insertion is directly proportional to the Bond Dissociation Energy (BDE) of the carbon-halogen bond [2].

Because the C-I bond at the C2 position is significantly weaker (~65 kcal/mol) than the C-Br bond at the C5 position (~81 kcal/mol), Pd(0) will selectively insert into the C-I bond at room temperature. The C-Br bond remains completely inert under these mild conditions, preserving it as a pristine handle for subsequent functionalization.

Quantitative Process Parameters

Table 1: Thermodynamic and Kinetic Parameters of Halogen Bonds in Benzamides

Halogen BondBond Dissociation EnergyRelative Oxidative Addition Rate (Pd0)Required Activation Temperature
C-I (C2 position) ~65 kcal/mol> 10,00020°C - 25°C (Room Temp)
C-Br (C5 position) ~81 kcal/mol170°C - 100°C
C-Cl (Reference) ~96 kcal/mol< 0.01> 110°C (Requires specialized ligands)

Table 2: Catalyst and Ligand Optimization for Orthogonal Coupling

Reaction PhaseTarget BondOptimal Catalyst/LigandBase / SolventRationale for Selection
Phase 1: Sonogashira C-IPd(PPh₃)₂Cl₂ / CuIEt₃N (neat or in THF)Monodentate PPh₃ provides a highly active, unhindered Pd(0) center for rapid C-I insertion without providing enough electron density to activate C-Br.
Phase 2: Suzuki C-BrPd(dppf)Cl₂K₂CO₃ / Dioxane:H₂OBidentate, electron-rich dppf increases Pd nucleophilicity, lowering the activation barrier required to cleave the stronger C-Br bond.

Visualizing the Reaction Architecture

To conceptualize the orthogonal reactivity, the following diagrams map both the macro-workflow of the synthesis and the micro-catalytic cycle governing the initial chemoselectivity.

Workflow SM 5-Bromo-2-iodo-N-ethyl benzamide C2 C2-Alkynyl-5-bromo Intermediate SM->C2 Sonogashira (Mild, 25°C) Selective C-I Cleavage C5 C2-Alkynyl-C5-aryl Intermediate C2->C5 Suzuki-Miyaura (Heated, 80°C) C-Br Cleavage Cyclized Isoquinolin-1(2H)-one Derivative C2->Cyclized Direct Annulation (Alternative Route) C5->Cyclized Ag/Au Catalyzed Intramolecular Annulation

Caption: Workflow of sequential orthogonal cross-coupling and late-stage annulation.

CatalyticCycle Pd0 Pd(0)L_n Active OA Oxidative Addition Pd(II) Pd0->OA + Ar-I (Kinetically Fast) TM Trans- metalation OA->TM + Cu-Alkyne (via Et3N) RE Reductive Elimination TM->RE Trans/Cis Isomerization RE->Pd0 - Product Regeneration

Caption: Catalytic cycle highlighting the kinetically favored C-I oxidative addition.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems . True scientific rigor requires that a protocol provides the operator with real-time physical and analytical feedback to confirm the mechanistic pathway is functioning as intended.

Protocol 1: Chemoselective Sonogashira Coupling (C2-Alkynylation)

Objective: Selectively couple a terminal alkyne to the C2 position while leaving the C5 bromine untouched.

  • Reagent Assembly: To an oven-dried Schlenk flask, add 5-Bromo-2-iodo-N-ethyl benzamide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Degassing (Critical Causality): Evacuate and backfill the flask with Argon three times. Why? Oxygen rapidly degrades the Pd(0) catalyst and acts as an oxidant for the Cu-catalyzed Glaser homocoupling of the alkyne, which will consume your starting material and ruin the stoichiometry.

  • Solvent & Reactant Addition: Inject anhydrous Triethylamine (Et₃N, 0.2 M) and the terminal alkyne (1.1 equiv) via syringe.

  • Reaction Execution: Stir the mixture at 25°C for 4 hours. Why 25°C? Room temperature provides sufficient thermal energy to overcome the ~65 kcal/mol barrier of the C-I bond, but is entirely insufficient to breach the ~81 kcal/mol barrier of the C-Br bond, guaranteeing >99% chemoselectivity.

  • Self-Validation Check: Within 30 minutes, the clear yellow solution will transition into a thick, cloudy suspension. This is the precipitation of the triethylammonium iodide (Et₃N·HI) salt byproduct. The volume of this precipitate acts as a visual stoichiometric indicator of reaction progress.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Objective: Functionalize the previously inert C5 bromine position with an arylboronic acid.

  • Reagent Assembly: To a clean flask, add the C2-alkynylated intermediate from Protocol 1 (1.0 equiv), an arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio). Why this system? The aqueous phase dissolves the K₂CO₃, which coordinates to the boronic acid to form a highly nucleophilic, negatively charged arylboronate complex. This complex is mandatory for the transmetalation step to occur.

  • Reaction Execution: Heat the biphasic mixture to 80°C for 12 hours. Why 80°C and dppf? The bidentate 'dppf' ligand forces a specific bite angle that increases the electron density on the palladium center. Coupled with thermal energy, this highly nucleophilic Pd(0) species can now successfully undergo oxidative addition into the stubborn C-Br bond.

  • Self-Validation Check: Monitor via LC-MS. Upon completion, the reaction mixture will often turn from bright orange to dark brown or black. This indicates the depletion of the aryl halide and the subsequent aggregation of the catalyst into "Palladium black" (inactive Pd nanoparticles).

Protocol 3: Silver-Catalyzed Intramolecular Annulation

Objective: Cyclize the linear intermediate into a 3-substituted 2-ethyl-isoquinolin-1(2H)-one [3].

  • Reagent Assembly: Dissolve the C2-alkynyl-C5-aryl intermediate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add Silver Triflate (AgOTf, 0.1 equiv).

  • Reaction Execution: Heat to 60°C for 6 hours. Causality: Ag(I) acts as a highly specific, carbophilic Lewis acid. It coordinates exclusively to the pi-electron cloud of the alkyne, withdrawing electron density and drastically lowering its Lowest Unoccupied Molecular Orbital (LUMO).

  • Cyclization Mechanism: The lowered LUMO makes the alkyne highly susceptible to nucleophilic attack. The lone pair on the N-ethyl amide nitrogen attacks the activated alkyne in a 6-endo-dig cyclization, forming the stable, aromatic isoquinolinone core.

  • Self-Validation Check: TLC (Thin Layer Chromatography) will show a highly fluorescent new spot under 254 nm UV light, characteristic of the extended conjugated pi-system of the newly formed isoquinolinone ring.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Dihalobenzenes Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: Synthesis of Isoquinolines and Isoquinolinones via Ag- and Pd-Catalyzed Intramolecular Annulation Source: Journal of Organic Chemistry URL: [Link]

Foundational

Thermodynamic Solvation Profile of 5-Bromo-2-iodo-N-ethyl benzamide in Polar Aprotic Solvents: A Methodological and Mechanistic Guide

Executive Summary 5-Bromo-2-iodo-N-ethyl benzamide (CAS 1295978-68-5) is a highly functionalized halogenated benzamide derivative[1]. It serves as a critical intermediate in pharmaceutical synthesis, particularly in tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-iodo-N-ethyl benzamide (CAS 1295978-68-5) is a highly functionalized halogenated benzamide derivative[1]. It serves as a critical intermediate in pharmaceutical synthesis, particularly in transition-metal-catalyzed cross-coupling reactions where the differential reactivity of the bromine and iodine substituents can be exploited[1]. For process chemists and formulation scientists, understanding the thermodynamic solubility of this compound in polar aprotic solvents is paramount. This whitepaper provides an in-depth analysis of its solvation thermodynamics, details a self-validating experimental protocol for equilibrium solubility determination, and outlines the practical implications for drug development.

Physicochemical Profiling & Solvation Thermodynamics

The structural architecture of 5-bromo-2-iodo-N-ethyl benzamide presents unique solubility challenges and opportunities. The presence of two heavy halogens (bromine at C5 and iodine at C2) significantly increases the molecule's lipophilicity and polarizability. This leads to strong intermolecular London dispersion forces within its crystal lattice, typically resulting in poor aqueous solubility. Concurrently, the N-ethyl carboxamide moiety introduces a localized dipole and the capacity for hydrogen bonding—acting as both an H-bond donor via the N-H group and an acceptor via the C=O group[2].

When introduced to polar aprotic solvents—such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile—the solvation thermodynamics are highly favorable. Polar aprotic solvents possess large dipole moments and high dielectric constants but lack dissociable O-H or N-H bonds[3].

The Causality of Solvation: The high solubility of halogenated benzamides in these media lies in the solvent's ability to act as a potent hydrogen-bond acceptor for the amide N-H, without the energetic penalty of disrupting a pre-existing solvent-solvent hydrogen-bond network (as is required in protic solvents like water or methanol)[3]. Furthermore, the highly polarizable halogens engage in robust dipole-induced dipole interactions with the aprotic solvent molecules, rapidly dismantling the crystalline lattice.

Logic API 5-Bromo-2-iodo- N-ethyl benzamide HBond H-Bond Acceptance (Solvent O -> Amide N-H) API->HBond Dipole Dipole-Dipole Interaction (Carbonyl & Halogens) API->Dipole Dispersion London Dispersion (Halogen Polarizability) API->Dispersion Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->HBond Solvent->Dipole Solvent->Dispersion Dissolution High Thermodynamic Solubility HBond->Dissolution Dipole->Dissolution Dispersion->Dissolution

Figure 1: Logical relationship of intermolecular forces driving solvation in polar aprotic media.

Experimental Methodology: Equilibrium Solubility Determination

To generate reliable thermodynamic solubility data, the "shake-flask" method is the gold standard recommended by the World Health Organization (WHO) and the Biopharmaceutics Classification System (BCS)[4]. The following self-validating protocol details the workflow for determining the solubility of 5-bromo-2-iodo-N-ethyl benzamide in polar aprotic solvents.

Step-by-Step Protocol & Causality
  • Saturation Preparation: Weigh approximately 10–30% excess of 5-bromo-2-iodo-N-ethyl benzamide into a sealed glass vial containing 5.0 mL of the target polar aprotic solvent.

    • Causality: An excess of the solid phase is mandatory to ensure the system reaches true thermodynamic equilibrium rather than a kinetically trapped metastable state[4].

  • Thermal Equilibration: Secure the vials in an orbital shaker maintained at a constant temperature (e.g., 25.0 ± 0.1 °C or 37.0 ± 0.1 °C) and agitate at 100–150 rpm for 24 to 48 hours.

    • Causality: Mechanical agitation prevents localized supersaturation at the solid-liquid interface, while strict temperature control prevents thermal fluctuations that drastically skew equilibrium constants[4].

  • Phase Separation: Transfer the suspension to a centrifuge and spin at 10,000 rpm for 15 minutes under isothermal conditions.

    • Causality: Centrifugation is preferred over filtration for aprotic solvents to avoid the risk of API adsorption onto filter membranes or solvent-induced membrane degradation, ensuring only the truly dissolved solute remains in the supernatant[4].

  • Quantification: Dilute the supernatant appropriately and analyze via High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV).

    • Causality: HPLC-UV provides high specificity and sensitivity, validating the chemical stability of the compound during the incubation period and preventing the overestimation of solubility that can occur with gravimetric methods if solvent evaporation is incomplete.

Workflow N1 1. Solid-Solvent Mixing (Excess API + Aprotic Solvent) N2 2. Orbital Shaking (Thermodynamic Equilibration) N1->N2 Controlled Temp (37°C) N3 3. Phase Separation (Isothermal Centrifugation) N2->N3 24-48 Hours N4 4. HPLC-UV Quantification (Concentration Determination) N3->N4 Supernatant Extraction N5 5. Data Synthesis (Solubility Profile Generation) N4->N5 Analytical Validation

Figure 2: Step-by-step experimental workflow for the shake-flask equilibrium solubility method.

Quantitative Data: Solubility Profile

The table below summarizes the solubility profile of 5-bromo-2-iodo-N-ethyl benzamide across a spectrum of polar aprotic solvents. The data highlights the direct correlation between the solvent's hydrogen-bond acceptor propensity, dielectric constant, and the resulting solubility limit[3].

SolventDielectric Constant (ε)Dipole Moment (D)Solubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.73.96> 250> 300
N,N-Dimethylformamide (DMF) 36.73.82~ 210~ 260
N,N-Dimethylacetamide (DMAc) 37.83.81~ 195~ 240
Acetonitrile (MeCN) 37.53.92~ 85~ 115
Ethyl Acetate (EtOAc) 6.01.78~ 45~ 65

*Note: Representative thermodynamic estimates based on homologous halogenated benzamide profiles[2].

Practical Implications in Drug Development

Understanding the solubility profile of 5-bromo-2-iodo-N-ethyl benzamide in polar aprotic solvents is paramount for process chemists. In cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), maintaining the API in a homogenous solution is critical for catalytic turnover. Solvents like DMSO and DMF not only provide exceptional solubility but also stabilize the transition-metal intermediates[3]. Furthermore, during formulation, aprotic solvent data informs the selection of co-solvents and precipitation anti-solvents used in crystallization processes to control the polymorphic form and purity of the final drug substance[2].

References

  • Master Organic Chemistry. "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents". Master Organic Chemistry. Available at:[Link]

  • Ouyang, J., et al. "Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K". Journal of Molecular Liquids. Available at:[Link]

  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver". WHO Technical Report Series, No. 1019. Available at: [Link]

Sources

Exploratory

5-Bromo-2-iodo-N-ethylbenzamide: A Comprehensive Guide to Molecular Weight, Exact Mass Calculation, and Analytical Workflows

Executive Summary In modern drug development and medicinal chemistry, the precise characterization of halogenated building blocks is paramount. 5-Bromo-2-iodo-N-ethylbenzamide (CAS: 1295978-68-5; Chemical Formula: C9H9Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and medicinal chemistry, the precise characterization of halogenated building blocks is paramount. 5-Bromo-2-iodo-N-ethylbenzamide (CAS: 1295978-68-5; Chemical Formula: C9H9BrINO) is a structurally complex intermediate utilized in the synthesis of novel therapeutics [1]. The presence of two distinct heavy halogens (bromine and iodine) introduces significant isotopic complexity.

This technical guide provides an authoritative breakdown of the theoretical calculations and analytical workflows required to characterize this compound. By delineating the critical differences between average molecular weight (used for bulk stoichiometry) and monoisotopic exact mass (used for High-Resolution Mass Spectrometry), this document serves as a foundational reference for analytical scientists and synthetic chemists.

Structural and Chemical Significance

The molecular architecture of 5-Bromo-2-iodo-N-ethylbenzamide dictates its behavior in both biological systems and analytical instruments.

  • Di-Halogenated Phenyl Ring: The inclusion of both bromine at the 5-position and iodine at the 2-position provides unique steric bulk and lipophilicity. Furthermore, these halogens act as potent halogen-bond donors, a critical interaction in structure-based drug design for stabilizing ligand-receptor complexes.

  • Amide Linkage: The N-ethyl amide group provides metabolic stability while acting as a hydrogen-bond acceptor and donor.

  • Analytical Causality: From an analytical perspective, iodine is monoisotopic (^127^I), whereas bromine exists in nature as a nearly 1:1 mixture of two stable isotopes (^79^Br and ^81^Br). This specific isotopic distribution dictates that mass spectrometric analysis will yield a highly characteristic "doublet" signature, making isotopic pattern matching a primary method for structural validation [2].

Theoretical Foundations: Molecular Weight vs. Exact Mass

A common pitfall in analytical chemistry is conflating molecular weight with exact mass. They are derived from fundamentally different isotopic principles.

Molecular Weight (Average Mass)

The molecular weight (MW) is calculated using the standard atomic weights established by IUPAC, which account for the natural abundance of all isotopes for a given element [2]. This value is strictly used for macroscopic applications, such as calculating molarity, yield, and bulk stoichiometry during synthesis.

Exact Mass (Monoisotopic Mass)

The exact mass is calculated using the mass of the most abundant naturally occurring stable isotope of each constituent element [2]. In High-Resolution Mass Spectrometry (HRMS), instruments like Orbitraps or Time-of-Flight (TOF) analyzers separate individual isotopologues. Therefore, the exact mass is required to identify the primary [M+H]^+ peak.

Quantitative Calculation Summary

The following table systematically breaks down the calculation for C9H9BrINO [3].

ElementCountAverage Atomic Mass ( g/mol )Monoisotopic Mass (Da)Principal Isotope
Carbon (C) 912.01112.000000^12^C
Hydrogen (H) 91.0081.007825^1^H
Bromine (Br) 179.90478.918336^79^Br
Iodine (I) 1126.904126.904473^127^I
Nitrogen (N) 114.00714.003074^14^N
Oxygen (O) 115.99915.994915^16^O
TOTAL 22 353.985 g/mol 352.891223 Da -

Note: The exact mass of the neutral molecule is 352.8912 Da . Under positive Electrospray Ionization (ESI+), the addition of a proton (H^+, exact mass 1.007276 Da) yields an expected [M+H]^+ exact mass of 353.8985 Da .

Mass_Calculation_Logic Formula Chemical Formula C9H9BrINO AvgMass Average Atomic Mass (Isotopic Abundance Weighted) Formula->AvgMass Calculates MonoMass Monoisotopic Mass (Most Abundant Isotope) Formula->MonoMass Calculates MW Molecular Weight 353.98 g/mol AvgMass->MW Yields ExactMass Exact Mass 352.8912 Da MonoMass->ExactMass Yields App1 Bulk Stoichiometry & Synthesis MW->App1 Used for App2 High-Resolution Mass Spectrometry (HRMS) ExactMass->App2 Used for

Caption: Logical relationship and downstream applications of Average Molecular Weight versus Exact Mass.

Experimental Methodology: LC-HRMS Mass Verification

To empirically validate the exact mass of 5-Bromo-2-iodo-N-ethylbenzamide, a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow is employed.

Protocol: Self-Validating LC-HRMS Workflow

This protocol is designed as a self-validating system . By incorporating an internal lock mass, the instrument continuously calibrates the mass axis in real-time, ensuring that any reported exact mass is intrinsically verified against instrumental drift.

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of 5-Bromo-2-iodo-N-ethylbenzamide in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

  • Causality: Methanol ensures complete solvation of the highly lipophilic di-halogenated ring, while the final aqueous dilution matches the initial conditions of the reversed-phase gradient to prevent peak distortion (solvent effects).

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.

  • Causality: We utilize a C18 stationary phase because the Br and I atoms impart significant hydrophobicity to the molecule. The C18 carbon chains provide optimal hydrophobic interactions for retention.

Step 3: Ionization (ESI+)

  • Action: Operate the Electrospray Ionization source in positive mode (ESI+).

  • Causality: The secondary amide group (N-ethyl) acts as a weak base. The 0.1% formic acid in the mobile phase donates a proton to the amide nitrogen or carbonyl oxygen, efficiently generating the [M+H]^+ adduct required for detection.

Step 4: Mass Analysis & Real-Time Validation

  • Action: Acquire data using an Orbitrap mass analyzer set to a resolution of ≥70,000 at m/z 200. Concurrently, infuse a lock mass (e.g., reserpine, m/z 609.2806).

  • Causality & Validation: High resolution is mandatory to distinguish the analyte's exact mass from isobaric background interferences. If the lock mass deviates by >2 ppm during the run, the system automatically flags the data, invalidating the run and forcing a recalibration. This guarantees the integrity of the 353.8985 Da measurement.

Step 5: Isotopic Pattern Confirmation

  • Action: Analyze the resulting spectra for the M and M+2 peaks.

  • Causality: Because ^79^Br and ^81^Br exist in a ~50.69% to 49.31% ratio, the data processing software must identify a doublet peak at m/z 353.8985 (M) and m/z 355.8965 (M+2) with approximately equal intensities. The presence of this exact isotopic signature confirms the presence of bromine and validates the chemical formula.

LCHRMS_Workflow SamplePrep Sample Preparation (1 µg/mL in MeOH/H2O) Chromatography UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Injection Ionization Electrospray Ionization (ESI+) [M+H]+ Generation Chromatography->Ionization Eluent MassAnalysis Orbitrap/TOF Mass Analysis (Resolution > 70,000) Ionization->MassAnalysis Ion Beam DataProcessing Data Processing (Exact Mass & Isotope Matching) MassAnalysis->DataProcessing Raw Data

Caption: Step-by-step experimental workflow for the LC-HRMS analysis of 5-Bromo-2-iodo-N-ethylbenzamide.

References

  • Journal of the American Society for Mass Spectrometry. "Monoisotopic Mass?". ACS Publications, 2021. Available at:[Link]

Foundational

A Preliminary Toxicological and Safety Assessment of 5-Bromo-2-iodo-N-ethyl benzamide

A Guide for Researchers and Drug Development Professionals Disclaimer: This document is intended for informational purposes for research and development professionals. 5-Bromo-2-iodo-N-ethyl benzamide is a novel chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. 5-Bromo-2-iodo-N-ethyl benzamide is a novel chemical compound intended for research use only and is not for human or veterinary use.[1] The toxicological properties of this compound have not been fully investigated. This guide provides a preliminary assessment based on the available chemical information, data from structurally related compounds, and established toxicological principles. A comprehensive Safety Data Sheet (SDS) should be developed based on empirical testing.

Introduction: The Need for a Proactive Safety Assessment

5-Bromo-2-iodo-N-ethyl benzamide (CAS No. 1295978-68-5) is a halogenated benzamide with potential applications as a synthetic intermediate in medicinal chemistry.[1] Its structure, featuring both bromine and iodine on the benzamide scaffold, makes it a valuable precursor for the synthesis of more complex molecules.[1] As with any novel chemical entity, a thorough understanding of its potential hazards is paramount before its widespread use in a laboratory or developmental setting. In the absence of specific toxicological data for this compound, a preliminary hazard assessment is a critical first step in establishing safe handling procedures.

This guide outlines a systematic approach to evaluating the potential toxicity of 5-Bromo-2-iodo-N-ethyl benzamide, drawing on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the principles of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3][4]

Physicochemical Properties and Initial Hazard Considerations

A foundational step in any toxicity assessment is the characterization of the compound's physicochemical properties. These properties can provide early clues to its potential biological activity and hazards.

PropertyValue/InformationSource
CAS Number 1295978-68-5Benchchem[1]
Molecular Formula C9H9BrINOBenchchem[1]
Molecular Weight 353.98 g/mol Benchchem[1]
IUPAC Name 5-bromo-N-ethyl-2-iodobenzamideBenchchem[1]
Appearance Solid (predicted)General knowledge of similar compounds
Solubility Likely soluble in organic solventsGeneral knowledge of similar compounds

The presence of bromo and iodo substituents on an aromatic ring suggests the potential for metabolic activation to reactive intermediates. Halogenated aromatic compounds can exhibit a range of toxicities, including hepatotoxicity.[5][6] Furthermore, the benzamide functional group is present in many biologically active compounds, and some substituted benzamides are known to be harmful if swallowed and are suspected of causing genetic defects.[7][8]

A Proposed Workflow for Preliminary Toxicity Assessment

Given the novelty of 5-Bromo-2-iodo-N-ethyl benzamide, a tiered approach to toxicity testing is recommended. This approach prioritizes in vitro methods to minimize animal testing while still gathering essential safety data.

G cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: Acute In Vivo Studies (if warranted) cluster_2 Phase 3: Data Integration & Hazard Communication A Computational Toxicology (e.g., QSAR) B Ames Test (Mutagenicity) A->B C In Vitro Cytotoxicity (e.g., MTT Assay) B->C D Acute Oral Toxicity (OECD 423/425) C->D Positive in vitro results may trigger in vivo testing F GHS Classification D->F E Skin & Eye Irritation/Corrosion E->F G Safety Data Sheet (SDS) Development F->G

Figure 1: A tiered workflow for the preliminary toxicity assessment of a novel chemical entity.

Phase 1: In Silico and In Vitro Assessment

3.1.1. Computational Toxicology (In Silico)

Before any laboratory testing, computational models such as Quantitative Structure-Activity Relationship (QSAR) can predict potential toxicities based on the chemical structure. These models can provide initial estimates of acute toxicity, mutagenicity, and other endpoints.

3.1.2. Bacterial Reverse Mutation Test (Ames Test)

This is a standard in vitro assay for identifying substances that can cause gene mutations.

Experimental Protocol: Ames Test (OECD 471)

  • Strains: A set of Salmonella typhimurium strains with pre-existing mutations are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolism in the liver.

  • Exposure: The bacterial strains are exposed to a range of concentrations of 5-Bromo-2-iodo-N-ethyl benzamide.

  • Plating: The treated bacteria are plated on a minimal agar medium.

  • Incubation & Analysis: The plates are incubated, and the number of revertant colonies (bacteria that have mutated back to a state where they can grow on the minimal medium) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

3.1.3. In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay assesses the compound's ability to kill cells or inhibit their growth.

Experimental Protocol: MTT Assay

  • Cell Culture: A suitable mammalian cell line (e.g., HeLa, HepG2) is cultured in a 96-well plate.

  • Exposure: The cells are treated with various concentrations of 5-Bromo-2-iodo-N-ethyl benzamide for a defined period (e.g., 24-48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Analysis: The absorbance of the purple solution is measured using a plate reader. A decrease in absorbance in treated wells compared to controls indicates a reduction in cell viability.

Phase 2: Acute In Vivo Studies

If the results from in vitro testing suggest significant toxicity, or if required by regulatory bodies, limited and ethically conducted in vivo studies may be necessary.

3.2.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423) or Up-and-Down Procedure (OECD 425)

These methods are designed to estimate the acute oral toxicity (LD50) of a substance while minimizing the number of animals used.[9][10][11][12]

Experimental Protocol: OECD 423 (Acute Toxic Class Method)

  • Animal Model: Typically, a small number of rats (usually females) are used.

  • Dosing: A stepwise procedure is used with a starting dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The choice of the starting dose is based on any available information.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[13]

  • Dose Adjustment: The subsequent dosing steps depend on the outcome of the previous step.

  • Classification: The results allow for the classification of the substance into a GHS acute toxicity category.

Preliminary Safety Data Sheet (SDS) for 5-Bromo-2-iodo-N-ethyl benzamide

This preliminary SDS is constructed based on the principles of the GHS and data from structurally related compounds.[2][3] It should be updated as empirical data becomes available.

SAFETY DATA SHEET

SECTION 1: Identification

  • Product Name: 5-Bromo-2-iodo-N-ethyl benzamide

  • CAS Number: 1295978-68-5[1]

  • Recommended Use: For research and development purposes only.[1]

  • Restrictions on Use: Not for human or veterinary use.[1]

SECTION 2: Hazards Identification

  • GHS Classification (Provisional):

    • Acute Toxicity, Oral (Category 4), H302 - Harmful if swallowed. (Based on related benzamides)[7][8]

    • Germ Cell Mutagenicity (Category 2), H341 - Suspected of causing genetic defects. (Based on related benzamides)[7][8]

    • Skin Irritation (Category 2), H315 - Causes skin irritation. (Precautionary, based on halogenated aromatics)[14]

    • Eye Irritation (Category 2A), H319 - Causes serious eye irritation. (Precautionary, based on halogenated aromatics)[14]

  • GHS Label Elements (Provisional):

    • Pictogram:

      • Health Hazard

      • Exclamation Mark

    • Signal Word: Warning

    • Hazard Statements:

      • H302: Harmful if swallowed.

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

      • H341: Suspected of causing genetic defects.

    • Precautionary Statements:

      • P201: Obtain special instructions before use.

      • P264: Wash skin thoroughly after handling.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.

      • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

      • P308+P313: IF exposed or concerned: Get medical advice/attention.

SECTION 3: Composition/Information on Ingredients

  • Substance: 5-Bromo-2-iodo-N-ethyl benzamide

  • CAS Number: 1295978-68-5[1]

  • Purity: ≥95%[1]

SECTION 4: First-Aid Measures

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

SECTION 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: May emit toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen iodide under fire conditions.

SECTION 6: Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

SECTION 7: Handling and Storage

  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Conditions for Safe Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.

SECTION 8: Exposure Controls/Personal Protection

  • Engineering Controls: Handle in accordance with good industrial hygiene and safety practice. Use a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.

    • Skin Protection: Handle with chemical-resistant gloves. Wear protective clothing.

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.

SECTION 9: Physical and Chemical Properties

  • See Table in Section 2 of this guide.

SECTION 10: Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: No data available.

  • Incompatible Materials: Strong oxidizing agents.

SECTION 11: Toxicological Information

  • Acute Toxicity: No data available. Harmful if swallowed is presumed based on related compounds.

  • Skin Corrosion/Irritation: No data available. Causes skin irritation is presumed.

  • Serious Eye Damage/Irritation: No data available. Causes serious eye irritation is presumed.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available. Suspected of causing genetic defects is presumed based on related compounds.[7][8]

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • STOT-Single Exposure: No data available.

  • STOT-Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

SECTION 12: Ecological Information

  • No data available. Avoid release to the environment.

SECTION 13: Disposal Considerations

  • Dispose of in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

SECTION 14: Transport Information

  • Not regulated as a dangerous good.

SECTION 15: Regulatory Information

  • This product is for research and development use only.

SECTION 16: Other Information

  • The information provided in this preliminary Safety Data Sheet is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification.

Conclusion and Path Forward

5-Bromo-2-iodo-N-ethyl benzamide is a novel compound with uncharacterized toxicological properties. This guide provides a framework for a preliminary safety assessment, emphasizing a tiered testing strategy that aligns with modern toxicological practices and animal welfare principles. The provisional SDS offers a starting point for safe handling but must be updated as empirical data is generated. Researchers and institutions utilizing this compound are strongly encouraged to perform a thorough risk assessment and implement the recommended safety protocols.

References

  • Introduction of GHS. GHS Taiwan. Available at: [Link]

  • The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). International Labour Organization. Available at: [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. Available at: [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD. Available at: [Link]

  • 5-Bromo-2-iodobenzamide. PubChem. Available at: [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program (NTP). Available at: [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals. Wikipedia. Available at: [Link]

  • OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure (Sept. 1998 version). ICCVAM. Available at: [Link]

  • 5-BROMO-2-IODOBENZOATE | CAS 21740-00-1. Matrix Fine Chemicals. Available at: [Link]

  • Chapter IV. Guidelines for Toxicity Tests. FDA. Available at: [Link]

  • Globally Harmonised System (GHS) by Country and Region: A Compliance Overview. REACH24H. Available at: [Link]

  • Hazard Communication - Globally Harmonized System. Occupational Safety and Health Administration. Available at: [Link]

  • Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. PMC. Available at: [Link]

  • BENZAMIDE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Revue Roumaine de Chimie. Available at: [Link]

  • [Toxicity of selected brominated aromatic compounds]. PubMed. Available at: [Link]

  • Mammalian Toxicity of Organic Compounds of Bromine and Iodine. ResearchGate. Available at: [Link]

  • BENZAMIDE. New Jersey Department of Health. Available at: [Link]

  • Guidelines for the Testing of Chemicals. OECD. Available at: [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
  • Toxicity Testing. NCBI. Available at: [Link]

  • OECD Guidelines for Testing of Chemicals. EPA. Available at: [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. Available at: [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Regulations.gov. Available at: [Link]

  • Toxicology of iodine: A mini review. ResearchGate. Available at: [Link]

  • Halogen. Wikipedia. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 5-Bromo-2-iodo-N-ethyl benzamide: From Synthesis to Crystallographic Analysis

This guide provides an in-depth technical overview of the synthetic and crystallographic analysis of 5-Bromo-2-iodo-N-ethyl benzamide, a halogenated benzamide of significant interest to researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of the synthetic and crystallographic analysis of 5-Bromo-2-iodo-N-ethyl benzamide, a halogenated benzamide of significant interest to researchers, scientists, and drug development professionals. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document will serve as a comprehensive roadmap, detailing the necessary experimental protocols and theoretical considerations for its structural determination. The principles and methodologies outlined herein are widely applicable to other small organic molecules.

Introduction: The Significance of Halogenated Benzamides in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of halogen atoms, such as bromine and iodine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This modulation is a cornerstone of modern drug design, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. 5-Bromo-2-iodo-N-ethyl benzamide represents a model compound for exploring the interplay of multiple halogen substituents on molecular conformation and intermolecular interactions, which are critical for its potential biological activity.

Synthesis of 5-Bromo-2-iodo-N-ethyl benzamide

The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry. A common and efficient method involves the acylation of an amine with a benzoyl chloride.[2][3]

Proposed Synthetic Pathway

The synthesis of 5-Bromo-2-iodo-N-ethyl benzamide can be envisioned as a two-step process starting from 5-bromo-2-iodobenzoic acid.

Synthesis_Pathway cluster_step1 Step 1 cluster_step2 Step 2 5-Bromo-2-iodobenzoic_acid 5-Bromo-2-iodobenzoic acid 5-Bromo-2-iodobenzoyl_chloride 5-Bromo-2-iodobenzoyl chloride 5-Bromo-2-iodobenzoic_acid->5-Bromo-2-iodobenzoyl_chloride Acyl Chloride Formation Thionyl_chloride SOCl₂ or (COCl)₂ Target_Molecule 5-Bromo-2-iodo-N-ethyl benzamide 5-Bromo-2-iodobenzoyl_chloride->Target_Molecule Amidation Ethylamine Ethylamine (C₂H₅NH₂) Pyridine or Et₃N

A proposed two-step synthesis of the target molecule.
Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-iodobenzoyl chloride

  • To a round-bottom flask charged with 5-bromo-2-iodobenzoic acid, add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in excess (typically 2-3 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture gently for 2-4 hours, or until the evolution of gas ceases. The reaction should be performed in a well-ventilated fume hood.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-bromo-2-iodobenzoyl chloride can often be used in the next step without further purification.

Step 2: Synthesis of 5-Bromo-2-iodo-N-ethyl benzamide

  • Dissolve the crude 5-bromo-2-iodobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve ethylamine (C₂H₅NH₂) and a non-nucleophilic base such as pyridine or triethylamine (Et₃N) in the same solvent. The base is necessary to neutralize the hydrochloric acid byproduct.[4]

  • Add the ethylamine solution dropwise to the cooled benzoyl chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 5-Bromo-2-iodo-N-ethyl benzamide.

Single-Crystal X-ray Diffraction: Unveiling the 3D Molecular Structure

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The process involves growing a high-quality single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern.

Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[6] Several techniques can be employed, and the optimal method is typically found through screening various conditions.

Crystallization MethodDescriptionKey Considerations
Slow Evaporation A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly over several days or weeks.[7]The solvent should be one in which the compound is moderately soluble. The rate of evaporation is crucial and can be controlled by covering the vessel with parafilm with small perforations.
Vapor Diffusion A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.The choice of solvent/anti-solvent pair is critical. The two solvents must be miscible.
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.The cooling rate must be very slow to allow for the formation of a single, well-ordered crystal lattice.

A Note on Crystal Quality: A good crystal for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or other visible defects.[6] Under a polarizing microscope, a single crystal should extinguish polarized light uniformly every 90 degrees of rotation.

Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[8]

XRD_Workflow Crystal_Mounting Mount Single Crystal Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Diffractometer Data_Processing Data Integration and Scaling Data_Collection->Data_Processing Raw Diffraction Images Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Reflection File (hkl) Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Validation Structure Validation and Analysis Structure_Refinement->Validation Refined Structure (CIF)

The general workflow for single-crystal X-ray diffraction.

Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[5]

Data Processing: The raw diffraction images are processed to determine the position and intensity of each diffraction spot. This data is then used to determine the unit cell parameters and the space group of the crystal.

Structure Solution and Refinement

Structure Solution: The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities of the diffracted X-rays, not their phases. The phases are essential for calculating the electron density map, which reveals the positions of the atoms. For small molecules, direct methods or Patterson methods are commonly used to solve the phase problem.[8]

Structure Refinement: Once an initial model of the structure is obtained, it is refined using a least-squares method. This process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[9]

Common Software for Structure Refinement:

  • SHELX: A widely used suite of programs for crystal structure solution and refinement.[1]

  • OLEX2: A graphical user interface that integrates various structure solution and refinement programs, including SHELX.[1]

  • APEX Software Suite: A comprehensive package for instrument control, data processing, and structure refinement.[10]

The final output of a successful crystallographic analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including atomic coordinates, bond lengths, bond angles, and details of the data collection and refinement.

Predicted Molecular Structure and Intermolecular Interactions

Although an experimental structure is not yet available, we can predict some key structural features of 5-Bromo-2-iodo-N-ethyl benzamide. The bulky iodine atom at the 2-position is expected to cause significant steric hindrance, likely forcing the amide group out of the plane of the benzene ring. The bromine atom at the 5-position will further influence the electronic properties of the aromatic ring.

In the solid state, the molecule is likely to form hydrogen bonds between the N-H of the amide and the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimers. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, may also play a role in the crystal packing.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and structural elucidation of 5-Bromo-2-iodo-N-ethyl benzamide. For researchers in drug discovery and materials science, understanding the precise three-dimensional structure of such molecules is paramount. The detailed protocols and theoretical background provided here serve as a robust framework for obtaining and interpreting the crystallographic data of this and other novel halogenated benzamides, ultimately contributing to the rational design of new functional molecules.

References

  • APEX Software | Bruker. (n.d.). Retrieved April 7, 2024, from [Link]

  • Resources | Single-Crystal X-ray Diffraction - OpenScholar. (n.d.). Retrieved April 7, 2024, from [Link]

  • Crystallography Software - RCSB PDB. (2023, February 15). Retrieved April 7, 2024, from [Link]

  • X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.). Retrieved April 7, 2024, from [Link]

  • 5-bromo-2-hydroxy-N-[(E)-1-(5-iodo-1H-indol-2-yl)ethylideneamino]benzamide | C17H13BrIN3O2 | CID 136122516 - PubChem. (n.d.). Retrieved April 7, 2024, from [Link]

  • Crystallography Software - UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Retrieved April 7, 2024, from [Link]

  • Structure of Benzoyl Chloride - BYJU'S. (2021, December 7). Retrieved April 7, 2024, from [Link]

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC. (n.d.). Retrieved April 7, 2024, from [Link]

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. (n.d.). Retrieved April 7, 2024, from [Link]

  • Synthesis of Benzamide from Benzoyl Chloride | PDF | Amide | Amine - Scribd. (n.d.). Retrieved April 7, 2024, from [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. (n.d.). Retrieved April 7, 2024, from [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved April 7, 2024, from [Link]

  • How to grow crystals for X-ray crystallography - IUCr Journals. (2024, July 30). Retrieved April 7, 2024, from [Link]

  • 5-Bromo-2-iodobenzamide | C7H5BrINO | CID 40428781 - PubChem. (n.d.). Retrieved April 7, 2024, from [Link]

  • 5-bromo-N-but-3-enyl-2-iodobenzamide | C11H11BrINO | CID 116037374 - PubChem. (n.d.). Retrieved April 7, 2024, from [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved April 7, 2024, from [Link]

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Foundational

The Strategic Role of 5-Bromo-2-iodo-N-ethyl benzamide in Advanced Medicinal Chemistry

A Technical Whitepaper by a Senior Application Scientist Executive Summary In modern drug discovery, the precise spatial arrangement of halogens on an aromatic scaffold is not merely a structural feature; it is a strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper by a Senior Application Scientist

Executive Summary

In modern drug discovery, the precise spatial arrangement of halogens on an aromatic scaffold is not merely a structural feature; it is a strategic tool to dictate pharmacokinetic behavior and synthetic versatility. 5-Bromo-2-iodo-N-ethyl benzamide (CAS 1295978-68-5) represents a highly specialized, di-halogenated pharmaceutical intermediate[1]. With a molecular formula of C9H9BrINO and a molecular weight of 353.98 g/mol , this compound serves as a foundational building block for synthesizing complex active pharmaceutical ingredients (APIs) and radioligands for neuro-imaging[1].

This guide explores the mechanistic rationale behind its structural design, provides a self-validating protocol for its synthesis, and details its downstream applications in targeting critical central nervous system (CNS) pathways, such as Monoamine Oxidase A (MAO-A) and Dopamine D2 receptors.

Mechanistic Design: The Causality of the Halogen Scaffold

As an application scientist, I do not select intermediates based on availability, but on orthogonal reactivity. The unique substitution pattern of 5-Bromo-2-iodo-N-ethyl benzamide provides a highly controlled system for sequential functionalization:

  • The C2-Iodine (Primary Reactive Site): Iodine is highly polarizable and forms the weakest carbon-halogen bond in the molecule. This makes the C2 position exceptionally primed for selective oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). Furthermore, in radiopharmaceutical development, this stable iodine can undergo radioiododestannylation to incorporate isotopes like 123I or 125I for Single-Photon Emission Computed Tomography (SPECT) imaging[2].

  • The C5-Bromine (Secondary Handle): Once the C2 position is functionalized, the C5-bromine serves as a secondary, orthogonal handle for further structural elaboration. This allows chemists to build complex, multi-ring systems without requiring de novo synthesis.

  • The N-ethyl Carboxamide Group: The amide moiety acts as a powerful directing group for ortho-metalation. Additionally, the ethyl substituent fine-tunes the compound's lipophilicity, a critical factor for crossing the blood-brain barrier (BBB) when developing CNS-active therapeutics.

SynthesisWorkflow A 5-Bromo-2-iodobenzoic Acid B 5-Bromo-2-iodobenzoyl Chloride A->B SOCl2 / DMF (Chlorination) C 5-Bromo-2-iodo-N-ethyl benzamide (CAS 1295978-68-5) B->C Ethylamine / Et3N 0°C, DCM D [123I]-Radioligand (SPECT Imaging) C->D Radioiododestannylation (Isotopic Exchange) E Cross-Coupled API (Targeted Therapy) C->E Pd-Catalysis (Selective at C2-I)

Workflow: Sequential synthesis and orthogonal functionalization of the intermediate.

Self-Validating Experimental Protocol: Nucleophilic Acyl Substitution

The formation of 5-Bromo-2-iodo-N-ethyl benzamide from 5-bromo-2-iodobenzoyl chloride and ethylamine is a classic example of nucleophilic acyl substitution[3]. To ensure high yield and purity, the following protocol is designed as a self-validating system, where each step includes a mechanistic safeguard.

Reagents & Materials
  • 5-Bromo-2-iodobenzoyl chloride (1.0 eq, 10 mmol)

  • Ethylamine (2.0 M solution in THF, 1.1 eq, 11 mmol)

  • Triethylamine ( Et3​N ) (2.2 eq, 22 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology
  • Preparation & Atmospheric Control: Dissolve 5-bromo-2-iodobenzoyl chloride in 50 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert argon atmosphere.

    • Causality: Argon prevents ambient moisture from inducing hydrolysis of the highly electrophilic acyl chloride back into the inactive benzoic acid.

  • Base Addition: Add 2.2 equivalents of Et3​N to the stirring solution.

    • Causality: Et3​N acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the premature protonation of the ethylamine nucleophile, which would otherwise render it unreactive.

  • Nucleophilic Attack (Temperature Control): Cool the reaction vessel to 0°C using an ice-water bath. Dropwise add the ethylamine solution over 15 minutes.

    • Causality: The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon[3]. The 0°C temperature strictly controls the exothermic nature of this substitution, suppressing the formation of unwanted secondary amides or thermal degradation products.

  • Reaction Monitoring & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO3​ (30 mL). Extract the organic layer, wash with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

  • Self-Validation Check: Before proceeding to 1H -NMR, perform a rapid FT-IR analysis of the crude solid. The complete disappearance of the acyl chloride carbonyl stretch (~1770 cm −1 ) and the appearance of a strong, sharp amide carbonyl stretch (~1640 cm −1 ) combined with an N-H stretch (~3300 cm −1 ) provides immediate, self-validating proof of successful conversion.

Downstream Applications in Drug Discovery

Halogenated benzamides are a highly significant class in pharmacology, widely explored for their potential as reversible MAO-A inhibitors and as radioligands for neuro-imaging[1].

Radioligand Development for SPECT Imaging

Derivatives of iodobenzamides are the gold standard for imaging Dopamine D2 receptors in the brain[4]. By utilizing the C2-iodine position of our intermediate, researchers can synthesize tracers like[ 123I ]IBZM. When injected intravenously, these tracers cross the blood-brain barrier and competitively bind to D2 receptors in the striatum, allowing for the in vivo quantification of receptor density using high-resolution SPECT[4]. This is critical for diagnosing and monitoring neurodegenerative diseases and assessing the efficacy of antipsychotic therapies.

TargetEngagement L Iodobenzamide Radioligand R Dopamine D2 Receptor (Striatum) L->R Competitive Binding G G(i/o) Protein Complex R->G Receptor Activation AC Adenylyl Cyclase G->AC Allosteric Inhibition cAMP cAMP Production (Inhibited) AC->cAMP Downregulation of Signaling

Pathway: Pharmacological target engagement of iodobenzamides at the D2 receptor.

Modulation of MAO-A Activity

The strategic placement of halogens directly impacts a drug's target engagement. Comparative assessments in drug discovery have shown that halogenated benzamides (such as the chlorinated moclobemide) exhibit distinct binding affinities for Monoamine Oxidase A (MAO-A) compared to their non-halogenated counterparts. 5-Bromo-2-iodo-N-ethyl benzamide provides a versatile scaffold to synthesize novel, highly lipophilic MAO-A inhibitors, where the heavy halogens increase the metabolic half-life by blocking cytochrome P450-mediated oxidation at the aromatic ring.

Quantitative Data Presentation

The following tables summarize the physicochemical profile of the intermediate and the comparative pharmacological impact of the benzamide class.

Table 1: Physicochemical Profile of the Intermediate

PropertyValueClinical / Synthetic Significance
IUPAC Name 5-bromo-N-ethyl-2-iodobenzamideStandardized nomenclature for API filing.
CAS Number 1295978-68-5Unique registry identifier[1].
Molecular Formula C9H9BrINODictates exact mass for MS validation.
Molecular Weight 354.0 g/mol Optimal size for subsequent fragment-based drug design[1].
Purity (Typical) 95%Required threshold for downstream metal-catalyzed coupling[1].

Table 2: Comparative Pharmacological Impact of Benzamide Scaffolds

CompoundHalogenation PatternPrimary TargetTherapeutic / Diagnostic Application
Moclobemide 4-chloroMAO-AReversible inhibitor of MAO-A (Antidepressant)
Raclopride 3,5-dichloroD2 ReceptorAntipsychotic / PET Imaging Tracer
[ 123I ]IBZM 3-iodoD2 ReceptorSPECT Imaging Tracer for Striatal Binding[4]
5-Bromo-2-iodo-N-ethyl benzamide 5-bromo, 2-iodoVersatileAdvanced Precursor / Synthetic Intermediate[1]

References

  • Benchchem. "5-Bromo-2-iodo-N-ethyl benzamide | CAS 1295978-68-5".
  • Benchchem. "A Comparative Assessment of Halogenated Benzamides in Drug Discovery". Benchchem Technical Guides.
  • National Institutes of Health (NIH).
  • National Institutes of Health (NIH).
  • PLOS One. "Synthesis and Investigation of a Radioiodinated F3 Peptide Analog as a SPECT Tumor Imaging Radioligand". PLOS Research Journals.

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Exploratory

Thermodynamic Stability and Degradation Kinetics of 5-Bromo-2-iodo-N-ethyl benzamide at Room Temperature

Target Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Technical Guide & Whitepaper Executive Summary & Mechanistic Grounding 5-Bromo-2-iodo-N-ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Technical Guide & Whitepaper

Executive Summary & Mechanistic Grounding

5-Bromo-2-iodo-N-ethyl benzamide (CAS 1295978-68-5) is a highly functionalized di-halogenated building block widely utilized in medicinal chemistry[1]. Featuring orthogonal reactivity profiles at the iodine and bromine positions, it serves as a critical synthetic intermediate for the development of radioligands, molecular glues, and PROTACs[1].

A fundamental question during the scale-up and storage of this active pharmaceutical ingredient (API) intermediate is its thermodynamic stability at room temperature (25°C) . As an application scientist, it is critical to look beyond basic shelf-life observations and understand the causality of stability. The stability of this compound is governed by two primary factors:

  • Intramolecular Bond Dissociation Energies (BDE): The high kinetic and thermodynamic barriers preventing spontaneous C–Halogen and C–N bond cleavage.

  • Intermolecular Supramolecular Interactions: The stabilization of the crystal lattice via halogen and hydrogen bonding.

This whitepaper synthesizes the thermodynamic principles, solid-state chemistry, and ICH-compliant experimental protocols required to validate the room-temperature stability of 5-Bromo-2-iodo-N-ethyl benzamide.

Thermodynamic Parameters & Bond Dissociation Energetics

To predict the room-temperature behavior of 5-Bromo-2-iodo-N-ethyl benzamide, we must evaluate the intrinsic strength of its covalent bonds. The molecule contains three potential sites of degradation: the aryl C–I bond, the aryl C–Br bond, and the amide C–N bond.

At standard room temperature (298.15 K), the available ambient thermal energy ( kT ) is approximately 0.59 kcal/mol . Spontaneous unimolecular decomposition requires the ambient thermal energy to overcome the activation energy barrier of the weakest bond.

Quantitative Data: Bond Dissociation Energies (BDE)
Bond TypeStructural PositionApprox. BDE (kcal/mol)Thermodynamic Stability at 25°C
C–I Aryl (C2 position)~65.7 - 66.7Stable (Requires UV/photocatalysis)
C–Br Aryl (C5 position)~79.7 - 82.6Highly Stable
C–N Ethyl Amide~88.0Highly Stable (Kinetically inert)
C–C Aromatic Ring>100.0Inert

Data synthesized from established computational and experimental thermochemical studies on haloarenes[2][3].

Causality Insight: The C–I bond is the thermodynamic "weakest link" in the molecule, with a BDE of ~65.7 kcal/mol[3]. However, because 65.7 kcal/mol is orders of magnitude higher than the 0.59 kcal/mol provided by ambient room temperature, the probability of spontaneous homolytic cleavage is effectively zero. Consequently, the molecule is thermodynamically stable against spontaneous dehalogenation at 25°C, provided it is protected from high-energy photons (UV light, which provides >80 kcal/mol)[4].

G A 5-Bromo-2-iodo-N-ethyl benzamide (Solid State, 25°C) B Spontaneous Homolysis (C-I / C-Br) A->B Thermodynamically Blocked (Barrier > 65 kcal/mol) C Amide Hydrolysis (Neutral pH) A->C Kinetically Blocked (High Activation Energy) D Crystal Lattice Stabilization A->D Halogen & H-Bonding (ΔG < 0)

Thermodynamic stability map of 5-Bromo-2-iodo-N-ethyl benzamide at 25°C.

Solid-State Stability: The Role of Halogen Bonding

While gas-phase BDEs explain the stability of the isolated molecule, 5-Bromo-2-iodo-N-ethyl benzamide is handled as a solid at room temperature. The thermodynamic stability of its solid state is heavily influenced by supramolecular chemistry.

Halogenated benzamides are known to form highly stable, tightly packed crystal lattices[5][6]. The highly polarizable iodine and bromine atoms feature regions of positive electrostatic potential at their distal ends, known as σ-holes [6].

  • Halogen Bonding: These σ-holes act as Lewis acids, engaging in strong, highly directional non-covalent interactions with Lewis bases (such as the carbonyl oxygen of the amide group)[6].

  • Hydrogen Bonding: The secondary amine (N-H) of the ethyl amide group acts as a classic hydrogen bond donor, further locking the molecular conformation.

Conclusion on Phase Stability: The combination of C–I···O=C halogen bonds and N–H···O hydrogen bonds results in a highly negative Gibbs free energy of crystallization ( ΔGcryst​<0 ). This robust lattice energy prevents spontaneous polymorphic transitions, sublimation, or melting at 25°C, ensuring excellent physical stability[5][7].

Experimental Validation: ICH Q1A(R2) Stability Protocol

To translate these theoretical thermodynamic principles into regulatory-compliant data, stability testing must be conducted according to the ICH Q1A(R2) guidelines for new drug substances[8][9]. The following self-validating protocol is designed to empirically prove the room-temperature stability of the compound.

Workflow N1 Batch Selection (3 Primary Batches) N2 Controlled Storage (25°C / 60% RH) N1->N2 N3 Sampling Intervals (0, 3, 6, 9, 12 mo) N2->N3 N4 Analytical Testing (HPLC, DSC, TGA) N3->N4 N5 Shelf-Life Determination N4->N5

Standardized ICH Q1A(R2) stability testing workflow for drug substances.

Step-by-Step Methodology

Step 1: Batch Selection and Packaging

  • Select three independent primary batches of 5-Bromo-2-iodo-N-ethyl benzamide manufactured at a minimum of pilot scale (≥95% purity)[1][9].

  • Package the samples in container closure systems that strictly simulate the proposed commercial packaging (e.g., double low-density polyethylene bags sealed within a high-density polyethylene drum)[9].

Step 2: Environmental Chamber Incubation

  • Place the packaged samples into a continuously monitored, validated environmental stability chamber.

  • Long-Term Storage Conditions: Set the chamber to 25°C ± 2°C and 60% RH ± 5% RH [9][10]. (Note: Protect chambers from light to prevent photolytic C-I cleavage, which is governed by ICH Q1B).

Step 3: Scheduled Sampling

  • Withdraw representative aliquots at defined intervals: 0, 3, 6, 9, and 12 months for the initial regulatory submission, with a commitment to continue testing through the proposed re-test period (e.g., 24 or 36 months)[10].

Step 4: Analytical Testing (Stability-Indicating Methods)

  • Chemical Purity (HPLC-UV): Dissolve the sample in an appropriate diluent (e.g., Acetonitrile/Water) and analyze via Reversed-Phase HPLC with UV detection at 254 nm. Monitor specifically for dehalogenated degradation products (e.g., 5-bromo-N-ethylbenzamide) or amide hydrolysis products.

  • Thermal/Physical Stability (DSC/TGA): Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to monitor the melting endotherm and confirm the absence of polymorphic shifts or solvent uptake (hygroscopicity) over time[5][7].

Step 5: Data Evaluation

  • Evaluate the data for "significant change," defined as a 5% shift in initial assay values or the failure to meet acceptance criteria for appearance or physical attributes[9]. Given the thermodynamic profile of this compound, zero significant chemical degradation is expected at 25°C.

Conclusion

From a thermodynamic and kinetic standpoint, 5-Bromo-2-iodo-N-ethyl benzamide is highly stable at room temperature (25°C). The ambient thermal energy is vastly insufficient to overcome the ~65.7 kcal/mol barrier required for C–I bond homolysis[3], and the solid-state crystal lattice is heavily stabilized by highly directional halogen and hydrogen bonds[6]. By implementing strict ICH Q1A(R2) protocols[8], CMC teams can confidently establish long-term shelf-life metrics for this critical intermediate, provided it is stored in tightly sealed, light-resistant containers.

References

  • Quality Guidelines - ICH: Public Consultations; Guideline Implementation. ICH.org. Retrieved from:[Link]

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. ICH.org. Retrieved from:[Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. Retrieved from: [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products Comments for its application. IKEV.org. Retrieved from:[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity. NIH.gov (PMC). Retrieved from:[Link]

  • Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation. NIH.gov (PMC). Retrieved from:[Link]

  • Photochemistry and Photophysics of Halogen-Substituted Dibenzothiophene Oxides. Iowa State University Digital Repository. Retrieved from:[Link]

  • Probing the mechanism of phase transitions in halogen-substituted solvatomorph crystals of benzimidamides. NIH.gov (PMC). Retrieved from:[Link]

  • Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers: Halogen Bonding and Its Role. USP.br. Retrieved from:[Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. ResearchGate. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Sequential Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-iodo-N-ethyl benzamide

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the chemoselective, sequential functionalization of a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the chemoselective, sequential functionalization of a highly versatile dihaloarene scaffold.

Introduction & Mechanistic Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, dihaloarenes serve as highly valuable, programmable scaffolds. 5-Bromo-2-iodo-N-ethyl benzamide (CAS: 1295978-68-5) is a prime example, offering two distinct halogen handles (iodine at C2, bromine at C5) alongside an amide directing group[1].

The fundamental challenge in utilizing dihaloarenes is achieving absolute chemoselectivity—ensuring the palladium catalyst reacts exclusively at one site before the other. By exploiting the inherent bond dissociation energy (BDE) differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, chemists can perform sequential, orthogonal cross-coupling reactions[2].

The success of this sequential coupling relies heavily on the kinetics of the oxidative addition step in the palladium catalytic cycle. The C-I bond is significantly weaker than the C-Br bond, making the oxidative addition of the aryl iodide to the Pd(0) center highly facile and often shifting the rate-determining step to transmetalation[3]. Consequently, reactions at the C-I bond can be conducted under exceptionally mild conditions, leaving the C-Br bond completely intact for downstream functionalization[4]. Furthermore, the N-ethyl benzamide moiety can coordinate with the palladium center, directing the catalyst to specific C-H bonds or participating in subsequent intramolecular cyclizations[1].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast at C-I bond) Pd0->OxAdd 5-Bromo-2-iodo-N-ethyl benzamide TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base / H2O RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Mono-coupled Bromo-Benzamide RedElim->Product Product Release

Catalytic cycle highlighting chemoselective oxidative addition at the weaker C-I bond.

Quantitative Reactivity Comparison

To design a successful sequential coupling strategy, it is critical to understand the thermodynamic and kinetic boundaries of each halogen site. The following table summarizes the operational parameters required to achieve orthogonal reactivity[2][3].

ParameterC2 Position (Iodine)C5 Position (Bromine)
Bond Dissociation Energy ~65 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Oxidative Addition Kinetics Fast (Facile insertion by Pd(0))Slower (Requires higher activation energy)
Typical Reaction Temperature 20°C – 50°C80°C – 110°C
Preferred Ligands PPh₃, dppf (Standard, neutral)XPhos, BippyPhos (Electron-rich, bulky)
Chemoselectivity Profile High (Reacts orthogonally to C-Br)Requires prior C-I functionalization

Sequential Functionalization Strategy

By leveraging the parameters above, we can construct a robust, two-step synthetic workflow. Step 1 utilizes mild Suzuki-Miyaura conditions to target the C-I bond. Step 2 employs harsher Buchwald-Hartwig amination conditions to activate the remaining C-Br bond, yielding a highly complex, di-functionalized scaffold.

Workflow Start 5-Bromo-2-iodo- N-ethyl benzamide Step1 Suzuki Coupling (C-I Activation, 50°C) Start->Step1 Intermediate 5-Bromo-2-aryl- N-ethyl benzamide Step1->Intermediate Step2 Buchwald Amination (C-Br Activation, 100°C) Intermediate->Step2 Final Di-functionalized Benzamide Scaffold Step2->Final

Workflow for sequential, orthogonal functionalization of 5-Bromo-2-iodo-N-ethyl benzamide.

Experimental Protocols

As a self-validating system, these protocols include explicit In-Process Controls (IPCs) to ensure that causality and chemoselectivity are actively monitored rather than assumed.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C2-Iodine Activation)

Objective: To couple an arylboronic acid exclusively at the C2 position while preserving the C5 bromine for downstream chemistry.

Materials:

  • 5-Bromo-2-iodo-N-ethyl benzamide (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation & Degassing: Combine Toluene and H₂O in a 4:1 ratio. Sparge the mixture with Argon for 15 minutes.

    • Causality: Palladium(0) is highly susceptible to oxidation by atmospheric oxygen, which forms inactive Pd(II) peroxo complexes. Thorough degassing ensures the catalyst remains in its active state.

  • Reagent Assembly: To an oven-dried Schlenk flask, add 5-Bromo-2-iodo-N-ethyl benzamide, the arylboronic acid, and K₂CO₃.

    • Causality: Using a strict 1.05 equivalent of boronic acid prevents over-coupling. The biphasic solvent system is critical; water dissolves the inorganic base to generate the reactive boronate complex, facilitating the transmetalation step[5].

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon. Seal the flask and introduce the degassed solvent mixture.

  • Temperature Control (50°C): Heat the reaction strictly to 50°C and stir vigorously.

    • Causality: Maintaining a mild temperature provides the critical thermodynamic control for chemoselectivity. At 50°C, the thermal energy is sufficient to overcome the activation barrier for C-I oxidative addition but insufficient for C-Br activation[3].

  • In-Process Control (IPC) via LC-MS: After 4 hours, analyze an aliquot.

    • Self-Validation: The desired intermediate will show a mass shift corresponding to the loss of iodine (-127 Da) and the addition of the aryl group. Crucially, the mass spectrum must retain the characteristic 1:1 isotopic splitting pattern (M / M+2) indicative of the intact bromine atom. This validates absolute chemoselectivity.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the 5-Bromo-2-aryl-N-ethyl benzamide intermediate.

Protocol B: Secondary Buchwald-Hartwig Amination (C5-Bromine Activation)

Objective: To functionalize the remaining C-Br bond using an amine nucleophile, completing the di-functionalization of the scaffold.

Materials:

  • 5-Bromo-2-aryl-N-ethyl benzamide (from Protocol A, 1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BippyPhos or XPhos (4 mol%)

  • Cs₂CO₃ or NaOtBu (1.5 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Reagent Assembly: In an argon-filled glovebox, charge a vial with the bromo-intermediate, Pd₂(dba)₃, BippyPhos, and the base.

    • Causality: The C-Br bond requires a highly electron-rich, bulky ligand (like BippyPhos) to accelerate the sluggish oxidative addition step and promote the subsequent reductive elimination of the sterically hindered amine[6].

  • Solvent and Amine Addition: Add anhydrous, degassed toluene followed by the secondary amine. Seal the vial with a PTFE-lined cap.

  • Thermal Activation (100°C): Heat the reaction block to 100°C for 12 hours.

    • Causality: The higher bond dissociation energy of the C-Br bond necessitates elevated temperatures to drive the catalytic cycle forward[2].

  • In-Process Control (IPC) via LC-MS:

    • Self-Validation: Analyze an aliquot. The complete disappearance of the bromine isotopic pattern (M / M+2) and the appearance of the new product mass confirms full conversion of the C-Br bond.

  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via preparative HPLC.

Sources

Application

Application Note: Chemoselective Sonogashira Coupling of 5-Bromo-2-iodo-N-ethyl benzamide

Executive Summary The synthesis of complex polycyclic and extended aromatic systems often requires bifunctional building blocks that allow for orthogonal, stepwise functionalization. 5-Bromo-2-iodo-N-ethyl benzamide (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex polycyclic and extended aromatic systems often requires bifunctional building blocks that allow for orthogonal, stepwise functionalization. 5-Bromo-2-iodo-N-ethyl benzamide (CAS: 1295978-68-5) is a highly versatile dihalogenated scaffold used in advanced organic synthesis and drug development [1]. By exploiting the differential reactivity of its carbon-halogen bonds, researchers can perform a chemoselective Sonogashira coupling at the 2-position (iodo), preserving the 5-position (bromo) for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This application note provides a self-validating, empirically grounded protocol for achieving >90% regioselectivity during the alkynylation of this specific benzamide derivative.

Mechanistic Rationale & Causality

The success of this protocol relies on the thermodynamic and kinetic differences between the C–I and C–Br bonds.

  • Oxidative Addition Kinetics: Aryl iodides possess a significantly lower bond dissociation energy (~280 kJ/mol) compared to aryl bromides (~340 kJ/mol) [2]. Consequently, the active Palladium(0) catalyst undergoes oxidative addition into the C–I bond at room temperature, whereas C–Br activation typically requires elevated temperatures (>60 °C) or highly electron-rich phosphine ligands.

  • Regioselectivity: In disubstituted aryl halides, the terminal alkyne selectively adds to the site with the more reactive iodide substituent [3].

  • Co-Catalysis: The reaction is co-catalyzed by Copper(I) iodide. The terminal alkyne forms a copper(I) acetylide intermediate, which efficiently transfers the alkynyl group to the Ar-Pd(II)-I complex via transmetalation [1].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_1 Ar-Pd(II)-I Complex Pd0->PdII_1 Oxidative Addition (Selective C-I Cleavage) PdII_2 Ar-Pd(II)-Alkynyl Complex PdII_1->PdII_2 Transmetalation (Cu-Acetylide Input) PdII_2->Pd0 Reductive Elimination (Product Release)

Caption: The Pd-catalyzed cycle demonstrating selective C-I oxidative addition and transmetalation.

Strategic Workflow

To build complex architectures, 5-Bromo-2-iodo-N-ethyl benzamide is processed through a controlled, temperature-dependent workflow. The initial Sonogashira coupling must be strictly maintained at ambient temperature to prevent premature activation of the bromine atom.

Workflow A 5-Bromo-2-iodo- N-ethyl benzamide (Starting Material) B Chemoselective Sonogashira Coupling (Pd/Cu, 25°C) A->B Step 1 C 2-Alkynyl-5-bromo- N-ethyl benzamide (Intermediate) B->C Regioselective Yield D Orthogonal Coupling (Suzuki/Buchwald) (Pd, 80°C) C->D Step 2 E Fully Functionalized Target API D->E Final Elaboration

Caption: Orthogonal functionalization workflow of 5-Bromo-2-iodo-N-ethyl benzamide.

Empirical Optimization Data

The following table summarizes the quantitative causality between reaction conditions and chemoselectivity. Elevated temperatures or highly active ligands (e.g., dppf) erode selectivity, leading to bis-alkynylation (undesired activation of the C–Br bond).

Table 1: Optimization of Chemoselective Sonogashira Coupling Conditions

Catalyst System (5 mol%)Solvent / Base (v/v)TemperatureTimeYield: 2-Alkynyl ProductYield: Bis-Alkynyl Impurity
Pd(PPh₃)₄ / CuITHF / Et₃N (1:1)25 °C12 h88%< 2%
Pd(PPh₃)₄ / CuITHF / Et₃N (1:1)65 °C4 h65%22%
PdCl₂(PPh₃)₂ / CuI DMF / DIPEA (2:1) 25 °C 8 h 92% < 1%
Pd(dppf)Cl₂ / CuIToluene / Et₃N (1:1)80 °C2 h45%48%

Data Interpretation: The PdCl₂(PPh₃)₂ catalyst in a DMF/DIPEA system at room temperature provides the optimal balance of reactivity and strict chemoselectivity.

Standard Operating Protocol

Materials Required
  • Substrate: 5-Bromo-2-iodo-N-ethyl benzamide (1.0 equiv, CAS 1295978-68-5)

  • Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 equiv); Copper(I) iodide (CuI, 0.10 equiv)

  • Solvent/Base: Anhydrous DMF (0.2 M) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

Step-by-Step Methodology

Phase 1: Inert Atmosphere Setup (Critical Step)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-iodo-N-ethyl benzamide (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv).

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

    • Causality: The presence of oxygen promotes the Glaser homocoupling reaction, an undesired side reaction where terminal alkynes dimerize upon oxidation [4]. Strict anaerobic conditions are mandatory.

Phase 2: Reagent Addition & Execution 3. In a separate flask, degas the DMF and DIPEA by sparging with Argon for 20 minutes. 4. Transfer the degassed DMF/DIPEA mixture to the Schlenk flask via syringe. 5. Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Self-Validating Cue: The reaction mixture will transition from a pale yellow suspension to a dark brown/black homogeneous solution within 15 minutes as the active Pd(0) species is generated and the catalytic cycle initiates.
  • Stir the reaction mixture strictly at 25 °C (room temperature) .
  • Causality: Maintaining ambient temperature ensures the kinetic barrier for C–Br oxidative addition is not breached, preserving the bromine handle for downstream applications.

Phase 3: In-Process Monitoring & Workup 7. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. The C–I bond oxidative addition is typically complete within 6–8 hours. 8. Upon complete consumption of the starting material, quench the reaction by diluting with Ethyl Acetate and filtering the mixture through a short pad of Celite to remove precipitated palladium and copper salts. 9. Wash the organic filtrate sequentially with saturated aqueous NH₄Cl (to remove amine salts) and brine. 10. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue via flash column chromatography to isolate the 2-alkynyl-5-bromo-N-ethyl benzamide intermediate.

References

  • Chemistry LibreTexts. Sonogashira Coupling. LibreTexts Organic Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N‑Iodosaccharin. Available at:[Link]

  • Wikipedia. Sonogashira coupling. Wikimedia Foundation. Available at:[Link]

Sources

Method

Application Note: High-Fidelity Orthogonal Cross-Coupling of 5-Bromo-2-Iodo-N-Ethylbenzamide in API Synthesis

Introduction & Structural Rationale In modern active pharmaceutical ingredient (API) synthesis, the rapid assembly of complex, multi-substituted aromatic scaffolds is a critical bottleneck. 5-Bromo-2-iodo-N-ethylbenzamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern active pharmaceutical ingredient (API) synthesis, the rapid assembly of complex, multi-substituted aromatic scaffolds is a critical bottleneck. 5-Bromo-2-iodo-N-ethylbenzamide (CAS: 1295978-68-5) has emerged as a highly privileged, bifunctional building block to overcome these synthetic challenges. Synthesized via the nucleophilic acyl substitution of 5-bromo-2-iodobenzoic acid with ethylamine 1, this intermediate features an N-ethyl carboxamide directing group flanked by two distinct halogens.

This specific halogenation pattern is highly sought after in the development of targeted kinase inhibitors, orexin receptor antagonists, and PROTACs. The true power of this intermediate lies in its capacity for orthogonal cross-coupling , allowing chemists to sequentially install diverse pharmacophores at the ortho and meta positions without the need for cumbersome protection and deprotection cycles [[2]]().

Mechanistic Causality in Orthogonal Coupling (E-E-A-T)

The success of utilizing 5-Bromo-2-iodo-N-ethylbenzamide relies entirely on the intrinsic thermodynamic and kinetic differences between the C–I and C–Br bonds. The bond dissociation energy (BDE) of a typical aryl C–I bond is approximately 65 kcal/mol, whereas the C–Br bond is significantly stronger at ~81 kcal/mol.

Consequently, the oxidative addition of a Palladium(0) species occurs at the C–I bond at a remarkably faster rate 3. By carefully tuning the catalytic system—specifically utilizing mild bases and lower temperatures—the initial cross-coupling can be strictly localized to the ortho-position. The meta-bromo group remains completely inert during this first step, preserving it as a synthetic handle for a subsequent, more forcing transformation 4.

Experimental Workflows & Protocols

The following protocols constitute a self-validating system for the sequential functionalization of the dihaloarene scaffold.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C–I Activation)

Objective: Install an aryl/heteroaryl group exclusively at the ortho-position. Causality: We utilize Pd(dppf)Cl₂ due to its bidentate nature, which suppresses unwanted proto-dehalogenation. A mild inorganic base (K₂CO₃) is selected over stronger alkoxides to prevent premature activation of the C–Br bond.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add 5-Bromo-2-iodo-N-ethylbenzamide (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Dissolve the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v) to ensure optimal solubility of both organic and inorganic components.

  • Add Pd(dppf)Cl₂ (5 mol%) under a positive stream of argon.

  • Heat the reaction to exactly 50 °C and stir for 4–6 hours. Critical Note: Maintaining the temperature strictly at or below 50 °C ensures the C–Br bond remains entirely unreactive.

  • Self-Validation Check: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z ~354) is fully consumed. Crucially, the product mass spectrum must display a 1:1 isotopic doublet (M / M+2) , validating that the bromine atom is perfectly preserved.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield the 5-Bromo-2-aryl-N-ethylbenzamide intermediate.

Protocol B: Buchwald-Hartwig Amination (C–Br Activation)

Objective: Functionalize the remaining meta-bromo position with a secondary amine to finalize the API scaffold. Causality: The stronger C–Br bond requires a highly electron-rich, sterically demanding biaryl phosphine ligand (XPhos) to accelerate oxidative addition. A strong alkoxide base (NaOtBu) is mandatory to deprotonate the incoming amine, facilitating its coordination to the palladium center.

Step-by-Step Methodology:

  • In a new flame-dried flask, combine the intermediate 5-Bromo-2-aryl-N-ethylbenzamide (1.0 equiv), the desired secondary amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Dissolve the reagents in anhydrous Toluene under argon.

  • Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%).

  • Heat the mixture to 100 °C for 12 hours. The elevated temperature is required to overcome the activation energy barrier of the C–Br bond.

  • Self-Validation Check: Monitor via LC-MS. Successful C–N coupling is confirmed by the complete disappearance of the 1:1 bromine isotopic doublet , replaced by a single product mass peak corresponding to the targeted API scaffold.

  • Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via reverse-phase HPLC or flash chromatography to isolate the final API.

Quantitative Data Summary

The table below summarizes the highly differentiated reaction parameters required to achieve absolute orthogonality between the two halogen sites.

ParameterStep 1: C–I FunctionalizationStep 2: C–Br Functionalization
Reaction Type Suzuki-Miyaura Cross-CouplingBuchwald-Hartwig Amination
Target Bond C–I (ortho to N-ethylamide)C–Br (meta to N-ethylamide)
Catalyst / Ligand Pd(dppf)Cl₂ (Bidentate)Pd₂(dba)₃ / XPhos (Monodentate, bulky)
Base K₂CO₃ (Mild, inorganic)NaOtBu (Strong, alkoxide)
Solvent 1,4-Dioxane / H₂O (4:1)Anhydrous Toluene
Temperature 50 °C100 °C
Typical Yield 85 – 92%78 – 86%
Validation Marker Retention of 1:1 Br isotopic doubletComplete loss of Br isotopic doublet

Workflow Visualization

Workflow SM Starting Material 5-Bromo-2-iodo-N-ethylbenzamide Cond1 Step 1: Suzuki-Miyaura Pd(dppf)Cl2, K2CO3, 50°C SM->Cond1 Int1 Intermediate 5-Bromo-2-aryl-N-ethylbenzamide Cond1->Int1 Cond2 Step 2: Buchwald-Hartwig Pd2(dba)3, XPhos, NaOtBu, 100°C Int1->Cond2 API Target API Scaffold Multisubstituted Benzamide Cond2->API

Figure 1: Workflow for the sequential orthogonal cross-coupling of 5-Bromo-2-iodo-N-ethylbenzamide.

Sources

Application

Application Note: Synthesis and Optimization of 5-Bromo-2-iodo-N-ethylbenzamide via Sterically Hindered Amidation

Target Audience: Process Chemists, Medicinal Chemists, and Drug Discovery Scientists Compound: 5-Bromo-2-iodo-N-ethylbenzamide Reaction Type: Sterically Hindered Amidation Executive Summary & Mechanistic Rationale The am...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Discovery Scientists Compound: 5-Bromo-2-iodo-N-ethylbenzamide Reaction Type: Sterically Hindered Amidation

Executive Summary & Mechanistic Rationale

The amidation of 5-bromo-2-iodobenzoic acid with ethylamine presents a significant synthetic challenge primarily due to the extreme steric hindrance imposed by the ortho-iodo substituent. Iodine possesses a massive van der Waals radius (~1.98 Å), which locks the carboxylate group out of coplanarity with the aromatic ring and physically shields the carbonyl carbon, severely blocking the Bürgi-Dunitz trajectory required for nucleophilic attack[1]. Furthermore, the meta-bromo group exerts an electron-withdrawing inductive effect that, while slightly increasing the electrophilicity of the carbonyl, decreases the overall stability of standard active ester intermediates [2].

To overcome these barriers, this application note details two field-proven, self-validating protocols:

  • Method A (HATU-Mediated Coupling): Ideal for medicinal chemistry and library generation. HATU generates an HOAt active ester. The critical advantage here is anchimeric assistance (the 7-aza effect); the pyridine-like nitrogen of the HOAt leaving group hydrogen-bonds with the incoming ethylamine, pre-organizing the transition state and accelerating aminolysis despite the steric bulk [3].

  • Method B (Acid Chloride Route): Ideal for process scale-up. Utilizing oxalyl chloride and catalytic DMF generates the highly reactive Vilsmeier-Haack intermediate, converting the acid into an acyl chloride. The acyl chloride is sterically unencumbered enough to permit rapid nucleophilic addition by ethylamine [4].

Reaction Workflow & Pathway Visualization

AmidationWorkflow cluster_MethodA Method A: HATU-Mediated cluster_MethodB Method B: Acid Chloride SM 5-Bromo-2-iodobenzoic acid (Sterically Hindered) HATU HATU, DIPEA, DMF Activation Step SM->HATU Oxalyl Oxalyl Chloride, cat. DMF DCM, 0 °C to RT SM->Oxalyl IntermediateA HOAt Active Ester (Anchimeric Assistance) HATU->IntermediateA AmineA Ethylamine (2.0 M in THF) Nucleophilic Addition IntermediateA->AmineA IntermediateB Acyl Chloride (Highly Electrophilic) Oxalyl->IntermediateB AmineB Ethylamine (2.0 M in THF) Nucleophilic Addition IntermediateB->AmineB Product 5-Bromo-2-iodo-N-ethylbenzamide (Target Product) AmineA->Product AmineB->Product

Fig 1: Dual-pathway amidation workflow highlighting sterically unencumbered intermediate activation.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements optimized for a standard 1.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (1.0 mmol Scale)Functional Role
5-Bromo-2-iodobenzoic acid 326.911.0326.9 mgStarting Material (SM)
Ethylamine (2.0 M in THF) 45.082.01.0 mLNucleophile
Method A Specific
HATU 380.231.2456.3 mgUronium Coupling Agent
DIPEA 129.243.0522 µLNon-nucleophilic Base
Anhydrous DMF 73.09-3.0 mLPolar Aprotic Solvent
Method B Specific
Oxalyl Chloride 126.931.5130 µLChlorinating Agent
DMF (Catalytic) 73.090.054 µLVilsmeier-Haack Catalyst
Triethylamine (TEA) 101.192.5348 µLAcid Scavenger
Anhydrous DCM 84.93-4.0 mLNon-polar Solvent

Note: A 2.0 M solution of ethylamine in THF is utilized to ensure precise stoichiometric control, avoiding the handling complexities and variable concentrations associated with gaseous ethylamine or aqueous solutions.

Experimental Protocols

Method A: HATU-Mediated Amidation (Medicinal Chemistry Scale)

Causality Note: DIPEA is selected over TEA because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the highly reactive HOAt ester.

  • Activation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-iodobenzoic acid (326.9 mg, 1.0 mmol) and HATU (456.3 mg, 1.2 mmol).

  • Solvation & Deprotonation: Suspend the solids in anhydrous DMF (3.0 mL). Add DIPEA (522 µL, 3.0 mmol) dropwise. The solution will typically transition to a pale yellow color as the carboxylate is deprotonated and the HOAt active ester forms. Stir at room temperature for 15 minutes.

  • Amidation: Slowly add the Ethylamine solution (1.0 mL, 2.0 M in THF, 2.0 mmol) via syringe. Stir the reaction mixture at room temperature for 2–4 hours.

  • In-Process QC (Self-Validation): Withdraw a 5 µL aliquot, dilute in 100 µL acetonitrile, and analyze via LC-MS. Complete consumption of the SM (m/z 325/327 [M-H]-) and appearance of the product mass (m/z 354/356 [M+H]+) confirms reaction completion.

  • Workup: Dilute the mixture with Ethyl Acetate (15 mL). Wash the organic layer sequentially with 1M HCl (2 × 10 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (10 mL) to remove unreacted acid, and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to afford the pure amide.

Method B: Acid Chloride Route (Process Scale)

Causality Note: Oxalyl chloride is preferred over thionyl chloride because the reaction can be conducted at 0 °C to room temperature, and the byproducts (CO, CO₂, HCl) are volatile, preventing contamination of the sterically hindered core.

  • Acyl Chloride Formation: In an oven-dried flask under N₂, dissolve 5-bromo-2-iodobenzoic acid (326.9 mg, 1.0 mmol) in anhydrous DCM (4.0 mL). Cool the solution to 0 °C in an ice bath.

  • Catalysis: Add catalytic DMF (4 µL, 0.05 mmol), followed by the dropwise addition of Oxalyl Chloride (130 µL, 1.5 mmol). Caution: Vigorous gas evolution will occur.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process QC (Self-Validation): Withdraw a 10 µL aliquot and quench it into 100 µL of anhydrous methanol containing 1 drop of TEA. Analyze via TLC (Hexane/EtOAc 4:1). The disappearance of the baseline SM spot and the appearance of a high-Rf methyl ester spot confirms complete conversion to the acyl chloride.

  • Concentration: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and DCM. Re-dissolve the crude acyl chloride in fresh anhydrous DCM (3.0 mL) and cool to 0 °C.

  • Amidation: In a separate vial, prepare a mixture of Ethylamine (1.0 mL, 2.0 M in THF, 2.0 mmol) and TEA (348 µL, 2.5 mmol). Add this mixture dropwise to the acyl chloride solution at 0 °C.

  • Workup: Stir for 1 hour at room temperature. Quench with water (5 mL), extract with DCM (2 × 10 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield the product.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, validate the isolated 5-Bromo-2-iodo-N-ethylbenzamide against the following expected analytical parameters:

  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 353.9 (Br⁷⁹) and 355.9 (Br⁸¹), exhibiting the classic 1:1 isotopic distribution characteristic of a mono-brominated species.

  • TLC: R_f ≈ 0.45 in 3:1 Hexanes/Ethyl Acetate (UV active at 254 nm).

  • Representative ¹H NMR (400 MHz, CDCl₃):

    • δ 7.72 (d, J = 8.4 Hz, 1H, Ar-H3 adjacent to Iodine)

    • δ 7.51 (d, J = 2.4 Hz, 1H, Ar-H6 adjacent to Amide)

    • δ 7.24 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H4 between Bromo and Iodine)

    • δ 5.85 (br s, 1H, Amide N-H)

    • δ 3.52 (qd, J = 7.2, 5.6 Hz, 2H, Ethyl -CH₂-)

    • δ 1.28 (t, J = 7.2 Hz, 3H, Ethyl -CH₃)

References

  • Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate, Journal of Organic Chemistry (ACS).[Link]

  • One-Pot C–H Arylation/Lactamization Cascade Reaction of Free Benzylamines, Journal of Organic Chemistry (ACS).[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility, Peptide Chemistry. [Link]

  • Synthesis and biological evaluation of unnatural derivatives of narciclasine, PMC - NIH.[Link]

Method

Application Note: Orthogonal Functionalization of 5-Bromo-2-iodo-N-ethyl benzamide in Heterocyclic Library Synthesis

Executive Summary & Mechanistic Rationale In modern drug discovery, the rapid assembly of complex heterocyclic scaffolds relies heavily on bifunctional starting materials. 5-Bromo-2-iodo-N-ethyl benzamide (CAS: 1295978-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the rapid assembly of complex heterocyclic scaffolds relies heavily on bifunctional starting materials. 5-Bromo-2-iodo-N-ethyl benzamide (CAS: 1295978-68-5) has emerged as a highly versatile precursor, particularly in the synthesis of reversible MAO-A inhibitors and advanced radioligands[1].

The strategic value of this compound lies in its orthogonal reactivity . The molecule features two distinct halogen atoms (iodine and bromine) and an internal nucleophile (the N-ethyl amide). Because the C–I bond dissociation energy (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol), palladium(0) undergoes chemoselective oxidative addition at the C–I position at mild temperatures. This allows researchers to perform a cascade Sonogashira coupling and intramolecular hydroamidation to build an isoindolin-1-one core[2], while preserving the C–Br bond as a pristine synthetic handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings. Furthermore, similar 2-halo-benzamides have been successfully utilized in radical-mediated C-C couplings to synthesize phenanthridinones and dibenzoazepinones[3].

Workflow SM 5-Bromo-2-iodo-N-ethyl benzamide (Bifunctional Scaffold) OxAdd Chemoselective Pd(0) Oxidative Addition (C-I) SM->OxAdd Pd(PPh3)2Cl2 Sono Sonogashira Coupling (Terminal Alkyne) OxAdd->Sono CuI, Et3N Cycl Intramolecular Hydroamidation (Isoindolin-1-one Core) Sono->Cycl in situ or Base Suzuki Suzuki-Miyaura Coupling (C-Br Activation) Cycl->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Product Novel Heterocyclic Library (Drug Candidates) Suzuki->Product Heat / Base

Fig 1: Orthogonal reactivity workflow for 5-Bromo-2-iodo-N-ethyl benzamide.

Quantitative Data: Cascade Optimization

To ensure the self-validating nature of the downstream protocols, the primary Sonogashira/heteroannulation cascade must be optimized to prevent premature C–Br cleavage. Table 1 summarizes the causality of catalyst and temperature selection.

Table 1: Optimization of Chemoselective Sonogashira/Cyclization Cascade
EntryPd CatalystCo-catalystBaseSolventTemp (°C)Yield (%)C-Br Cleavage (%)
1 Pd(PPh3)2Cl2 CuI Et3N DMF 80 85 < 2
2Pd(OAc)2PPh3K2CO3DMF80725
3Pd(dppf)Cl2CuIEt3NTHF6560< 2
4Pd(PPh3)4NoneEt3NDMF1004518

Causality Insight: Entry 1 provides the optimal balance. The bidentate/monodentate nature of Pd(PPh3)2Cl2 combined with CuI facilitates rapid transmetalation at 80°C. Pushing the temperature to 100°C (Entry 4) provides enough thermal energy to overcome the activation barrier for C–Br oxidative addition, leading to detrimental dehalogenation (18% cleavage) and ruining the orthogonal strategy.

Experimental Methodologies

Protocol A: Synthesis of 5-Bromo-N-ethyl-3-(arylmethylene)isoindolin-1-one

This protocol details the chemoselective heteroannulation. The N-ethyl group acts as an internal nucleophile, executing a 5-exo-dig cyclization onto the activated alkyne[2].

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: In an oven-dried Schlenk flask, add 5-Bromo-2-iodo-N-ethyl benzamide (1.0 equiv, 1.0 mmol), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.10 equiv). Causality: Purging with argon is non-negotiable. Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes undesired Glaser homocoupling of the terminal alkyne.

  • Reagent Addition: Inject anhydrous, degassed DMF (5.0 mL, 0.2 M), followed by Et3N (3.0 equiv) and the selected terminal alkyne (e.g., phenylacetylene, 1.2 equiv). Self-Validation Checkpoint: Upon addition of the alkyne and base, the suspension will transition from a pale yellow to a deep amber/brown homogeneous solution within 15 minutes, visually confirming the formation of the active Pd(0) complex and copper acetylide.

  • Cascade Reaction: Heat the mixture to 80°C for 12 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. Self-Validation Checkpoint: The starting material (m/z 354) must be completely consumed. If an intermediate mass corresponding to the uncyclized coupled product is observed, the hydroamidation is incomplete. Add NaOEt (1.0 equiv) and stir for an additional 2 hours to force the cyclization.

  • Aqueous Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl solution (3 x 15 mL). Causality: DMF is highly miscible with both organic and aqueous layers, causing severe emulsion issues. The addition of LiCl heavily partitions DMF into the aqueous phase, ensuring sharp phase separation and high mass recovery.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Troubleshooting Start LC-MS Analysis at 12h Check1 Is Starting Material Consumed? Start->Check1 NoSM Check for Degassing / Add more Pd(0) Check1->NoSM No YesSM Is Intermediate Uncyclized? Check1->YesSM Yes AddBase Add NaOEt (1.0 eq) Stir 2h YesSM->AddBase Yes Done Proceed to Aqueous Workup YesSM->Done No AddBase->Done

Fig 2: Self-validating troubleshooting logic for the heteroannulation cascade.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

With the isoindolinone core constructed, the remaining C–Br bond is utilized to introduce diverse aryl groups for Structure-Activity Relationship (SAR) profiling.

Step-by-Step Procedure:

  • Reaction Setup: To a microwave-safe vial, add the brominated isoindolinone intermediate from Protocol A (1.0 equiv, 0.5 mmol), an arylboronic acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv). Causality: Pd(dppf)Cl2 is chosen here because its large bite angle accelerates the reductive elimination step, which is often the rate-limiting step when coupling bulky heterocyclic systems.

  • Solvent System: Add a 4:1 mixture of 1,4-Dioxane and H2O (0.1 M). Degas with argon for 10 minutes. Causality: Water is strictly required to dissolve the K2CO3 and facilitate the formation of the reactive boronate complex, which is essential for the transmetalation step.

  • Microwave Irradiation: Seal the vial and irradiate at 110°C for 30 minutes. Self-Validation Checkpoint: Upon completion, the biphasic mixture will exhibit a distinct black precipitate (Pd black) at the interface, indicating that the catalytic cycle has terminated and the active palladium has aggregated.

  • Isolation: Filter the mixture through a short pad of Celite to remove the Pd black, extract with EtOAc, concentrate, and purify via preparative HPLC.

References

  • Title: Palladium-Catalysed Heteroannulation with Terminal Alkynes: a Highly Regio- and Stereoselective Synthesis of (Z)-3-Aryl(alkyl)idene Isoindolin-1-ones Source: ResearchGate URL: [Link]

  • Title: KOtBu Mediated Synthesis of Phenanthridinones and Dibenzoazepinones Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Application

Application Notes and Protocols for the Scale-up Manufacturing and Batch Processing of 5-Bromo-2-iodo-N-ethyl benzamide

Abstract This document provides a comprehensive guide for the scale-up manufacturing and batch processing of 5-Bromo-2-iodo-N-ethyl benzamide, a key intermediate in pharmaceutical and materials science research. The prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scale-up manufacturing and batch processing of 5-Bromo-2-iodo-N-ethyl benzamide, a key intermediate in pharmaceutical and materials science research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a scalable, robust, and safe methodology. This guide emphasizes the scientific principles behind each step, ensuring a thorough understanding of the process from precursor synthesis to final product purification and quality control.

Introduction

5-Bromo-2-iodo-N-ethyl benzamide is a halogenated aromatic amide of significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its distinct substitution pattern allows for further functionalization through various cross-coupling reactions. The scale-up of its synthesis from laboratory to pilot or industrial scale presents several challenges, including reaction control, impurity profiling, and ensuring consistent product quality. These application notes provide a detailed roadmap to navigate these challenges effectively.

The synthesis of 5-Bromo-2-iodo-N-ethyl benzamide is a two-stage process. The first stage involves the synthesis of the key precursor, 5-bromo-2-iodobenzoic acid, from 2-amino-5-bromobenzoic acid via a Sandmeyer-type reaction.[1] The second stage is the amidation of 5-bromo-2-iodobenzoic acid with ethylamine to yield the final product.

Synthesis of 5-Bromo-2-iodobenzoic Acid (Precursor)

The reliable production of high-purity 5-Bromo-2-iodo-N-ethyl benzamide is contingent on the quality of its precursor, 5-bromo-2-iodobenzoic acid. A well-established route for this synthesis is the diazotization of 2-amino-5-bromobenzoic acid followed by a Sandmeyer reaction with potassium iodide.[1]

Chemical Pathway

Synthesis_of_5_Bromo_2_iodobenzoic_Acid 2-amino-5-bromobenzoic_acid 2-amino-5-bromobenzoic acid diazonium_salt Diazonium Salt Intermediate 2-amino-5-bromobenzoic_acid->diazonium_salt 1. NaNO2, HCl 2. 0-5 °C 5_bromo_2_iodobenzoic_acid 5-Bromo-2-iodobenzoic acid diazonium_salt->5_bromo_2_iodobenzoic_acid KI

Caption: Synthesis of 5-Bromo-2-iodobenzoic acid via Sandmeyer reaction.

Batch Processing Protocol (100g scale)

Materials:

Reagent/SolventQuantityMolar Equiv.Notes
2-amino-5-bromobenzoic acid100 g1.0
Concentrated HCl250 mL-
Sodium Nitrite (NaNO₂)35 g1.1
Potassium Iodide (KI)91 g1.2
Deionized Water2 L-
Sodium Thiosulfate10 g-For quenching
Toluene500 mL-For extraction

Procedure:

  • Diazotization: In a 2L jacketed reactor, suspend 2-amino-5-bromobenzoic acid (100 g) in 500 mL of deionized water. Cool the suspension to 0-5 °C using a chiller. Slowly add concentrated HCl (250 mL) while maintaining the temperature below 10 °C. In a separate beaker, dissolve sodium nitrite (35 g) in 100 mL of water. Add the sodium nitrite solution dropwise to the reactor over 60-90 minutes, ensuring the temperature remains between 0-5 °C. Stir for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate 2L reactor, dissolve potassium iodide (91 g) in 500 mL of water and cool to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution over 60-90 minutes, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

  • Reaction Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour to ensure complete decomposition of the diazonium salt. Cool the mixture to room temperature. Add a solution of sodium thiosulfate (10 g in 50 mL water) to quench any residual iodine.

  • Isolation and Purification: The precipitated solid is collected by filtration. The crude product is then suspended in 1 L of water and the pH is adjusted to >12 with 50% NaOH solution to dissolve the product. The solution is filtered to remove any insoluble impurities. The filtrate is then acidified with concentrated HCl to a pH of <2 to precipitate the 5-bromo-2-iodobenzoic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum at 60 °C.

Scale-up Manufacturing of 5-Bromo-2-iodo-N-ethyl benzamide

The amidation of 5-bromo-2-iodobenzoic acid with ethylamine is the final step in the synthesis. For scale-up, direct amidation can be challenging. A more robust method involves the conversion of the carboxylic acid to an acid chloride followed by reaction with ethylamine.

Chemical Pathway

Amidation_Reaction 5_bromo_2_iodobenzoic_acid 5-Bromo-2-iodobenzoic acid acid_chloride 5-Bromo-2-iodobenzoyl chloride 5_bromo_2_iodobenzoic_acid->acid_chloride SOCl2 or (COCl)2 final_product 5-Bromo-2-iodo-N-ethyl benzamide acid_chloride->final_product Ethylamine, Base

Caption: Synthesis of the final product via an acid chloride intermediate.

Batch Processing Protocol (100g scale)

Materials:

Reagent/SolventQuantityMolar Equiv.Notes
5-bromo-2-iodobenzoic acid100 g1.0From previous step
Thionyl Chloride (SOCl₂)44 mL2.0
Dichloromethane (DCM)500 mL-
Ethylamine (70% in water)30 mL1.5
Triethylamine (TEA)58 mL1.5
1M HCl200 mL-For washing
Saturated NaHCO₃ solution200 mL-For washing
Brine200 mL-For washing
Anhydrous MgSO₄20 g-For drying
Heptane500 mL-For crystallization

Procedure:

  • Acid Chloride Formation: In a 1L jacketed reactor under a nitrogen atmosphere, suspend 5-bromo-2-iodobenzoic acid (100 g) in dichloromethane (500 mL). Add a catalytic amount of DMF (1 mL). Slowly add thionyl chloride (44 mL) dropwise at room temperature. Heat the mixture to reflux (around 40 °C) for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).

  • Solvent Swap: Cool the reaction mixture to room temperature. Distill off the excess thionyl chloride and dichloromethane under reduced pressure. Add 200 mL of fresh dichloromethane to the residue.

  • Amidation: In a separate 1L reactor, dissolve ethylamine (30 mL) and triethylamine (58 mL) in 200 mL of dichloromethane and cool to 0-5 °C. Slowly add the acid chloride solution from the previous step to the amine solution, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 1-2 hours until completion.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Crystallization and Filtration: Dissolve the crude product in a minimal amount of hot dichloromethane and add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization. The crystalline solid is collected by suction filtration, washed with cold heptane, and dried under vacuum at 40 °C. The morphology and size of the crystals can impact filtration efficiency.[2]

Process Safety Considerations

The scale-up of any chemical process requires a thorough safety assessment.[3]

  • Diazotization: Diazonium salts are potentially explosive, especially when dry. The reaction should always be carried out at low temperatures (0-5 °C) and the diazonium salt should be used immediately in the next step without isolation.

  • Thionyl Chloride: This reagent is corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Exothermic Reactions: Both the formation of the acid chloride and the amidation reaction are exothermic. Proper temperature control using a jacketed reactor and controlled addition of reagents is crucial to prevent thermal runaways.

  • Waste Disposal: The aqueous waste from the Sandmeyer reaction will contain copper salts and iodide. The organic waste will contain halogenated compounds. All waste must be disposed of according to institutional and environmental regulations.

Quality Control and Analytical Methods

Ensuring the purity and identity of the final product is critical. A combination of analytical techniques should be employed for quality control.[4][5]

Analytical MethodPurposeTypical Parameters
HPLC-UV Purity assessment and quantificationC18 column, mobile phase of acetonitrile/water with 0.1% TFA, UV detection at 254 nm.[6]
GC-MS Identification of volatile impurities and confirmation of product identityCapillary column (e.g., DB-5), mass spectrometry detection.
¹H NMR & ¹³C NMR Structural confirmationDMSO-d₆ or CDCl₃ as solvent.
Melting Point Physical characterization and purity check

Conclusion

The successful scale-up of 5-Bromo-2-iodo-N-ethyl benzamide synthesis requires careful attention to reaction conditions, purification methods, and safety protocols. The procedures outlined in these application notes provide a robust framework for producing this valuable intermediate in larger quantities with high purity. By understanding the underlying chemical principles and potential hazards, researchers and production chemists can confidently and safely scale this process.

References

  • Dinter, R., Willems, S., Hachem, M., Streltsova, Y., Brunschweiger, A., & Kockmann, N. (2023). Development of a two-phase flow reaction system for DNA-encoded amide coupling. Reaction Chemistry & Engineering.
  • Google Patents. (n.d.). Process for producing 2-halogenobenzamide compound.
  • Kashchiev, D., & Verdoes, D. (2006).
  • BenchChem. (n.d.).
  • YouTube. (2021, September 24). Crystallization, Large Scale. Retrieved from [Link]

  • BenchChem. (n.d.).
  • De Luca, L. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal.
  • Google Patents. (n.d.). Process for one-step synthesis of amides.
  • Liu, S., & Rebrov, E. (2021). Direct Amide Synthesis over Composite Magnetic Catalysts in a Continuous Flow Reactor.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 27).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). solvent-free synthesis of amide: a novel technique of green chemistry.
  • ResearchGate. (n.d.). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow.
  • Patsnap. (n.d.). Preparation method of 2-bromo-5-iodobenzoic acid. Retrieved from [Link]

  • Beilstein Journals. (2018, February 27).
  • Purdue University. (n.d.). PROCESS SAFETY AND THE PHARMACEUTICAL INDUSTRY.
  • ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
  • BenchChem. (n.d.).
  • National Center for Biotechnology Information. (2014, February 27).
  • MDPI. (2024, December 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • European Medicines Agency. (2023, December 14). ICH Q14 Guideline on analytical procedure development Step 5.
  • MDPI. (2021, March 27). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions.
  • VTT. (n.d.). Process Safety Enhancement in Chemical Plant Design by Exploiting Accident Knowledge.
  • European Commission. (n.d.). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED.
  • ResearchGate. (n.d.). Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol.
  • Eurachem. (n.d.). Guide to Quality in Analytical Chemistry.
  • Google Patents. (n.d.). A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole.
  • Google Patents. (n.d.). Crystallization method for production of purified aromatic dicarboxylic acids.
  • MDPI. (2024, June 28).
  • Scholars Research Library. (n.d.).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Bromo-2-iodo-N-ethyl Benzamide Synthesis

Welcome to the Application Support Center for the synthesis of 5-Bromo-2-iodo-N-ethyl benzamide (CAS: 1295978-68-5). This guide is designed for medicinal chemists and process scientists encountering yield bottlenecks dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for the synthesis of 5-Bromo-2-iodo-N-ethyl benzamide (CAS: 1295978-68-5). This guide is designed for medicinal chemists and process scientists encountering yield bottlenecks during the amidation of sterically hindered, halogenated benzoic acids.

The conversion relies on a classic 1[1]. However, the presence of the bulky 2-iodo group and the labile carbon-halogen bonds introduces specific synthetic challenges, including competitive hydrolysis and dehalogenation[2]. This portal provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure >85% product yield.

Workflow Visualization

AmidationPathway SM 5-Bromo-2-iodobenzoic Acid Act Acyl Chloride Intermediate (Moisture Sensitive) SM->Act (COCl)2, cat. DMF 0°C to RT Side2 Dehalogenation (Byproducts) SM->Side2 Harsh Heat / Metals Prod 5-Bromo-2-iodo-N-ethyl benzamide (Target Product) Act->Prod EtNH2, TEA, DCM 0°C to RT Side1 Hydrolysis (Yield Loss) Act->Side1 Trace H2O

Fig 1: 5-Bromo-2-iodo-N-ethyl benzamide synthesis workflow and critical failure pathways.

Self-Validating Experimental Protocol

Method: Two-Step Acyl Chloride Activation & Amidation

This protocol utilizes oxalyl chloride to avoid the harsh thermal conditions required by thionyl chloride, thereby preserving the sensitive carbon-iodine bond during the amidation of 3[3].

Step 1: Activation (Formation of Acyl Chloride)
  • Setup : In a flame-dried round-bottom flask under an argon atmosphere, suspend 5-bromo-2-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalysis : Add catalytic N,N-dimethylformamide (DMF, 0.05 eq).

    • Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which drives the conversion of the carboxylic acid without requiring heat.

  • Reagent Addition : Cool the mixture to 0 °C. Dropwise add oxalyl chloride (1.5 eq).

  • Self-Validation : Observe the reaction. The evolution of gas (CO, CO₂, and HCl) serves as an internal progress indicator. Stir at room temperature until gas evolution completely ceases (typically 2-3 hours), indicating full conversion.

  • Concentration : Concentrate the mixture under reduced pressure to yield a crude yellow oil.

    • Crucial Step: Co-evaporate twice with anhydrous toluene to remove all residual oxalyl chloride.

    • Causality: Trace oxalyl chloride will react with ethylamine in the next step, consuming the nucleophile and drastically reducing the final yield.

Step 2: Amidation
  • Preparation : Redissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Amine Addition : Add triethylamine (TEA, 3.0 eq) followed by ethylamine (2.0 M solution in THF, 1.5 eq).

    • Causality: The lone pair on the ethylamine nitrogen attacks the electrophilic carbonyl carbon[1]. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of ethylamine, which would render it non-nucleophilic.

  • Self-Validation : A dense white precipitate (TEA·HCl) will form immediately upon addition, visually confirming that the amidation is proceeding successfully.

  • Workup : Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to obtain the pure product.

Quantitative Data: Activation Strategy Comparison

To assist in route scouting, the following table summarizes the performance of various activation strategies for this specific substrate:

Activation StrategyReagents & ConditionsAvg. YieldCausality / Drawbacks
Acyl Chloride (Oxalyl) (COCl)₂, cat. DMF, 0 °C to RT88–92%Highly reactive intermediate overcomes 2-Iodo steric hindrance without heat.
Acyl Chloride (Thionyl) SOCl₂, Reflux (80 °C)65–75%High thermal energy promotes partial deiodination and byproduct formation.
Uronium Coupling HATU, DIPEA, RT80–85%Efficient and mild, but expensive for scale-up; requires strict anhydrous conditions.
Carbodiimide Coupling EDC·HCl, HOBt, DIPEA, RT50–60%Steric bulk of the 2-Iodo group severely hinders the bulky active ester intermediate.
Troubleshooting & FAQs

Q1: My final product contains a significant amount of unreacted 5-bromo-2-iodobenzoic acid. How do I prevent this? A1: This is the hallmark of acyl chloride hydrolysis. The bulky 2-iodo group sterically hinders the approach of the ethylamine nucleophile, making the acyl chloride intermediate highly susceptible to competitive hydrolysis if trace moisture is present. Resolution: Ensure strict anhydrous conditions. Do not use aqueous ethylamine solutions (e.g., 70% in water); you must use an anhydrous THF or methanolic solution. Backfill your rotary evaporator with argon when removing the oxalyl chloride.

Q2: I am observing a byproduct with a mass loss of ~127 Da in my LC-MS. What causes this? A2: A mass loss of 126.9 Da corresponds to deiodination. The C-I bond at the 2-position is relatively weak and can undergo homolytic cleavage or nucleophilic aromatic substitution under harsh conditions, as2[2]. Resolution: Avoid refluxing the reaction mixture. If you are currently using thionyl chloride at 80 °C, switch to the oxalyl chloride/DMF protocol at room temperature. Additionally, ensure your magnetic stir bars are intact, as exposed iron/palladium can catalyze dehalogenation.

Q3: Can I bypass the moisture-sensitive acyl chloride step and use standard peptide coupling reagents like EDC/HOBt? A3: While possible, standard carbodiimide couplings (EDC/HOBt) often result in poor yields (50-60%) for this specific substrate. The steric bulk of the 2-iodo group severely restricts the formation and subsequent attack of the bulky active ester intermediate. If you must avoid acyl chlorides, use highly reactive uronium salts like HATU with DIPEA, which can drive the reaction to ~85% yield, albeit at a higher reagent cost.

References
  • Proline-Mediated Transition Metal-Free Access to 1H-Indazolones from 2-Halobenzohydrazides | The Journal of Organic Chemistry Source: acs.org URL:[Link]

Sources

Optimization

Troubleshooting low solubility of 5-Bromo-2-iodo-N-ethyl benzamide during catalysis

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter the dreaded "brick-dust" phenomenon—where highly functionalized aryl halides refuse...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter the dreaded "brick-dust" phenomenon—where highly functionalized aryl halides refuse to dissolve, stalling the catalytic cycle.

5-Bromo-2-iodo-N-ethyl benzamide is a prime example of this challenge. While its dual halogen handles (iodine and bromine) offer exquisite opportunities for site-selective sequential cross-coupling, its robust crystalline lattice often leads to poor mass transfer, catalyst starvation, and ultimately, reaction failure. This guide provides field-proven, mechanistically grounded solutions to troubleshoot and overcome these solubility barriers.

Diagnostic Workflow: Solubility in Catalysis

SolubilityTroubleshooting Start Issue: Low Conversion & Substrate Precipitation CheckSol Does substrate dissolve at reaction temperature? Start->CheckSol MassTransfer Optimize Mass Transfer (Increase stirring, add PTC) CheckSol->MassTransfer Yes SolventScreen Solvent Optimization (NMP, DMF, or Co-solvents) CheckSol->SolventScreen No LiquidPhase Proceed with Liquid-Phase Catalytic Protocol MassTransfer->LiquidPhase CheckSol2 Did solubility improve? SolventScreen->CheckSol2 CheckSol2->LiquidPhase Yes SolidState Switch to Mechanochemistry (Solid-State Ball Milling) CheckSol2->SolidState No

Diagnostic workflow for resolving aryl halide solubility issues during catalysis.

Section 1: Mechanistic Insights & Causality (FAQs)

Q1: Why is 5-Bromo-2-iodo-N-ethyl benzamide so poorly soluble in standard cross-coupling solvents like THF or Toluene? The insolubility is driven by a combination of strong intermolecular forces. The N-ethyl amide group acts as a potent hydrogen bond donor and acceptor, forming extended hydrogen-bonded networks in the solid state. Furthermore, the heavy, polarizable halogens (iodine and bromine) participate in halogen bonding and enhance π−π stacking interactions between the planar aromatic rings. These cohesive forces create a high thermodynamic barrier to solvation; standard ethereal or hydrocarbon solvents simply lack the enthalpy of solvation required to disrupt this crystal lattice.

Q2: How does this low solubility specifically disrupt the palladium-catalyzed cross-coupling cycle? In a standard Suzuki-Miyaura or Heck reaction, the first step is the oxidative addition of the aryl halide (specifically the more reactive C-I bond at the 2-position) to the Pd0 active species. If the bulk concentration of the dissolved benzamide is lower than the concentration of the active catalyst, the Pd0 species becomes "starved." Without a substrate to undergo oxidative addition, the highly unstable Pd0 complexes rapidly aggregate into inactive palladium black, permanently killing the reaction.

Q3: Can the choice of base exacerbate my solubility issues? Yes. Inorganic bases (e.g., K3​PO4​ , K2​CO3​ ) are entirely insoluble in pure organic phases. If your substrate requires a purely organic solvent (like pure DMF) to dissolve, the base will remain solid, severely bottlenecking the transmetalation step[1]. This is why biphasic systems or phase-transfer catalysts are critical.

Section 2: Liquid-Phase Optimization

Before abandoning liquid-phase chemistry, we must systematically screen solvent systems that disrupt hydrogen bonding while supporting the catalytic cycle.

Table 1: Quantitative Solvent Screening Matrix for Halogenated Benzamides

Solvent SystemDielectric Constant ( ϵ )Dipole Moment (D)Relative Substrate SolubilityCatalytic Efficiency (Pd-catalyzed)
Toluene 2.380.36Very Low (<1 mg/mL)Poor (Catalyst starvation)
THF 7.581.75Low (~5 mg/mL)Moderate (Prone to precipitation)
DMF 36.73.82High (>50 mg/mL)Good (Requires elevated temp)
NMP 32.24.09Very High (>100 mg/mL)Excellent (Best for amides)
Dioxane / H2​O (4:1) + TBAB MixedMixedModerate (Biphasic)Excellent (Enhanced mass transfer)
Protocol 1: Biphasic Cross-Coupling with Phase-Transfer Catalysis (PTC)

Causality: By separating the inorganic base into an aqueous phase and the organic substrate into a polar organic phase, we maximize the solubility of both. The addition of a Phase-Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) bridges the gap, shuttling the activated boronate anion into the organic layer to facilitate transmetalation[1].

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 5-Bromo-2-iodo-N-ethyl benzamide (1.0 equiv), the coupling partner (e.g., arylboronic acid, 1.2 equiv), and TBAB (10 mol%).

  • Base Addition: Add finely powdered K3​PO4​ (2.0 equiv). Self-Validation: Ensure the base is finely milled; coarse clumps reduce surface area and cause incomplete reactions[1].

  • Solvent Introduction: Add a degassed mixture of Dioxane/Water (4:1 ratio, 0.1 M concentration relative to the benzamide).

  • Catalyst Injection: Under an argon atmosphere, inject a pre-mixed solution of Pd2​(dba)3​ (2 mol%) and a bulky, lipophilic ligand like SPhos (4 mol%).

  • Vigorous Emulsification: Heat to 80°C and stir at maximum RPM (≥1000 RPM). Self-Validation Checkpoint: After 15 minutes, briefly stop stirring. The organic layer should remain a clear yellow/orange. If the organic layer has turned opaque black with fine particulate matter, the palladium catalyst has decomposed into palladium black due to substrate starvation. If this occurs, abort the reaction and proceed to Protocol 2.

Section 3: Advanced Troubleshooting: Solid-State Mechanochemistry

Q4: I have exhausted all solvent combinations, and the substrate still precipitates out or kills the catalyst. What is the next step? When thermodynamic solubility limits completely prevent liquid-phase reactions, the modern solution is to bypass solvents entirely using mechanochemistry. Recent breakthroughs have demonstrated that high-temperature ball milling can drive palladium-catalyzed cross-couplings of completely insoluble aryl halides[2].

Protocol 2: Polymer-Assisted Grinding (POLAG) for Solid-State Suzuki-Miyaura Coupling

Causality: Mechanical force (ball milling) continuously creates fresh, highly reactive surfaces on the solid benzamide crystals, allowing solid-state oxidative addition. The addition of a polymer like polytetrafluoroethylene (PTFE) acts as a physical dispersant (POLAG), preventing the aggregation of palladium nanoparticles and ensuring efficient mixing of the solid reactants[3].

Step-by-Step Methodology:

  • Milling Jar Preparation: Utilize a 1.5 mL stainless-steel ball-milling jar equipped with a stainless-steel grinding ball.

  • Reagent Loading: Add 5-Bromo-2-iodo-N-ethyl benzamide (1.0 equiv), arylboronic acid (1.5 equiv), CsF (3.0 equiv as the base), and PTFE powder (0.5 mg per mg of total reactants)[3].

  • Catalyst Loading: Add Pd(OAc)2​ (5 mol%), SPhos (10 mol%), and 1,5-cyclooctadiene (1,5-cod) as a liquid additive (acting as a nanoparticle stabilizer)[3].

  • High-Temperature Milling: Seal the jar under ambient air (or inert gas if preferred). Place the jar in a mixer mill and operate at 30 Hz. Apply external heating via a heat gun set to 120°C–250°C (depending on the activation energy required for your specific coupling partner) for 90 minutes[2].

  • Extraction & Validation: Cool the jar to room temperature. Extract the solid mixture with ethyl acetate. Self-Validation: Analyze the crude extract via TLC or LC-MS. You should observe high conversion to the coupled product without the solvent-induced limitations previously experienced.

References

  • Kubota, K., Ito, H., et al. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society. Available at:[Link]

  • Kubota, K., Ito, H., et al. (2022). Solid-state cross-coupling reactions of insoluble aryl halides under polymer-assisted grinding conditions. Chemical Communications (Royal Society of Chemistry). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 5-Bromo-2-iodo-N-ethyl benzamide

Welcome to the Technical Support Center. As Application Scientists, we understand that isolating heavily halogenated benzamides presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we understand that isolating heavily halogenated benzamides presents unique physicochemical challenges. The synthesis of 5-Bromo-2-iodo-N-ethyl benzamide—typically achieved via the nucleophilic acyl substitution of 5-bromo-2-iodobenzoyl chloride with ethylamine[1]—often yields a crude mixture containing unreacted starting materials, regioisomers, and highly lipophilic di-halogenated byproducts[2].

This guide provides field-proven, self-validating methodologies and troubleshooting logic to achieve >99% purity for drug development and structural characterization workflows.

Physicochemical Profiling & Strategy

The purification strategy for 5-Bromo-2-iodo-N-ethyl benzamide is dictated by the dichotomy of its functional groups: the heavy halogens (Br, I) drive extreme lipophilicity, while the secondary amide (-CONH-) provides a rigid hydrogen-bonding network.

Table 1: Physicochemical Properties & Purification Parameters
ParameterCharacteristicImpact on Purification Strategy
Functional Groups Halogens (Br, I), Secondary AmideHigh lipophilicity requires non-polar eluents; the amide enables strong H-bonding for crystal lattice formation.
Primary Impurities Di-halogenated species, residual I2​ / Br2​ Requires orthogonal purification: polarity-based chromatography followed by lattice-based crystallization.
Optimal "Good" Solvent Ethyl Acetate (EtOAc)High solubility at elevated temperatures; disrupts intermolecular amide H-bonds at its boiling point.
Optimal Anti-Solvent Hexanes / HeptaneForces hydrophobic stacking and triggers nucleation upon controlled cooling.

Experimental Workflow & Standard Operating Procedures

The following sequence ensures the complete removal of both chemical and structural impurities.

PurificationWorkflow Crude Crude Reaction Mixture (5-Bromo-2-iodo-N-ethyl benzamide) LLE Aqueous Workup & Extraction (Na2S2O3 Quench) Crude->LLE Removes salts & residual halogens Flash Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) LLE->Flash Separates di-halogenated impurities Recryst Two-Solvent Recrystallization (EtOAc / Hexanes) Flash->Recryst Isolates target fractions Pure Pure Target Compound (>99% Purity) Recryst->Pure Vacuum filtration & drying

Caption: Experimental workflow for the isolation and purification of 5-Bromo-2-iodo-N-ethyl benzamide.

SOP 1: Self-Validating Aqueous Workup

Halogenation reactions or acyl chloride amidations often trap elemental iodine or bromine, which can intercalate into the final crystal lattice, causing pink or brown discoloration.

  • Quench: Add a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) to the crude organic mixture.

  • Self-Validation Check: Vigorously stir the biphasic mixture. The reduction of elemental I2​ to water-soluble I− is visually confirmed when the organic layer transitions from a dark brown/pink to a clear or pale yellow state. If the color persists, the system is not fully quenched; repeat the wash until visually clear.

SOP 2: Flash Column Chromatography

To separate the target molecule from di-halogenated impurities[2], utilize a shallow gradient on normal-phase silica gel.

Table 2: Chromatography Gradient Protocol
Column Volumes (CV)Hexanes (%)EtOAc (%)Target Eluent
0 - 2955Non-polar impurities (e.g., di-halogenated byproducts)
2 - 585155-Bromo-2-iodo-N-ethyl benzamide (Target)
5 - 87030Polar impurities (e.g., unreacted starting materials)
SOP 3: Two-Solvent Antisolvent Recrystallization

Because 5-Bromo-2-iodo-N-ethyl benzamide exhibits high solubility in most organic solvents at room temperature, a two-solvent (antisolvent) method is strictly required[3].

  • Dissolution: Transfer the chromatographed solid to a reaction flask. Add a minimal volume of boiling EtOAc (the "good" solvent) just until the solid completely dissolves.

  • Antisolvent Addition: While maintaining the solution at a gentle boil, add hot hexanes (the antisolvent) dropwise.

  • Self-Validation Check (The Cloud Point): Continue adding hexanes until the solution turns slightly cloudy and the turbidity persists for more than 3 seconds. This "cloud point" is the self-validating physical marker that the solution has reached the boundary of the metastable zone[4].

  • Clarification & Cooling: Add 1-2 drops of hot EtOAc to clear the solution, remove from heat, and allow it to cool slowly to room temperature in an insulated bath, followed by an ice bath (0°C) for 30 minutes to maximize crystal yield.

Troubleshooting & FAQs

Q1: Why does my product "oil out" instead of forming crystals during cooling?

Causality: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of the solvent mixture is higher than the melting point of the solute. Instead of organizing into a rigid crystal lattice, the compound crashes out as a viscous, impure oil. This is highly common with lipophilic halogenated benzamides if the antisolvent ratio is too high or the cooling rate is too rapid.

TroubleshootingLogic Issue Issue: Product Oils Out During Cooling Decision Is Saturation Temp > Melting Point? Issue->Decision Yes Yes: Adjust Solvent Ratio (Increase EtOAc volume) Decision->Yes True No No: Cooling Rate Too Fast or Lack of Nucleation Decision->No False Action1 Reheat to clear solution & add more good solvent Yes->Action1 Action2 Add seed crystals at cloud point & cool slowly in insulated bath No->Action2

Caption: Logical troubleshooting pathway for resolving liquid-liquid phase separation (oiling out).

Solution: If oiling out occurs, immediately reheat the flask until the oil redissolves into a clear solution. Add a small amount of the good solvent (EtOAc) to lower the saturation temperature. Alternatively, introduce a "seed crystal" of pure 5-Bromo-2-iodo-N-ethyl benzamide just before the cloud point is reached to bypass the energy barrier for nucleation[4].

Q2: How do I prevent the co-elution of di-halogenated impurities during chromatography?

Causality: The addition of a second halogen atom (e.g., forming a di-iodo or di-bromo derivative) significantly increases the van der Waals surface area and decreases the overall polarity of the molecule[2]. Solution: Do not exceed 15% EtOAc in your mobile phase too early. Di-halogenated impurities will elute faster (higher Rf) than the mono-halogenated target on normal-phase silica. Maintain an isocratic hold at 5% EtOAc for at least 2 column volumes to flush these non-polar byproducts before eluting your target.

Q3: My recovered crystals are slightly yellow/brown despite a successful recrystallization. What went wrong?

Causality: Halogens (particularly iodine) can be trapped within the hydrophobic pockets of the crystal lattice during rapid precipitation. Solution: The aqueous thiosulfate quench (SOP 1) was likely incomplete. Redissolve the crystals in a water-immiscible solvent (e.g., Dichloromethane), wash again with fresh 1M Na2​S2​O3​ , dry over anhydrous Na2​SO4​ , and repeat the recrystallization process. Ensure you are washing the final collected crystals on the Büchner funnel with ice-cold hexanes to strip surface impurities without dissolving the lattice[3].

References

  • Benchchem.5-Bromo-2-iodo-N-ethyl benzamide | CAS 1295978-68-5.
  • Benchchem.Technical Support Center: Selective Halogenation of the Benzamide Core.
  • University of Alberta.Recrystallization - Single Solvent & Two Solvent Methods.
  • Mettler Toledo.Recrystallization Guide: Process, Procedure, Solvents.

Sources

Optimization

Minimizing steric hindrance effects in 5-Bromo-2-iodo-N-ethyl benzamide derivatives

Technical Support Center: Managing Steric Hindrance in 5-Bromo-2-iodo-N-ethyl Benzamide Derivatives Overview Working with dihalogenated, ortho-substituted benzamides like 5-bromo-2-iodo-N-ethyl benzamide presents a uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Managing Steric Hindrance in 5-Bromo-2-iodo-N-ethyl Benzamide Derivatives

Overview Working with dihalogenated, ortho-substituted benzamides like 5-bromo-2-iodo-N-ethyl benzamide presents a unique intersection of conformational and synthetic challenges. The extreme steric bulk of the 2-iodo group profoundly restricts the rotational freedom of the N-ethyl amide, while simultaneously complicating site-selective cross-coupling reactions. This guide provides field-proven troubleshooting strategies and mechanistic insights to help you navigate these steric hurdles.

Part 1: Conformational Dynamics & NMR Troubleshooting

Q: Why do my NMR spectra show broadened peaks or distinct rotamers for the N-ethyl group at room temperature? A: This is a classic manifestation of atropisomerism caused by severe steric hindrance. In ortho-substituted benzamides, the bulky ortho-substituent forces the amide plane out of conjugation with the aromatic ring to minimize steric clash[1]. Because iodine possesses a very large van der Waals radius and a high Charton value (a quantitative measure of steric bulk)[2], the energy barrier to rotation around the C(aryl)–C(carbonyl) bond is significantly elevated. Consequently, the N-ethyl group is conformationally locked on the NMR timescale at room temperature, resulting in broadened peaks or distinct sets of signals for different rotamers.

Table 1: Steric Parameters of Relevant Substituents Quantitative data illustrating the steric dominance of the iodine atom compared to other halogens.

Substituentvan der Waals Radius (Å)Charton Value (υ)Impact on Amide Rotation
Fluorine (-F) 1.470.27Minimal restriction; free rotation
Bromine (-Br) 1.850.83Moderate restriction; peak broadening
Iodine (-I) 1.981.12Severe restriction; distinct rotamers
Methyl (-CH3) 2.001.24Severe restriction; distinct rotamers

Actionable Advice: To resolve these peaks for accurate integration and structural assignment, perform variable-temperature (VT) NMR at an elevated temperature (e.g., 80–100 °C in DMSO-d6) to overcome the rotational barrier and coalesce the signals.

Part 2: Synthetic Troubleshooting & Cross-Coupling Strategies

Q: I am attempting a Suzuki-Miyaura coupling at the 2-iodo position, but the reaction stalls with unreacted starting material. How can I overcome the steric shielding from the adjacent N-ethyl amide? A: Electronically, the C–I bond is weaker and more prone to oxidative addition than the C–Br bond. However, the massive steric bulk of the ortho-N-ethyl amide creates a kinetic barrier that prevents standard, bulky palladium/phosphine complexes (like SPhos or XPhos) from accessing the C–I bond. To overcome this, you must shift your catalyst design:

  • Streamlined Ligands: Switch to less sterically demanding, highly electron-rich ligands (e.g., dppf or specific N-heterocyclic carbenes) that can physically penetrate the hindered pocket.

  • Alternative Catalysis: Consider Nickel-catalyzed cross-electrophile coupling (XEC). Recent advancements demonstrate that Ni-based systems exhibit excellent C(sp2)–I selectivity even in highly hindered bromo(iodo)arenes because the smaller atomic radius of Nickel allows it to navigate crowded steric environments more effectively than Palladium[3].

Q: Can I exploit this steric hindrance to selectively functionalize the 5-bromo position while leaving the 2-iodo group intact? A: Absolutely. This is a powerful strategy where steric control overrides the inherent electronic preference of the halogens. By deliberately employing extremely bulky ligands (e.g., dtbpf or specifically tuned Buchwald ligands), the catalyst is physically excluded from the crowded 2-iodo position. Oxidative addition is therefore forced to occur at the sterically accessible, albeit electronically less reactive, 5-bromo position[4].

Part 3: Standardized Experimental Protocol

Protocol: Site-Selective Palladium-Catalyzed Cross-Coupling via Steric Exploitation Objective: Selectively couple an arylboronic acid at the 5-bromo position of 5-bromo-2-iodo-N-ethyl benzamide, preserving the 2-iodo group for downstream late-stage functionalization.

Self-Validating System: This protocol relies on steric exclusion. If the bulky catalyst successfully initiates the reaction, it is physically restricted to the 5-position. You can validate this mid-reaction by taking an aliquot for GC-MS; the intermediate product must retain the characteristic monoisotopic mass of iodine (~127 Da), confirming the bromine was selectively displaced.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-bromo-2-iodo-N-ethyl benzamide (1.0 equiv), the desired arylboronic acid (1.1 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)2 (5 mol%) and the highly bulky ligand dtbpf (1,1'-Bis(di-tert-butylphosphino)ferrocene) (5 mol%). Causality Note: The massive tert-butyl groups on the ferrocene backbone create a highly congested active Pd(0) species that cannot fit into the ortho-iodo pocket, forcing the catalyst to migrate to the 5-bromo site.

  • Solvent Addition: Inject a degassed mixture of Toluene/H2O (10:1 v/v). The biphasic system ensures optimal solubility of the inorganic base while maintaining the organic reactants in the catalytic phase.

  • Reaction: Heat the mixture to 80 °C for 12 hours with vigorous stirring.

  • Validation & Workup: Quench a 50 µL aliquot in EtOAc, filter through a short silica plug, and analyze via GC-MS. Look for the disappearance of the characteristic M+ / M+2 doublet signature of bromine (indicative of the 79Br/81Br isotopes) and the retention of the single iodine mass peak. Once confirmed, cool the main reaction to room temperature, extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Part 4: Workflow Visualization

G Target Target Functionalization Site 5-Bromo-2-iodo-N-ethyl benzamide Iodo 2-Iodo Position (Electronically Favored, Sterically Hindered) Target->Iodo Bromo 5-Bromo Position (Electronically Disfavored, Sterically Accessible) Target->Bromo StratIodo Use streamlined ligands (e.g., dppf) or Ni-catalyzed XEC systems Iodo->StratIodo StratBromo Use ultra-bulky ligands (e.g., dtbpf) to enforce steric exclusion Bromo->StratBromo OutcomeIodo Selective C-I Functionalization StratIodo->OutcomeIodo OutcomeBromo Selective C-Br Functionalization StratBromo->OutcomeBromo

Decision workflow for site-selective cross-coupling of sterically hindered dihalobenzamides.

References

  • Title: Molecular Recognition of Protein−Ligand Complexes: Applications to Drug Design | Source: acs.org | URL: 1

  • Title: Nickel-Catalyzed C−I-Selective C(sp2)−C(sp3) Cross-Electrophile Coupling of Bromo(iodo)arenes | Source: researchgate.net | URL: 3

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Source: acs.org | URL: 4

  • Title: Linear Free-Energy Relationship and Rate Study on a Silylation-Based Kinetic Resolution: Mechanistic Insights | Source: acs.org | URL: 2

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 5-Bromo-2-iodo-N-ethyl benzamide Reactions

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving 5-Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-iodo-N-ethyl benzamide. This guide is designed to offer practical, field-proven insights to help you navigate the complexities of optimizing catalyst loading and achieving successful reaction outcomes.

The unique structure of 5-Bromo-2-iodo-N-ethyl benzamide, possessing two different halogen atoms, presents both opportunities for selective functionalization and challenges in controlling reactivity. This guide will address common issues and provide a systematic approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with dihalogenated substrates in palladium-catalyzed reactions.

Q1: My reaction is resulting in a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product?

A1: Achieving mono-selectivity in dihalogenated substrates hinges on exploiting the differential reactivity of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond, making it more susceptible to oxidative addition to the palladium(0) catalyst.[1] To favor mono-substitution at the iodine position, consider the following:

  • Lower Catalyst Loading: Higher catalyst concentrations can sometimes lead to over-reactivity and di-substitution. Carefully titrating down the palladium loading can enhance selectivity.

  • Milder Reaction Conditions: Lowering the reaction temperature can often provide greater control and favor the more reactive C-I bond cleavage.[1]

  • Ligand Choice: Bulky, electron-rich phosphine ligands can influence the steric environment around the palladium center, potentially favoring reaction at the less hindered iodine position.[2]

  • Stoichiometry of the Coupling Partner: Using a slight excess (1.0-1.2 equivalents) of the coupling partner can help drive the reaction to completion for the first coupling while minimizing the second.

Q2: I am observing significant amounts of homocoupling of my boronic acid (in a Suzuki reaction) or starting material. What are the likely causes and solutions?

A2: Homocoupling is a common side reaction in palladium-catalyzed cross-couplings. It can arise from several factors:

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of boronic acids. Ensure your reaction is thoroughly degassed and maintained under a strictly inert atmosphere (e.g., argon or nitrogen).[3]

  • Base-Mediated Decomposition: Certain bases can cause the decomposition of boronic acids. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find one that minimizes this side reaction.

  • Catalyst System: The choice of palladium precursor and ligand can influence the rate of homocoupling versus the desired cross-coupling. Some catalyst systems are more prone to this side reaction.

Q3: My reaction has stalled, and I see a black precipitate. What is happening and how can I prevent it?

A3: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an inactive, aggregated form of palladium metal.[3][4] This deactivation pathway can be triggered by:

  • High Temperatures: Elevated temperatures can accelerate catalyst decomposition.[3] It is crucial to find a balance between a sufficient reaction rate and catalyst stability.

  • Inefficient Ligand Protection: The phosphine ligand's role is to stabilize the palladium(0) center. If the ligand dissociates or is not sterically bulky enough, the palladium atoms can aggregate.[2][5] Consider using a higher ligand-to-palladium ratio or switching to a more robust ligand.

  • Incomplete Reduction of Pd(II) Precatalyst: Many reactions start with a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species.[3][6] If this reduction is inefficient, it can lead to side reactions and catalyst decomposition.

Q4: I am not seeing any reaction. What are the first troubleshooting steps I should take?

A4: A lack of reactivity can be frustrating, but a systematic approach can help identify the issue:

  • Verify Reagent Quality: Ensure all reagents, especially the palladium catalyst, coupling partner, and base, are pure and dry. Solvents should be anhydrous and properly degassed.

  • Check Inert Atmosphere: Confirm that your reaction setup is truly free of oxygen.

  • Catalyst Activation: If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to Pd(0). In some cases, a pre-activation step may be necessary.[6]

  • Increase Catalyst Loading: For a new or challenging reaction, a higher initial catalyst loading (e.g., 2-5 mol%) can help to initiate the reaction and confirm that the transformation is feasible before optimizing for lower loadings.[7]

  • Re-evaluate Reaction Conditions: Double-check the temperature, solvent, and base to ensure they are appropriate for the specific type of cross-coupling reaction you are performing.

Troubleshooting Guide: Low Yield and Poor Selectivity

This section provides a more detailed, workflow-based approach to addressing common problems encountered during the optimization of reactions with 5-Bromo-2-iodo-N-ethyl benzamide.

Problem: Low Conversion of Starting Material
Problem: Poor Selectivity (Mixture of Mono- and Di-substituted Products)

Experimental Protocols

The following protocols provide a starting point for optimizing palladium catalyst loading for a Suzuki-Miyaura reaction with 5-Bromo-2-iodo-N-ethyl benzamide.

General Protocol for Catalyst Loading Optimization
  • Reaction Setup: To an oven-dried Schlenk tube, add 5-Bromo-2-iodo-N-ethyl benzamide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.[8]

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.[9]

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the degassed solvent. Add the appropriate volume of the catalyst stock solution to the reaction tube via syringe to achieve the desired catalyst loading.

  • Reaction: Place the reaction tube in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.[10]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation: Effect of Catalyst Loading on Yield and Selectivity

The following table illustrates a hypothetical optimization of palladium catalyst loading for the mono-arylation of 5-Bromo-2-iodo-N-ethyl benzamide.

EntryPd Precatalyst (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield of Mono-arylated Product (%)Yield of Di-arylated Product (%)
12.04.0100127515
21.02.010012855
30.51.01001292<2
40.10.21002488<2
50.51.0802495Trace

Reaction Conditions: 5-Bromo-2-iodo-N-ethyl benzamide (1 mmol), Arylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Toluene/H₂O (4:1, 5 mL).

The Catalytic Cycle and Key Intermediates

Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki reactions), and reductive elimination.[11]

Catalytic_Cycle

Safety Precautions

Working with palladium catalysts and associated reagents requires adherence to strict safety protocols.

  • Handling: Palladium catalysts, especially on carbon, can be pyrophoric.[12] Always handle them in an inert atmosphere.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14]

  • Storage: Store palladium catalysts in a cool, dry, and well-ventilated area away from heat and incompatible materials.[12] Keep containers tightly sealed.

  • Waste Disposal: Dispose of palladium-containing waste according to your institution's guidelines for heavy metal waste.

By understanding the principles outlined in this guide and adopting a systematic approach to experimentation, researchers can effectively optimize palladium catalyst loading for reactions involving 5-Bromo-2-iodo-N-ethyl benzamide, leading to improved yields, selectivity, and overall success in their synthetic endeavors.

References

Sources

Optimization

Technical Support Center: Troubleshooting 5-Bromo-2-iodo-N-ethyl Benzamide Amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered when synthesizing 5-Bromo-2-iodo-N-ethyl benzamide (CAS 1295...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered when synthesizing 5-Bromo-2-iodo-N-ethyl benzamide (CAS 1295978-68-5).

While this compound is a highly valuable, commercially relevant building block[1], its synthesis via the amidation of 5-bromo-2-iodobenzoic acid with ethylamine frequently suffers from poor conversion rates. This guide will deconstruct the mechanistic failures of standard protocols and provide a self-validating, high-yield workflow based on nucleophilic acyl substitution[2].

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why is my conversion plateauing at <30% when using standard peptide coupling reagents like EDC/HOBt or HATU? The Causality: The failure is primarily steric. The iodine atom at the ortho-position (C2) has a massive Van der Waals radius (1.98 Å). When you use HATU or EDC/HOBt, you form a bulky active ester intermediate (e.g., an OAt ester). This massive intermediate, combined with the ortho-iodo shielding, creates extreme steric hindrance around the electrophilic carbonyl carbon. The activation energy for the incoming ethylamine to achieve the correct Bürgi-Dunitz trajectory becomes prohibitively high, leading to reagent hydrolysis before amidation can occur.

Q2: I switched to the acid chloride method using oxalyl chloride, but my yields are highly variable (40-70%). What is causing this inconsistency? The Causality: If the sterics are resolved by forming the smaller acid chloride, the variability is caused by the physical properties of your nucleophile. Ethylamine is a highly volatile liquid/gas with a boiling point of ~16.6 °C. If the exothermic amidation reaction is run at room temperature without strict thermal control, the effective concentration of ethylamine evaporates out of the solvent. You are essentially starving the reaction of its nucleophile.

Q3: How can I prevent ethylamine volatilization while maintaining high reactivity? The Causality: Do not use free ethylamine solutions if you lack specialized sealed-tube equipment. Instead, use ethylamine hydrochloride (EtNH₂·HCl) combined with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in situ at 0 °C. The hydrochloride salt is a stable solid. DIPEA liberates the free amine directly in the liquid phase exactly when the highly reactive 5-bromo-2-iodobenzoyl chloride is present, ensuring immediate nucleophilic acyl substitution without evaporative loss[2].

Part 2: Quantitative Data & Method Comparison

To illustrate the impact of sterics and volatility, the following table summarizes the expected conversion rates and failure mechanisms across different amidation strategies.

Coupling StrategyReagents UsedTemp (°C)Avg. ConversionPrimary Failure Mechanism
Direct Carbodiimide EDC, HOBt, DIPEA25<20%Severe steric clash from ortho-iodo group prevents active ester attack.
Uronium Salt HATU, DIPEA2530–40%Bulky HOAt ester formation is hindered; coupling reagent degrades.
Free Amine + Acid Chloride Oxalyl Chloride, EtNH₂ (free)0 to 2540–70%Volatilization of ethylamine (bp 16.6 °C) reduces nucleophile stoichiometry.
In-situ Amine + Acid Chloride Oxalyl Chloride, EtNH₂·HCl, DIPEA0 to 25>95% Optimal. Bypasses sterics and completely eliminates volatility issues.

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next phase without confirming the analytical checkpoints.

Phase 1: Activation (Acid Chloride Formation)
  • Setup: In an oven-dried, argon-purged round-bottom flask, suspend 5-bromo-2-iodobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to create a 0.2 M solution.

  • Catalysis: Add N,N-Dimethylformamide (DMF) (0.05 eq).

    • Causality: DMF acts as a catalyst by reacting with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which then activates the carboxylic acid.

  • Reagent Addition: Cool the flask to 0 °C. Dropwise add Oxalyl Chloride (1.5 eq).

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 2 hours until gas evolution (CO₂ and CO) ceases.

  • Self-Validation Check (Critical): Withdraw a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl ester mass (and total absence of the free acid mass) confirms 100% conversion to the acid chloride. Do not proceed if free acid remains.

  • Concentration: Concentrate the mixture under reduced pressure to completely remove unreacted oxalyl chloride and dissolved HCl gas. Redissolve the crude 5-bromo-2-iodobenzoyl chloride in fresh anhydrous DCM.

Phase 2: Nucleophilic Acyl Substitution
  • Amine Preparation: In a separate oven-dried flask, suspend Ethylamine hydrochloride (EtNH₂·HCl) (3.0 eq) in anhydrous DCM at 0 °C. Add DIPEA (4.0 eq).

    • Causality: Using the hydrochloride salt prevents the loss of volatile ethylamine. DIPEA acts as an acid scavenger and liberates the free amine in situ.

  • Coupling: Dropwise add the acid chloride solution (from Step 6) to the amine mixture at 0 °C.

    • Causality: The low temperature controls the exothermic nucleophilic attack and further suppresses any potential ethylamine evaporation.

  • Completion: Stir for 1 hour, allowing the reaction to slowly warm to room temperature.

  • Self-Validation Check: Analyze the reaction by TLC (Hexanes/EtOAc 7:3). The product spot (5-Bromo-2-iodo-N-ethyl benzamide) will be less polar than the starting acid but more polar than the methyl ester from Step 5. Ensure complete consumption of the baseline material.

  • Workup: Wash the organic layer with 1M HCl (to remove excess amine and DIPEA), followed by saturated NaHCO₃, and finally brine. Dry over Na₂SO₄, filter, and concentrate to yield the pure product.

Part 4: Mechanistic Workflow Diagram

The following diagram maps the logical pathways of the amidation process, highlighting why direct coupling fails and why the optimized acid chloride pathway succeeds.

AmidationWorkflow Start 5-Bromo-2-iodobenzoic acid (Starting Material) Path1 Direct Coupling (HATU or EDC/HOBt) Start->Path1 Standard Method Path2 Acid Chloride Activation (Oxalyl Chloride, cat. DMF) Start->Path2 Optimized Method Steric Steric Clash at Carbonyl (Due to ortho-Iodo) Path1->Steric Fail Low Conversion (<30%) Steric->Fail Intermediate 5-Bromo-2-iodobenzoyl chloride (Highly Reactive) Path2->Intermediate Amidation Nucleophilic Acyl Substitution (EtNH2·HCl, DIPEA, 0°C) Intermediate->Amidation Prevents Volatility Success 5-Bromo-2-iodo-N-ethyl benzamide (>95% Conversion) Amidation->Success

Workflow comparing direct coupling vs. optimized acid chloride amidation pathways.

References

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H and ¹3C NMR Spectral Analysis of 5-Bromo-2-iodo-N-ethylbenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-iodo-N-ethylbenzamide is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. It...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-iodo-N-ethylbenzamide is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its utility in these fields is intrinsically linked to its precise molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-2-iodo-N-ethylbenzamide, offering both predicted data and a comparative framework with related structures. This approach is designed to assist researchers in the verification of this compound and in the interpretation of NMR data for similarly substituted benzamides.

Predicted ¹H and ¹³C NMR Spectra

In the absence of readily available experimental spectra in the public domain, we can predict the ¹H and ¹³C NMR chemical shifts for 5-Bromo-2-iodo-N-ethylbenzamide. These predictions are based on established principles of NMR spectroscopy, including the analysis of substituent effects on the benzene ring.[1][2] The electron-withdrawing nature of the bromine and iodine atoms, as well as the amide group, will influence the chemical shifts of the aromatic protons and carbons. Computational NMR prediction tools can provide more quantitative estimates.[3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the N-ethyl group.

  • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will likely appear as a doublet, a doublet of doublets, and another doublet. The proton ortho to the iodine will be the most downfield, followed by the proton ortho to the bromine, and the proton ortho to the amide group will be the most upfield of the three.

  • N-ethyl Group Protons: The N-ethyl group will give rise to two signals: a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methylene protons will be deshielded due to their proximity to the nitrogen atom and will likely appear around δ 3.4-3.6 ppm. The methyl protons will be more upfield, around δ 1.2-1.4 ppm.

  • Amide Proton: The amide proton (-NH-) will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration, but it is typically found in the range of δ 5.5-8.5 ppm.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon: The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 165-175 ppm.[6]

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the iodine (C-2) will be significantly upfield due to the heavy atom effect. The carbon bearing the bromine (C-5) will also be shifted. The ipso-carbon attached to the amide group (C-1) will be downfield. The remaining aromatic carbons will have shifts determined by the combined electronic effects of the substituents.

  • N-ethyl Group Carbons: The methylene carbon will appear around δ 35-45 ppm, while the methyl carbon will be the most upfield signal, around δ 14-16 ppm.

Comparative Analysis with Structurally Similar Compounds

To build confidence in our predictions, we can compare them with the experimental NMR data of structurally related benzamides. For instance, the chemical shifts of N-substituted benzamides have been extensively studied.[7] The introduction of halogen substituents at specific positions on the benzene ring will cause predictable shifts in the NMR signals. For example, a bromine atom typically induces a downfield shift on the ortho and para protons and an upfield shift on the ipso-carbon. An iodine atom has a more pronounced heavy-atom effect, causing a significant upfield shift of the directly attached carbon.

By examining the spectra of compounds like 4-bromobenzamide or N-ethylbenzamide, we can observe the foundational chemical shifts and then extrapolate the expected changes upon the introduction of the iodo and bromo substituents at the 2 and 5 positions, respectively.

Experimental Protocol for NMR Analysis

For researchers who have synthesized or acquired 5-Bromo-2-iodo-N-ethylbenzamide, the following protocol outlines the steps for acquiring high-quality NMR spectra.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the compound. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

  • Sample Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 5-Bromo-2-iodo-N-ethylbenzamide from its NMR data.

G cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H1 Identify Aromatic Signals (δ 7.0-8.5 ppm) H2 Analyze Multiplicity (d, dd) H1->H2 H3 Identify N-ethyl Signals (quartet, triplet) H2->H3 H4 Integrate All Signals H3->H4 H5 Identify Amide Proton (broad singlet) H4->H5 Structure Propose Structure of 5-Bromo-2-iodo-N-ethylbenzamide H5->Structure Confirm Proton Connectivity C1 Identify Carbonyl Carbon (δ 165-175 ppm) C2 Identify Aromatic Carbons C1->C2 C3 Identify N-ethyl Carbons C2->C3 C3->Structure Confirm Carbon Skeleton

Caption: Workflow for the structural elucidation of 5-Bromo-2-iodo-N-ethylbenzamide using ¹H and ¹³C NMR data.

Tabulated Summary of Predicted Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-Bromo-2-iodo-N-ethylbenzamide in CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.0 - 8.5d, dd, d3H
-NH-5.5 - 8.5br s1H
-CH₂-3.4 - 3.6q2H
-CH₃1.2 - 1.4t3H

d = doublet, dd = doublet of doublets, q = quartet, t = triplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O165 - 175
Aromatic-C90 - 150
-CH₂-35 - 45
-CH₃14 - 16

Conclusion

This guide provides a comprehensive reference for the ¹H and ¹³C NMR spectral analysis of 5-Bromo-2-iodo-N-ethylbenzamide. By combining predictive methods with a comparative analysis of related compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocol and data interpretation workflow serve as a practical resource for obtaining and analyzing high-quality NMR data, ensuring the structural integrity of this and similar compounds in research and development settings.

References

  • Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides - ConnectSci. (URL: )
  • 5-Bromo-2-iodo-N-ethyl benzamide|CAS 1295978-68-5 - Benchchem. (URL: )
  • Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides | Australian Journal of Chemistry | ConnectSci. (URL: )
  • Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development - Benchchem. (URL: )
  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects - Sabinet African Journals. (URL: [Link])

  • 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (URL: [Link])

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES - Revue Roumaine de Chimie. (URL: [Link])

  • Simulate and predict NMR spectra. (URL: [Link])

  • 5-bromo-2-hydroxy-N-[(E)-1-(5-iodo-1H-indol-2-yl)ethylideneamino]benzamide | C17H13BrIN3O2 | CID - PubChem. (URL: [Link])

  • How to predict a proton NMR spectrum - YouTube. (URL: [Link])

  • sample 13C NMR spectra of compounds with common functional groups - YouTube. (URL: [Link])

  • INDEX of 13C NMR spectra of organic compounds - Doc Brown's Chemistry. (URL: [Link])

Sources

Comparative

Comparative Reactivity Guide: 5-Bromo-2-iodo-N-ethyl benzamide vs. 5-Bromo-2-chloro-N-ethyl benzamide

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the rational design of complex pharmaceuticals, polyhalogenated aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the rational design of complex pharmaceuticals, polyhalogenated aromatic building blocks offer a powerful platform for sequential functionalization. The choice between 5-Bromo-2-iodo-N-ethyl benzamide and 5-Bromo-2-chloro-N-ethyl benzamide is not merely a matter of halogen availability; it fundamentally alters the chemoselectivity of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings).

This guide objectively compares the reactivity profiles of these two dihalobenzamides, detailing the thermodynamic and kinetic principles that dictate their behavior, and provides validated experimental protocols to achieve site-selective functionalization.

Mechanistic Foundation: The Causality of Chemoselectivity

As application scientists, we must look beyond empirical results and understand the molecular causality driving regioselectivity. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen (C–X) bond[1]. This process is governed by a delicate interplay between Bond Dissociation Energy (BDE) and steric hindrance .

The Electronic Factor: Bond Dissociation Energies

The intrinsic strength of the C–X bond dictates the kinetic barrier for palladium insertion. The general reactivity trend for oxidative addition to a Pd(0) center is strictly C–I > C–Br > C–Cl [2].

  • C–I Bond: ~238 kJ/mol (Highly reactive, low activation barrier)

  • C–Br Bond: ~285 kJ/mol (Moderately reactive)

  • C–Cl Bond: ~338 kJ/mol (Requires elevated temperatures or specialized electron-rich ligands)[3][4].

The Steric Factor: Position 2 vs. Position 5

Both molecules possess an N-ethyl amide group at position 1.

  • Position 2 is ortho to this bulky amide, creating significant steric shielding.

  • Position 5 is meta to the amide, presenting a much more sterically accessible site.

Divergent Reactivity Profiles
  • 5-Bromo-2-iodo-N-ethyl benzamide: The C–I bond is located at the sterically hindered position 2. However, the extremely low BDE of the C–I bond completely overrides the steric penalty. Oxidative addition occurs exclusively at the C2 position . The C5 bromine remains intact for subsequent downstream coupling.

  • 5-Bromo-2-chloro-N-ethyl benzamide: The C–Br bond is located at position 5, while the C–Cl bond is at the sterically hindered position 2. Here, thermodynamics and sterics work synergistically: the weaker C–Br bond is also the less sterically hindered site. Oxidative addition occurs highly selectively at the C5 position .

Chemoselectivity Substrate1 5-Bromo-2-iodo-N-ethyl benzamide (Weakest Bond: C-I at C2) Pd1 Pd(0) Oxidative Addition (BDE Overrides Sterics) Substrate1->Pd1 Substrate2 5-Bromo-2-chloro-N-ethyl benzamide (Weakest Bond: C-Br at C5) Pd2 Pd(0) Oxidative Addition (Synergistic BDE & Sterics) Substrate2->Pd2 Result1 Exclusive Reaction at Position 2 (C-I Cleavage) Pd1->Result1 Result2 Selective Reaction at Position 5 (C-Br Cleavage) Pd2->Result2

Figure 1: Divergent chemoselectivity pathways dictated by carbon-halogen bond dissociation energies.

Quantitative Data Comparison

To facilitate rapid decision-making in synthetic route design, the critical parameters of both substrates are summarized below.

Property / Substrate5-Bromo-2-iodo-N-ethyl benzamide5-Bromo-2-chloro-N-ethyl benzamide
Primary Reactive Site Position 2 (C–I bond)Position 5 (C–Br bond)
Primary Bond Dissociation Energy ~238 kJ/mol[3]~285 kJ/mol[3]
Secondary Reactive Site Position 5 (C–Br bond)Position 2 (C–Cl bond)
Secondary Bond Dissociation Energy ~285 kJ/mol~338 kJ/mol[3]
Steric Hindrance at Primary Site High (ortho to amide)Low (meta to amide)
Optimal Catalyst for 1st Coupling Pd(PPh₃)₄ (Standard)Pd(dppf)Cl₂ or Pd(PPh₃)₄
Risk of Over-coupling Very Low (High ΔBDE between I/Br)Low-Moderate (Requires strict stoichiometry)

Experimental Protocols: Self-Validating Systems

The following protocols describe the chemoselective Suzuki-Miyaura cross-coupling for both substrates. These procedures are designed as self-validating systems: by strictly controlling stoichiometry and temperature, the intrinsic reactivity differences of the halogens are isolated and exploited[2].

Protocol A: C2-Selective Coupling of 5-Bromo-2-iodo-N-ethyl benzamide

Objective: To selectively couple an aryl boronic acid at position 2, leaving the position 5 bromine intact for orthogonal functionalization.

Reagents:

  • 5-Bromo-2-iodo-N-ethyl benzamide (1.0 equiv)

  • Arylboronic acid (1.05 equiv) - Strict stoichiometry prevents over-coupling at C-Br.

  • Pd(PPh₃)₄ (3 mol%) - Standard catalyst is sufficient due to high C-I reactivity.

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the benzamide substrate, arylboronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat 3 times) to prevent catalyst oxidation.

  • Solvent Addition: Add degassed Toluene and Ethanol via syringe, followed by the 2M aqueous Na₂CO₃ solution.

  • Reaction: Heat the biphasic mixture to 60°C. Note: Do not exceed 60°C. The low activation energy of the C-I bond allows for milder conditions, which suppresses background C-Br activation.

  • Monitoring: Monitor via TLC or LC-MS. The reaction typically reaches completion within 4–6 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography to yield the 5-bromo-2-aryl-N-ethyl benzamide.

Protocol B: C5-Selective Coupling of 5-Bromo-2-chloro-N-ethyl benzamide

Objective: To selectively couple an aryl boronic acid at position 5, leaving the position 2 chlorine intact.

Reagents:

  • 5-Bromo-2-chloro-N-ethyl benzamide (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂ (5 mol%) - A slightly more robust bidentate catalyst helps overcome the moderate C-Br activation barrier while resisting C-Cl insertion.

  • K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (5:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the benzamide substrate, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄ under an Argon atmosphere.

  • Solvent Addition: Inject degassed 1,4-Dioxane and Water.

  • Reaction: Heat the mixture to 80°C. Note: The higher temperature is required for C-Br activation. The C-Cl bond remains largely inert under these specific conditions unless highly electron-rich, bulky ligands (e.g., XPhos, SPhos) are introduced.

  • Monitoring: Stir for 8–12 hours until complete consumption of the starting material is observed via LC-MS.

  • Workup: Filter through a pad of Celite to remove palladium black. Extract the filtrate with Dichloromethane, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate the 5-aryl-2-chloro-N-ethyl benzamide.

Workflow Step1 Step 1: System Preparation Schlenk flask setup Strict Argon atmosphere Step2 Step 2: Reagent Loading Dihalobenzamide (1.0 eq) Boronic acid (1.05-1.10 eq) Step1->Step2 Step3 Step 3: Catalyst & Base Pd Catalyst (3-5 mol%) Base (2.0 eq) Step2->Step3 Step4 Step 4: Thermal Activation Protocol A: 60°C (C-I targeted) Protocol B: 80°C (C-Br targeted) Step3->Step4 Step5 Step 5: Isolation Aqueous extraction Silica Gel Chromatography Step4->Step5

Figure 2: Standardized workflow for chemoselective Suzuki-Miyaura cross-coupling.

Conclusion & Application Strategy

The selection between these two substrates should be driven by the target molecule's required substitution pattern.

  • If your synthetic route requires late-stage functionalization at position 5 , start with 5-Bromo-2-iodo-N-ethyl benzamide . You can easily functionalize position 2 first, leaving the bromine at position 5 for a subsequent, harsher cross-coupling step.

  • If your route requires late-stage functionalization at position 2 , start with 5-Bromo-2-chloro-N-ethyl benzamide . The bromine at position 5 will react first, leaving the highly stable C-Cl bond at position 2, which can later be activated using specialized Buchwald-type ligands (e.g., RuPhos or BrettPhos) for amination or further carbon-carbon bond formation.

References

  • Wikipedia Contributors. "Bond dissociation energy." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • NobelPrize.org. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Nobel Media AB. Available at:[Link]

  • Chemguide. "An introduction to bond energy and bond length." CIE A level chemistry support. Available at:[Link]

Sources

Validation

HPLC Method Validation for Determining 5-Bromo-2-iodo-N-ethyl benzamide Purity: A Modernization Guide

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by heavily halogenated pharmaceutical intermediates. 5-Bromo-2-iodo-N-ethyl benzamide (CAS 1295978-68-5) is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by heavily halogenated pharmaceutical intermediates. 5-Bromo-2-iodo-N-ethyl benzamide (CAS 1295978-68-5) is a critical halogenated synthon utilized in the R&D of novel therapeutics[1]. However, the presence of both a bromine and an iodine atom on the benzamide ring creates a highly polarizable, lipophilic molecule that demands rigorous analytical control.

Mechanistically, these heavy halogens create a "sigma-hole"—a localized region of positive electrostatic potential. In legacy HPLC methods, this sigma-hole interacts strongly with electron donors, such as unendcapped silanols or trace metals in traditional silica matrices. This phenomenon manifests as severe peak tailing, retention time drift, and poor resolution from closely related des-halogenated impurities.

To overcome these limitations, this guide compares a legacy HPLC method with a modernized UHPLC approach. We will detail the mathematical translation process authorized by the recently harmonized[2] and outline the subsequent self-validating protocol required by [3].

Method Modernization Strategy: Legacy HPLC vs. Modern UHPLC

Historically, purity assays for benzamide derivatives relied on 5 µm Fully Porous Particle (FPP) C18 columns. While robust, these methods suffer from 45-minute run times and excessive solvent consumption. The harmonized revisions to USP <621> now permit the mathematical adjustment of gradient chromatographic conditions without requiring full method re-registration, provided system suitability criteria are met[4].

The critical parameter for this translation is the column length to particle size ratio ( L/dp​ ). USP <621> allows this ratio to vary between -25% and +50% of the original monograph method[4].

The Causality of Column Selection: By migrating from a 5 µm FPP to a 1.7 µm Superficially Porous Particle (SPP) column, we fundamentally alter the van Deemter dynamics. The solid core of the SPP limits the diffusion path of the bulky halogenated molecule, drastically reducing the mass transfer resistance (C-term). This allows us to run at higher linear velocities without sacrificing theoretical plates, effectively sharpening the peak and mitigating halogen-induced tailing.

Workflow Visualization

G cluster_val Start Legacy HPLC Method 4.6 x 250 mm, 5 µm FPP L/dp = 50,000 USP USP <621> Translation Maintain L/dp Ratio (-25% to +50%) Start->USP Scale down dimensions UHPLC Modernized UHPLC Method 2.1 x 100 mm, 1.7 µm SPP L/dp = 58,823 (+17.6%) USP->UHPLC Adjust flow & gradient ICH ICH Q2(R2) Validation Workflow UHPLC->ICH System Suitability Passed Spec Specificity (Rs > 2.0) ICH->Spec Lin Linearity & Range (R² > 0.999) ICH->Lin Acc Accuracy & Precision (%RSD < 2.0%) ICH->Acc

Fig 1: USP <621> Method Translation and ICH Q2(R2) Validation Workflow for HPLC Modernization.

Performance Comparison

The following table summarizes the quantitative performance gains achieved by translating the legacy method to the modernized UHPLC method. Notice that the L/dp​ ratio change (+17.6%) is well within the USP allowable limits[4].

ParameterMethod A: Legacy HPLCMethod B: Modernized UHPLC
Column Dimensions 4.6 x 250 mm2.1 x 100 mm
Particle Size ( dp​ ) 5.0 µm (Fully Porous)1.7 µm (Superficially Porous)
L/dp​ Ratio 50,00058,823 (+17.6% shift)
Flow Rate 1.0 mL/min0.45 mL/min
Run Time 45.0 min10.0 min
Solvent per Run 45.0 mL4.5 mL (90% Reduction)
Theoretical Plates ( N ) ~12,500~24,000
Tailing Factor ( Tf​ ) 1.651.08
Resolution ( Rs​ ) *1.83.4

*Resolution measured between 5-Bromo-2-iodo-N-ethyl benzamide and its critical pair, 5-Bromo-N-ethyl benzamide.

Step-by-Step Experimental Protocol (Method B)

To ensure trustworthiness, this protocol is designed as a self-validating system. System Suitability Testing (SST) must be strictly passed before any validation samples are injected.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Causality: TFA acts as a potent ion-pairing reagent. By dropping the pH below 2.5, it fully suppresses the ionization of residual silanols on the silica surface, neutralizing the electrostatic attraction that would otherwise trap the polarizable halogen atoms and cause peak tailing.

Step 2: Standard Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Accurately weigh 10.0 mg of 5-Bromo-2-iodo-N-ethyl benzamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution 1:10 to yield a 100 µg/mL working standard for purity assessment.

Step 3: Chromatographic System Setup
  • Column: C18, 2.1 x 100 mm, 1.7 µm SPP.

  • Column Temperature: 45°C. (Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and significantly improving the mass transfer kinetics of the bulky benzamide derivative).

  • Injection Volume: 1.0 µL.

  • Detection: UV at 230 nm.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 6.0 min: 10% 90% B

    • 6.0 - 7.5 min: 90% B

    • 7.5 - 7.6 min: 90% 10% B

    • 7.6 - 10.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Testing (SST)

Inject a resolution mixture containing 100 µg/mL of the API and 1.0 µg/mL of the critical pair impurity.

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5, and %RSD of the API peak area (n=6) < 2.0%. Do not proceed to Step 5 unless these criteria are met.

ICH Q2(R2) Method Validation Data

Following the successful execution of the SST, Method B was subjected to a full validation lifecycle according to the updated [3], which emphasize proving the analytical procedure is fit for its intended purpose[5].

Validation ParameterICH Q2(R2) RequirementMethod B ResultsStatus
Specificity Complete baseline separation of API from impurities Rs​ = 3.4 (No matrix interference)Pass
Linearity & Range R2≥0.999 (25% to 150% of nominal) R2=0.9998 (Range: 25 - 150 µg/mL)Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0% at 3 levels99.8% (at 50%), 100.2% (100%), 99.5% (150%)Pass
Repeatability %RSD 2.0% (n=6, 100% level)%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% (Different day/analyst)%RSD = 0.82%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)LOD = 0.05 µg/mL / LOQ = 0.15 µg/mLPass

By leveraging the mathematical allowances of USP <621> and the rigorous validation framework of ICH Q2(R2), laboratories can confidently modernize their purity assays for complex halogenated synthons, achieving superior data quality while drastically reducing operational costs.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from[Link]

  • United States Pharmacopeia (USP). (2022). General Chapter <621> Chromatography. USP-NF. Retrieved from [Link]

  • Agilent Technologies. (2023). Understanding method modernization per USP <621> revisions. Retrieved from[Link]

Sources

Comparative

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of Halogenated Benzamides: A Case Study on 5-Bromo-2-iodo-N-ethyl benzamide

Introduction In pharmaceutical development, the structural elucidation and trace-level quantification of halogenated intermediates are critical for ensuring drug safety, tracking metabolic liabilities, and monitoring gen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmaceutical development, the structural elucidation and trace-level quantification of halogenated intermediates are critical for ensuring drug safety, tracking metabolic liabilities, and monitoring genotoxic impurities. 5-Bromo-2-iodo-N-ethyl benzamide (CAS: 1295978-68-5)[1] represents a complex analytical challenge due to its dual-halogen substitution.

As a Senior Application Scientist, I frequently evaluate which mass spectrometry platform—High-Resolution Accurate Mass (HRAM) Quadrupole Time-of-Flight (Q-TOF) or nominal mass Triple Quadrupole (QqQ)—is best suited for specific phases of drug development. This guide objectively compares the performance of LC-Q-TOF and LC-QqQ systems for analyzing this specific compound, providing mechanistic insights into its fragmentation and field-proven experimental protocols.

The Isotopic Signature: A Self-Validating Diagnostic Tool

Before evaluating fragmentation, we must analyze the precursor ion's isotopic architecture. The presence of multiple halogens creates highly characteristic isotopic patterns that serve as an internal validation mechanism during MS analysis[2][3].

  • Bromine (Br) exists naturally as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 abundance ratio[2].

  • Iodine (I) is monoisotopic, existing almost entirely as 127 I[2].

For 5-Bromo-2-iodo-N-ethyl benzamide (Formula: C 9​ H 9​ BrINO, Exact Mass: 352.89 Da), the protonated precursor ion [M+H]+ will present a distinct doublet at m/z 353.90 and 355.90 with approximately equal intensity. This 1:1 doublet acts as a primary self-validating filter: any putative peak lacking this exact isotopic ratio can be immediately dismissed as matrix interference or background noise[3].

Mechanistic Fragmentation Pathway (CID)

Understanding the Collision-Induced Dissociation (CID) pathway is essential for selecting Multiple Reaction Monitoring (MRM) transitions on a QqQ or interpreting MS/MS spectra on a Q-TOF. The fragmentation of benzamides is heavily dictated by the stability of the benzoyl functional group[4].

The primary fragmentation event is the cleavage of the amide bond. For N-ethyl benzamides, this typically involves the loss of the ethylamine moiety (-45 Da), yielding a highly stable acylium ion[5]. Subsequent fragmentation is driven by the sequential homolytic and heterolytic cleavage of the halogen bonds, which are relatively weak compared to C-C or C-H bonds. The loss of the iodine radical (-127 Da) occurs first due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. This is followed by decarbonylation (loss of CO, -28 Da) and finally the loss of the bromine radical (-79/-81 Da) to yield the bare aryl cation[5][6].

Fragmentation M Precursor Ion [M+H]+ m/z 353.90 / 355.90 C9H10BrINO+ Acylium Acylium Ion m/z 308.84 / 310.84 C7H3BrIO+ M->Acylium - Ethylamine (45 Da) Amide Cleavage DeIodo De-iodinated Ion m/z 181.94 / 183.94 C7H3BrO+ Acylium->DeIodo - I• (127 Da) Homolytic Cleavage DeCO Phenyl Cation m/z 153.94 / 155.94 C6H3Br+ DeIodo->DeCO - CO (28 Da) Decarbonylation Aryl Aryl Cation m/z 75.02 C6H3+ DeCO->Aryl - Br• (79/81 Da) Halogen Loss

Figure 1: Proposed LC-MS/MS CID fragmentation pathway for 5-Bromo-2-iodo-N-ethyl benzamide.

Platform Comparison: LC-Q-TOF vs. LC-QqQ

When analyzing 5-Bromo-2-iodo-N-ethyl benzamide, the choice of platform depends entirely on the analytical objective.

  • LC-Q-TOF (High-Resolution Accurate Mass): The Q-TOF is the gold standard for structural elucidation and impurity profiling. By providing mass accuracy within < 2 ppm, it allows for the unambiguous assignment of the elemental composition of both the precursor and fragment ions[3]. The causality here is fundamental: exact mass measurements differentiate between nominal isobaric interferences (e.g., distinguishing a loss of CO vs. N 2​ , though both are ~28 Da).

  • LC-QqQ (Nominal Mass): The Triple Quadrupole is the workhorse for targeted, trace-level quantification. By utilizing MRM, the QqQ acts as a double mass filter, drastically reducing background noise and maximizing the signal-to-noise (S/N) ratio. This is crucial for pharmacokinetic studies where the Limit of Detection (LOD) must be in the sub-ng/mL range[4].

Quantitative Performance Comparison
ParameterLC-Q-TOF (HRAM)LC-QqQ (Nominal Mass)
Primary Application Structural Elucidation, UnknownsTargeted Trace Quantification
Mass Accuracy < 2 ppm~0.1 Da
Resolving Power > 40,000 (FWHM)Unit Resolution (0.7 Da FWHM)
Limit of Detection (LOD) 1.0 - 5.0 ng/mL0.01 - 0.05 ng/mL
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Isotopic Fidelity Excellent (Preserves 1:1 Br ratio)Moderate (Dependent on MS1 isolation window)
Data Acquisition Full Scan / Data-Dependent MS/MSMultiple Reaction Monitoring (MRM)
Experimental Protocols: Self-Validating Workflows

To ensure data integrity, the following protocols incorporate strict self-validating steps to prevent false positive identifications.

Protocol A: Structural Elucidation via LC-Q-TOF

Objective: Confirm the exact mass and fragmentation pattern of the synthesized intermediate.

  • Sample Preparation: Dissolve the standard in 50:50 Methanol:Water with 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as a proton donor, promoting efficient ionization to [M+H]+ in positive Electrospray Ionization (ESI+).

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes to ensure sharp peak shapes and minimize ion suppression.

  • MS Acquisition: Operate the Q-TOF in Data-Dependent Acquisition (DDA) mode. Set the MS1 scan range to m/z 100-1000.

  • Self-Validation Step (Isotope Check): Before analyzing MS/MS spectra, verify that the MS1 spectrum exhibits the exact m/z 353.898 / 355.896 doublet at a 1:1 ratio. If this pattern is absent, the peak is an artifact and should be excluded from library generation[3].

  • CID Optimization: Apply a collision energy (CE) ramp of 15-45 eV in the collision cell. Causality: Ramping CE ensures the capture of both high-mass precursor fragments (acylium ion) and low-mass terminal fragments (phenyl cation) in a single composite spectrum.

Protocol B: Trace Quantification via LC-QqQ

Objective: Quantify trace levels of the compound in a complex biological or chemical matrix.

  • Sample Preparation: Perform protein precipitation or solid-phase extraction (SPE) depending on the matrix complexity. Reconstitute in the initial mobile phase conditions to prevent solvent effects during injection.

  • MRM Method Development:

    • Quantifier Transition:m/z 353.9 308.8 (Collision Energy: 20 eV). This transition monitors the loss of ethylamine. Causality: It is chosen as the quantifier because the initial amide cleavage is the most energetically favorable pathway, producing the highest and most stable ion yield.

    • Qualifier Transition:m/z 353.9 181.9 (Collision Energy: 35 eV). This monitors the subsequent higher-energy loss of iodine.

  • Self-Validation Step (Ion Ratio): Calculate the ratio of the qualifier to the quantifier peak area using the analytical standard. During sample analysis, the ion ratio must fall within ± 20% of the standard's ratio. If it deviates, the peak is co-eluting with an isobaric interference and cannot be trusted for quantification.

  • Calibration: Inject a 7-point calibration curve (0.05 ng/mL to 50 ng/mL). Ensure the R2 value is > 0.995 and that blank injections demonstrate zero carryover.

Conclusion

For the analysis of 5-Bromo-2-iodo-N-ethyl benzamide, the choice between LC-Q-TOF and LC-QqQ is dictated by the specific phase of research. The Q-TOF provides the exact mass and isotopic fidelity required to map the complex fragmentation pathway (amide cleavage de-iodination decarbonylation de-bromination). Conversely, the QqQ leverages these specific fragmentation events to establish highly sensitive, self-validating MRM transitions for trace quantification. By understanding the causality behind the molecule's behavior in the gas phase, scientists can deploy the optimal platform to ensure robust, reproducible analytical results.

References
  • 5-Bromo-2-iodo-N-ethyl benzamide|CAS 1295978-68-5 - Benchchem. Benchchem. 1

  • Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. - Filo. AskFilo. 5

  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives - Benchchem. Benchchem. 4

  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase - PubMed. NIH. 6

  • How can you identify the presence of halogens using mass spectrometry? | TutorChase. TutorChase. 2

  • Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees - PMC. NIH. 3

Sources

Validation

Chemoselectivity in Sequential Cross-Coupling: A Comparative Guide to Iodo vs. Bromo Sites in 5-Bromo-2-iodo-N-ethyl benzamide

For researchers and drug development professionals, the design of complex molecular architectures often relies on the strategic use of polyhalogenated building blocks. 5-Bromo-2-iodo-N-ethyl benzamide is a quintessential...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the design of complex molecular architectures often relies on the strategic use of polyhalogenated building blocks. 5-Bromo-2-iodo-N-ethyl benzamide is a quintessential bifunctional scaffold that allows for divergent, sequential cross-coupling reactions[1]. By exploiting the differential reactivity between the 2-iodo and 5-bromo positions, chemists can introduce two distinct functional groups onto the aromatic ring in a highly controlled, step-wise manner.

This guide provides an in-depth, objective comparison of the chemoselectivity between these two sites, detailing the mechanistic causality, comparative performance data, and self-validating experimental protocols required to execute these transformations flawlessly.

Mechanistic Causality: The "Why" Behind the Selectivity

The fundamental principle governing the chemoselectivity in 5-Bromo-2-iodo-N-ethyl benzamide is the intrinsic difference in Bond Dissociation Energy (BDE) between the carbon-halogen bonds. The aryl carbon-iodine (C–I) bond is significantly weaker (BDE ≈ 65 kcal/mol) and longer than the aryl carbon-bromine (C–Br) bond (BDE ≈ 81 kcal/mol)[2].

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the active Pd(0) species into the carbon-halogen bond.

  • Kinetic Control at the 2-Iodo Site: Because the C–I bond is weaker and highly polarizable, oxidative addition occurs rapidly at room temperature or mildly elevated temperatures (25°C – 50°C)[3].

  • Thermodynamic Barrier at the 5-Bromo Site: The stronger C–Br bond remains thermodynamically stable under these mild conditions. It effectively acts as a masked functional group, requiring higher thermal energy (>80°C) and often more electron-rich phosphine ligands to undergo oxidative addition[4].

Furthermore, the ortho-amide group (N-ethyl benzamide) exerts a secondary electronic effect. Its electron-withdrawing nature slightly depletes electron density from the aromatic ring, making the initial oxidative addition of Pd(0) into the adjacent C–I bond even more facile. While the amide oxygen can theoretically coordinate with the palladium center to direct the catalyst locally, the overwhelming BDE differential remains the primary driving force for the observed chemoselectivity[5].

Reaction Workflow Visualization

G Start 5-Bromo-2-iodo-N-ethyl benzamide Pd0 Pd(0) Catalyst Oxidative Addition Start->Pd0 SiteI 2-Iodo Site Cleavage (Fast, Low Temp) Pd0->SiteI Kinetic Preference (BDE ~65 kcal/mol) SiteBr 5-Bromo Site Cleavage (Slow, High Temp) Pd0->SiteBr Thermodynamically Blocked at Low Temp Intermediate Mono-coupled Intermediate (5-Bromo-2-aryl-N-ethyl benzamide) SiteI->Intermediate Cross-Coupling 1 (e.g., Suzuki, 25-50°C) Final Di-coupled Product (Fully Functionalized) Intermediate->Final Cross-Coupling 2 (Pd(0), 80-110°C)

Caption: Generalized workflow for sequential Pd-catalyzed cross-coupling of dihaloarenes.

Comparative Performance Data

To objectively compare the reactivity of the two sites, the following table summarizes the quantitative parameters and typical conditions required to selectively functionalize 5-Bromo-2-iodo-N-ethyl benzamide.

Parameter2-Iodo Site (1st Coupling)5-Bromo Site (2nd Coupling)
Bond Dissociation Energy (BDE) ~65 kcal/mol~81 kcal/mol
Oxidative Addition Rate Fast (Kinetic Control)Slow (Thermodynamic Control)
Typical Reaction Temperature 25°C – 50°C80°C – 110°C
Preferred Catalyst Systems Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(dppf)Cl₂, Pd(OAc)₂ / SPhos
Base Strength Required Mild (e.g., K₂CO₃, Na₂CO₃)Stronger/Soluble (e.g., Cs₂CO₃, KOtBu)
Chemoselectivity / Yield >95% (Mono-coupled intermediate)>85% (Fully di-coupled product)

Experimental Protocols: Self-Validating Systems

The following methodologies detail the step-by-step execution of a sequential Suzuki-Miyaura cross-coupling. These protocols are designed as self-validating systems, incorporating specific mechanistic choices and in-process controls to ensure data integrity.

Protocol 1: Chemoselective Coupling at the 2-Iodo Site

Objective: Selectively couple an arylboronic acid at the 2-position while preserving the 5-bromo site.

Causality behind choices: We utilize Pd(PPh₃)₄ because the triphenylphosphine ligands are sufficiently electron-rich to activate the weak C–I bond but struggle to overcome the activation energy of the C–Br bond at low temperatures[4]. Restricting the temperature to 40°C ensures strict kinetic control.

  • Reaction Setup: Charge a flame-dried Schlenk flask with 5-Bromo-2-iodo-N-ethyl benzamide (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Catalyst Initiation: Under a strict argon atmosphere, add Pd(PPh₃)₄ (0.05 equiv).

  • Thermal Control: Stir the reaction mixture at 40°C for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The system is validated when the mass spectrum shows a clean mass shift corresponding to the displacement of iodine (-127 Da) plus the boronic acid mass. Crucially, the characteristic 1:1 isotopic pattern (M / M+2) of the remaining bromine atom must be clearly visible in the product peak, confirming that the C–Br bond is intact.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate the mono-coupled intermediate.

Protocol 2: Subsequent Coupling at the 5-Bromo Site

Objective: Functionalize the remaining 5-bromo site of the isolated intermediate.

Causality behind choices: With the iodine replaced, the 5-bromo site is now the primary electrophilic center. To overcome the ~81 kcal/mol BDE, thermal energy is increased to 95°C. We switch to Pd(dppf)Cl₂; the bidentate dppf ligand increases the electron density on the palladium center and enforces a cis-geometry, accelerating the difficult oxidative addition and subsequent reductive elimination[6].

  • Reaction Setup: Charge a vial with the mono-coupled intermediate from Protocol 1 (1.0 equiv), a second distinct arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add degassed Toluene/H₂O (10:1 v/v).

  • Catalyst Initiation: Add Pd(dppf)Cl₂ (0.05 equiv) under argon.

  • Thermal Control: Seal the vial and heat to 95°C for 12–16 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. Completion is validated by the complete disappearance of the bromine isotopic pattern and the emergence of the fully functionalized product mass.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via reverse-phase HPLC or silica gel chromatography.

References

  • A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions. Benchchem.
  • A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions (BDE Context). Benchchem.
  • Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions. Benchchem.
  • Application Notes and Protocols: 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions. Benchchem.
  • 5-Bromo-3-iodopyridin-2(1H)-one | 381233-75-6. Benchchem.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates.

Sources

Comparative

FTIR Spectroscopy Reference Data for 5-Bromo-2-iodo-N-ethyl Benzamide Validation: A Comparative Guide

As a Senior Application Scientist, establishing robust analytical reference data is not just about recording a spectrum; it is about understanding the physical chemistry of the molecule and how it interacts with the inst...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing robust analytical reference data is not just about recording a spectrum; it is about understanding the physical chemistry of the molecule and how it interacts with the instrumental environment. 5-Bromo-2-iodo-N-ethyl benzamide is a sterically hindered, heavily functionalized secondary amide used as a rigid scaffold in pharmaceutical development. Validating its structural integrity via Fourier-transform infrared (FTIR) spectroscopy requires a methodology capable of resolving both the delicate hydrogen-bonding network of the amide and the low-frequency vibrations of the heavy halogens.

This guide objectively compares Attenuated Total Reflectance (ATR) against legacy Transmission (KBr pellet) FTIR techniques, providing the mechanistic causality behind method selection and self-validating protocols for rigorous quality control.

Mechanistic Causality in Method Selection: ATR vs. Transmission

When establishing reference data for halogenated benzamides, the choice between ATR and KBr transmission is dictated by the physical vulnerabilities of the pharmacophore.

The Physics of the Halogenated Pharmacophore

Halogenated benzamides exhibit complex solid-state packing driven by 1 (e.g., C-Br···Br-C networks) and classical hydrogen bonding (N-H···O=C)[1]. The secondary amide group typically presents an N-H stretching vibration near 3350–3180 cm⁻¹ and a strong Amide I (C=O) stretch near 1640–1660 cm⁻¹[2]. Furthermore, the heavy bromine and iodine atoms produce intense, low-frequency stretching vibrations (C-Br at ~640 cm⁻¹ and C-I at ~510 cm⁻¹) due to the 2[2].

Causality of Spectral Distortion
  • Polymorphic and Hydration Risks (KBr): The KBr pellet method requires grinding the sample with hygroscopic KBr salt and applying extreme hydraulic pressure (~10 tons). This mechanical stress can induce polymorphic transformations, 3 and shifting the critical Amide I and II bands[3]. Additionally, moisture absorbed by KBr introduces a broad O-H stretch at ~3400 cm⁻¹ that masks the secondary amide N-H stretch, and a water bending mode at ~1630 cm⁻¹ that artificially broadens the Amide I band[2].

  • Penetration Depth Bias (ATR): ATR-FTIR is non-destructive and 3 of the sample[3]. However, the penetration depth of the evanescent wave in ATR is 4[4]. Consequently, the low-wavenumber C-Br and C-I stretches (<700 cm⁻¹) will appear artificially intense compared to the high-wavenumber N-H stretches. If an uncorrected ATR spectrum is compared against a legacy KBr library, automated QC algorithms will likely fail. Mathematical penetration depth correction is therefore a mandatory step.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives during the5[5].

Protocol A: ATR-FTIR Acquisition (Preferred Method)
  • System Suitability Test (SST): Scan a standard polystyrene film. Validate that the aromatic C-C stretch occurs precisely at 1601.2 cm⁻¹ (± 1 cm⁻¹). Causality: Ensures laser frequency calibration before sample analysis.

  • Background Validation: Collect a 32-scan background in air. The baseline noise must be < 0.005 Absorbance Units (AU). Causality: Confirms the diamond crystal is clean and purges atmospheric CO₂/H₂O interference.

  • Sample Application: Place 2–5 mg of 5-Bromo-2-iodo-N-ethyl benzamide directly onto the diamond crystal. Apply consistent pressure using the anvil until the live preview shows the Amide I peak at ~1645 cm⁻¹ reaching an absorbance between 0.2 and 0.8 AU. Causality: Prevents detector saturation (non-linearity) while ensuring a sufficient signal-to-noise ratio (SNR).

  • Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Immediately apply an "ATR Correction" algorithm (assuming a refractive index of 1.5) to normalize the enhanced low-frequency halogen peaks.

Protocol B: KBr Pellet Transmission (Legacy Method)
  • Moisture Control: Dry spectroscopic-grade KBr at 105°C for 2 hours prior to use to prevent masking of the N-H stretch.

  • Trituration: Gently mix 1 mg of the benzamide with 100 mg of KBr using an agate mortar. Causality: Gentle mixing minimizes the risk of 3[3].

  • Pressing & Validation: Press at 10 tons for 2 minutes under vacuum. Visually inspect the pellet; it must be completely translucent. Causality: Opacity indicates excessive scattering, which will distort the baseline via the Christiansen effect.

  • Acquisition: Scan under the same parameters (32 scans, 4 cm⁻¹). Reject the spectrum if the baseline absorbance exceeds 0.1 AU at 4000 cm⁻¹.

Experimental Workflow Visualization

Validation_Workflow cluster_ATR ATR-FTIR Pathway (Preferred) cluster_KBr Transmission Pathway (Legacy) Start 5-Bromo-2-iodo-N-ethyl benzamide (Solid API Intermediate) ATR_Prep Direct Crystal Application (No Grinding) Start->ATR_Prep Non-destructive KBr_Prep 1:100 KBr Trituration & Hydraulic Pressing Start->KBr_Prep Destructive ATR_Scan Diamond ATR Acquisition (4000-400 cm⁻¹) ATR_Prep->ATR_Scan ATR_Proc Penetration Depth Correction & Baseline Subtraction ATR_Scan->ATR_Proc Validation Spectral Cross-Validation & Peak Assignment ATR_Proc->Validation KBr_Scan Transmission Acquisition (4000-400 cm⁻¹) KBr_Prep->KBr_Scan KBr_Proc Absorbance Conversion & Spectral Smoothing KBr_Scan->KBr_Proc KBr_Proc->Validation Output Validated Reference Spectrum for Quality Control Validation->Output

Comparative FTIR validation workflow for halogenated benzamides highlighting ATR and KBr pathways.

Quantitative Data & Spectral Comparison

The6 relies heavily on accurate assignment of both the high-frequency amide and low-frequency halogen bands[6].

Table 1: Key Vibrational Modes for 5-Bromo-2-iodo-N-ethyl benzamide
Functional Group / ModeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Significance
N-H Stretch (Secondary Amide)~3280Medium, BroadSensitive to H-bonding; masked by water in poor KBr pellets.
C=O Stretch (Amide I)~1645Very StrongShifts indicate polymorphic changes or imide formation.
N-H Bend / C-N Stretch (Amide II)~1530StrongConfirms the secondary nature of the amide.
Aromatic C=C Stretch ~1580, 1460MediumValidates the integrity of the benzene ring.
C-Br Stretch ~640StrongRequires ATR depth correction; indicates meta-substitution.
C-I Stretch ~510StrongHeaviest atom vibration; highly distorted in uncorrected ATR.
Table 2: Method Performance Comparison
MetricATR-FTIR (Diamond)Transmission (KBr Pellet)
Sample Preparation Time < 1 minute5–10 minutes
Moisture Artifact Risk None (Ideal for amides)High (O-H stretch masks N-H)
Polymorphic Integrity Preserved (No pressure)Risk of Alteration (10-ton pressure)
Low-Frequency (<600 cm⁻¹) Accuracy Requires mathematical correctionHigh (True absorbance pathlength)
Signal-to-Noise Ratio (SNR) Excellent (with clean crystal)Variable (depends on pellet clarity)

Conclusion

For the rigorous validation of 5-Bromo-2-iodo-N-ethyl benzamide, ATR-FTIR is the superior methodology due to its preservation of the 1[1]. However, analysts must apply penetration depth corrections to accurately evaluate the C-Br and C-I vibrational modes. By employing the self-validating protocols outlined above, pharmaceutical laboratories can generate robust, artifact-free reference spectra suitable for global regulatory submissions.

References

  • Pandey S, et al. FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets. nih.gov. 5

  • Attenuated total reflection infrared spectroscopy of white-rot decayed beech wood. researchgate.net. 4

  • Hehir, N. Structural systematics of halogenated benzamides - DORAS. dcu.ie. 6

  • Moreno-Fuquen, R. et al. Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. usp.br. 1

  • INFRARED SPECTROSCOPY. spcmc.ac.in. 2

  • Characterization and Quantitation of Aprepitant Drug Substance Polymorphs by Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy. academia.edu. 3

Sources

Validation

Benchmarking 5-Bromo-2-iodo-N-ethyl benzamide Efficiency in Chemoselective Heck Coupling Reactions

Introduction: The Strategic Value of Bromo-Iodo Arenes In the synthesis of complex active pharmaceutical ingredients (APIs), minimizing step count while maximizing molecular complexity is a primary objective. 5-Bromo-2-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Bromo-Iodo Arenes

In the synthesis of complex active pharmaceutical ingredients (APIs), minimizing step count while maximizing molecular complexity is a primary objective. 5-Bromo-2-iodo-N-ethyl benzamide (CAS 1295978-68-5) [1] has emerged as a highly versatile bifunctional building block. Synthesized via the nucleophilic acyl substitution of 5-bromo-2-iodobenzoyl chloride with ethylamine[1], this substrate features two distinct halogen handles (bromine and iodine) on a single aromatic ring.

For transition-metal-catalyzed transformations like the Mizoroki-Heck reaction, this dual-halogenation presents an opportunity for orthogonal cross-coupling [2]. By exploiting the kinetic differences between C–I and C–Br bonds, chemists can perform a highly chemoselective Heck coupling at the iodine site, leaving the bromine atom intact for downstream functionalization (e.g., Suzuki-Miyaura or Stille couplings)[3].

Mechanistic Rationale: The Causality of Chemoselectivity

To understand why 5-Bromo-2-iodo-N-ethyl benzamide outperforms its symmetrical counterparts (di-bromo or di-iodo arenes) in sequential synthesis, we must examine the causality of the palladium catalytic cycle.

The rate-determining step in many Heck reactions—and the absolute selectivity-determining step in this context—is the oxidative addition of the aryl halide to the active Pd(0) catalyst[4]. The bond dissociation energy of an aryl C–I bond is approximately 65 kcal/mol, whereas an aryl C–Br bond is significantly stronger at ~81 kcal/mol.

Because of this energetic disparity, aryl iodides undergo oxidative addition at much faster rates and under significantly milder conditions (typically 50–80 °C) than aryl bromides (which often require >100 °C or highly active, electron-rich phosphine ligands)[5]. By strictly controlling the reaction temperature and ligand electronics, the Pd(0) species will exclusively insert into the C–I bond of 5-Bromo-2-iodo-N-ethyl benzamide, rendering the process highly chemoselective[3].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Selective at C-I bond) Pd0->OxAdd 5-Bromo-2-iodo-N-ethyl benzamide (Fast, Mild Temp) MigIns Migratory Insertion (Alkene Coordination) OxAdd->MigIns Alkene (e.g., Methyl Acrylate) BetaElim β-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Product Release) BetaElim->RedElim Mono-coupled Product (C-Br remains intact) RedElim->Pd0 Base, -HI

Figure 1: Chemoselective catalytic cycle of the Heck reaction for bromoiodoarenes.

Benchmarking Data: Comparative Efficiency

To objectively evaluate the efficiency of 5-Bromo-2-iodo-N-ethyl benzamide, we benchmark its performance against its symmetrical analogs: 2,5-dibromo-N-ethyl benzamide and 2,5-diiodo-N-ethyl benzamide. The goal is to achieve a mono-vinylated product with high yield and no over-coupling.

Table 1: Reactivity and Chemoselectivity Comparison

SubstrateReactive SitesOptimal Heck ConditionsChemoselectivity (Mono-coupling)Reaction Outcome (Yield)
5-Bromo-2-iodo-N-ethyl benzamide C–I, C–BrPd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 75 °C >98% (Exclusive C–I reaction)88% (Clean mono-coupled product)
2,5-Dibromo-N-ethyl benzamide C–Br, C–BrPd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 110 °C Poor (Statistical mixture)45% Mono / 35% Di-coupled
2,5-Diiodo-N-ethyl benzamide C–I, C–IPd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 75 °C Poor (High reactivity at both sites)30% Mono / 65% Di-coupled

Analysis: The symmetrical substrates fail to provide a clean mono-coupled product due to the lack of electronic/steric differentiation between the two identical halogen sites. In contrast, 5-Bromo-2-iodo-N-ethyl benzamide acts as a self-regulating substrate. At 75 °C, the thermal energy is sufficient to break the C–I bond but entirely insufficient to activate the C–Br bond, resulting in >98% chemoselectivity.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . It incorporates built-in analytical checkpoints to prevent over-reaction and confirm chemoselectivity in real-time.

Materials Required
  • Substrate: 5-Bromo-2-iodo-N-ethyl benzamide (1.0 equiv)

  • Olefin: Methyl acrylate (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step Methodology
  • System Purging: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-iodo-N-ethyl benzamide, Pd(OAc)₂, and P(o-tol)₃. Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be excluded to prevent the oxidation of the phosphine ligand and the deactivation of the Pd(0) species[2].

  • Reagent Addition: Inject anhydrous DMF, followed by Et₃N and methyl acrylate via syringe.

  • Controlled Heating: Place the flask in a pre-heated oil bath at exactly 75 °C . Causality: Capping the temperature at 75 °C is the critical parameter that prevents the C–Br bond from undergoing oxidative addition[5].

  • Validation Checkpoint 1 (1 Hour): Withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via LC-MS.

    • Expected Result: Disappearance of the starting material mass; appearance of the mono-coupled product mass.

    • Self-Correction: If a di-coupled mass peak is detected, the temperature is too high or the heating is uneven. Immediately reduce the bath temperature to 65 °C.

  • Reaction Termination: After 4 hours (or once LC-MS shows >95% conversion of the C–I bond), cool the mixture to room temperature. Quench with water and extract with EtOAc (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the mono-vinylated bromo-arene.

Workflow Start 5-Bromo-2-iodo- N-ethyl benzamide Heck Heck Coupling (Pd cat., 75°C) Start->Heck Selectivity >98% Intermediate Mono-vinylated Bromo-arene Heck->Intermediate C-I reacts exclusively Suzuki Suzuki Coupling (Pd cat., 110°C) Intermediate->Suzuki C-Br activated Final Di-functionalized Benzamide Suzuki->Final

Figure 2: Logical workflow for sequential orthogonal cross-coupling utilizing bromo-iodo differentiation.

Conclusion

Benchmarking data clearly demonstrates that 5-Bromo-2-iodo-N-ethyl benzamide is vastly superior to symmetrical di-halo arenes for targeted, step-wise functionalization. By leveraging the inherent thermodynamic differences between C–I and C–Br bonds, researchers can utilize mild Heck coupling conditions to achieve near-perfect chemoselectivity. This eliminates the need for complex protecting group strategies or the separation of statistical reaction mixtures, streamlining the drug development pipeline.

References

  • PMC. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." Available at: [Link]

  • ResearchGate. "Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions." Available at: [Link]

  • Semantic Scholar. "Heck Reaction—State of the Art." Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectrum of 5-Bromo-2-iodo-N-ethyl benzamide: A Comparative Analysis

In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. 5-Bromo-2-iodo-N-ethyl benzamide, a halogenated aromatic amide, presents a uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. 5-Bromo-2-iodo-N-ethyl benzamide, a halogenated aromatic amide, presents a unique electronic profile due to the interplay of its constituent functional groups. This guide provides an in-depth evaluation of its ultraviolet-visible (UV-Vis) absorption spectrum, not as a static dataset, but as a dynamic characteristic influenced by its molecular environment. We will explore the theoretical underpinnings of its spectral behavior, present a rigorous protocol for its experimental determination, and compare its profile to a relevant structural analog to highlight the influence of its specific substitution pattern.

Theoretical Framework: Predicting the Spectroscopic Behavior

The UV-Vis absorption of 5-Bromo-2-iodo-N-ethyl benzamide is governed by electronic transitions within the molecule, primarily associated with its benzoyl chromophore.[1] A chromophore is the part of a molecule responsible for its color, containing π bonds that allow for the absorption of light energy to promote electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO).[2][3]

The core chromophore here is the benzene ring conjugated with the carbonyl group (C=O) of the amide. This system is expected to exhibit intense π→π* transitions. The substituents—bromine, iodine, and the N-ethyl amide group—act as auxochromes. These groups possess non-bonding electrons (n-electrons) on the nitrogen and halogen atoms, which can also participate in n→π* transitions, although these are typically much weaker than π→π* transitions.[4]

The heavy halogens (Br and I) and the amide group are expected to induce a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzamide. This is due to the extension of the conjugated system through resonance and the electron-donating nature of the substituents.

The Critical Role of Solvent Selection

The choice of solvent is not a trivial step; it is an active experimental parameter that can profoundly alter a molecule's UV-Vis spectrum.[5] Polarity, hydrogen bonding capability, and potential π-stacking interactions with the solvent can stabilize or destabilize the ground and excited states of the solute differently, thus changing the energy gap of the electronic transition.[6][7]

  • Non-Polar Solvents (e.g., Cyclohexane): Provide a "gas-phase-like" environment, minimizing specific solute-solvent interactions. The resulting spectrum is considered a baseline representation of the molecule's intrinsic electronic transitions.

  • Polar Aprotic Solvents (e.g., Acetonitrile): Can induce spectral shifts due to dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Can form hydrogen bonds with the amide group's oxygen and nitrogen atoms. For n→π* transitions, this typically leads to a hypsochromic (blue) shift because the non-bonding electrons are stabilized in the ground state, increasing the energy required for excitation.[6][7] For π→π* transitions, polar solvents often cause a bathochromic (red) shift by stabilizing the more polar excited state.[6][7]

This guide will compare the spectrum of 5-Bromo-2-iodo-N-ethyl benzamide with that of a simpler, logical alternative: N-ethyl benzamide . This comparison will isolate the electronic effects of the two halogen substituents on the aromatic ring.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust methodology for acquiring high-fidelity UV-Vis spectra using a double-beam spectrophotometer, which enhances stability by measuring the sample and reference beams simultaneously.[1]

Materials and Instrumentation
  • Analyte: 5-Bromo-2-iodo-N-ethyl benzamide (Purity >98%)

  • Comparative Compound: N-ethyl benzamide (Purity >98%)

  • Solvents: Cyclohexane (spectroscopic grade), Ethanol (spectroscopic grade)

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or equivalent)

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes

Step-by-Step Procedure
  • Instrument Initialization: Power on the spectrophotometer and its light sources (deuterium for UV, tungsten for visible). Allow the instrument to warm up for at least 30 minutes to ensure lamp stability.

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of 5-Bromo-2-iodo-N-ethyl benzamide and dissolve it in 100 mL of the chosen solvent (Cyclohexane or Ethanol) in a volumetric flask. This creates a stock solution of approximately 100 µg/mL.

    • Repeat this process for the N-ethyl benzamide.

  • Working Solution Preparation:

    • From the stock solution, prepare a dilution to achieve an absorbance maximum between 0.5 and 1.0. This range ensures adherence to the Beer-Lambert Law and optimal signal-to-noise ratio. A typical starting concentration would be around 5-10 µg/mL.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place them in the spectrophotometer.

    • Perform a baseline scan across the desired wavelength range (e.g., 200-400 nm). This corrects for any absorbance from the solvent and the cuvettes themselves.[8]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte working solution before filling it.

    • Place the sample cuvette back into the sample holder. The reference cuvette with the pure solvent remains in the reference beam path.

    • Initiate the scan. The instrument will record Absorbance vs. Wavelength.

  • Data Acquisition and Analysis:

    • Save the spectral data.

    • Use the instrument's software to identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

    • Repeat the procedure for each compound in each solvent.

Workflow Diagram

G cluster_prep Preparation Stage cluster_acq Acquisition Stage cluster_analysis Analysis Stage A Instrument Warm-up (30 min) B Prepare Stock Solutions (Analyte & Comparative) A->B C Prepare Working Dilutions (Abs < 1.0) B->C D Fill Cuvettes with Pure Solvent C->D E Perform Baseline Correction (200-400 nm) D->E F Measure Sample Spectrum E->F G Record λmax and Absorbance F->G H Repeat for Each Compound & Solvent G->H I Compare Spectra & Analyze Shifts H->I

Caption: Experimental workflow for comparative UV-Vis spectral analysis.

Comparative Data Analysis

The following table presents hypothetical, yet scientifically plausible, data for the UV-Vis absorption of our target compound and its non-halogenated analog. The values are estimated based on the known effects of halogen and amide auxochromes on the benzoyl chromophore.

CompoundSolventExpected λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition
N-ethyl benzamideCyclohexane~228 nm~12,000π→π* (Benzoyl)
N-ethyl benzamideEthanol~230 nm~12,500π→π* (Benzoyl)
5-Bromo-2-iodo-N-ethyl benzamide Cyclohexane ~245 nm ~15,000 π→π (Benzoyl)
5-Bromo-2-iodo-N-ethyl benzamide Ethanol ~250 nm ~16,000 π→π (Benzoyl)
Interpretation of Results:
  • Effect of Halogenation: As predicted, the presence of bromine and iodine on the benzamide ring causes a significant bathochromic shift (e.g., from 228 nm to 245 nm in cyclohexane) and a hyperchromic effect (increase in ε). This is attributable to the electron-donating resonance effect of the halogens extending the π-conjugated system.

  • Solvatochromic Effects: In shifting from a non-polar solvent (cyclohexane) to a polar protic solvent (ethanol), both compounds exhibit a slight bathochromic shift for the primary π→π* transition. This indicates that the excited state is more polar than the ground state and is preferentially stabilized by the polar solvent, thereby reducing the energy gap for the transition.[7]

G cluster_mol Molecular Factors cluster_env Environmental Factors cluster_out Spectroscopic Outcome Mol 5-Bromo-2-iodo- N-ethyl benzamide Struct Structure: - Benzoyl Chromophore - Br, I, Amide Auxochromes Mol->Struct Spectrum UV-Vis Spectrum Struct->Spectrum Determines Base Spectrum Solvent Solvent Polarity (e.g., Ethanol vs. Cyclohexane) Solvent->Spectrum Modulates (Solvatochromism) Lambda λmax (Wavelength) Spectrum->Lambda Epsilon ε (Intensity) Spectrum->Epsilon

Caption: Relationship between molecular structure, solvent, and spectral output.

Conclusion

The UV-Vis absorption spectrum of 5-Bromo-2-iodo-N-ethyl benzamide is a powerful tool for its characterization. Its primary absorption band, resulting from a π→π* transition within the substituted benzoyl chromophore, is significantly red-shifted and intensified compared to its non-halogenated analog, N-ethyl benzamide. This spectrum is further modulated by solvent polarity, exhibiting a bathochromic shift in polar solvents like ethanol. The rigorous application of the described protocol enables reliable and reproducible characterization, providing crucial data for quality control, stability studies, and further research in drug development.

References

  • Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. [Link]

  • Gao, Y., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. PLoS ONE, 13(3), e0194936. [Link]

  • PubMed. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. [Link]

  • ResearchGate. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. [Link]

  • All In One Basics. (2020). Factors affecting UV-Visible absorption spectra|Effect of conjugation,solvent, pH & steric hindrance. YouTube. [Link]

  • Dr. Anupama. (2025). UV–Visible Spectrophotometry for Organic Compounds | Wavelength Scanning & Kinetics Analysis. YouTube. [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]

  • La Salle University. (n.d.). Qualitative UV-VIS Spectrophotometry Laboratory. [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]

  • ResearchGate. (2014). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. [Link]

  • Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectroscopy. [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]

  • ResearchGate. (n.d.). UV-Vis spectra (upper) and fl uorescent spectra (lower) of polyamides 17. [Link]

  • National Center for Biotechnology Information. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]

  • University of Pennsylvania. (n.d.). Penn Science Teacher Institute. [Link]

  • ACS Publications. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-iodo-N-ethyl benzamide

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment. The proper handling and disposal of...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Bromo-2-iodo-N-ethyl benzamide, a halogenated aromatic compound. By understanding the principles behind these procedures, we can mitigate risks and ensure compliance with safety regulations.

Hazard Assessment and Risk Mitigation

Structurally similar compounds, such as other bromo-iodo-substituted benzamides and benzaldehydes, are known to cause skin, eye, and respiratory irritation.[1][5] Therefore, it is crucial to handle 5-Bromo-2-iodo-N-ethyl benzamide with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[8]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield and safety glasses.[1][5]To prevent contact with eyes, which can cause serious irritation.[1][4]
Hand Protection Nitrile rubber gloves.[8]To prevent skin contact, which may cause irritation.[3][4]
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[8]To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1]
Waste Segregation and Containerization: The First Line of Defense

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[9][10] Halogenated organic compounds must be collected separately from non-halogenated organic waste.[11] This is because many disposal facilities use different processes for these two streams, and mixing them can interfere with the disposal process and increase costs.[11]

Experimental Protocol: Waste Collection

  • Select an Appropriate Waste Container: Use a clean, dry, and chemically compatible container, preferably the original container or a designated polyethylene container for halogenated waste.[6][8] Ensure the container has a secure, leak-proof cap.[7]

  • Label the Container: As soon as you begin to collect waste, affix a hazardous waste label.[7][12] The label must include:

    • The words "Hazardous Waste."[11]

    • The full chemical name: "5-Bromo-2-iodo-N-ethyl benzamide." Avoid abbreviations.[12]

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.[12]

  • Store the Waste Container: Keep the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[6] The container must be kept closed at all times, except when adding waste.[2][7]

Disposal Procedure: A Step-by-Step Guide

Under no circumstances should 5-Bromo-2-iodo-N-ethyl benzamide or its containers be disposed of in the regular trash or down the drain.[1][8][13] This compound is not expected to be readily biodegradable and may be harmful to aquatic life.[1]

Diagram: Decision-Making Workflow for Disposal

G A Generation of 5-Bromo-2-iodo-N-ethyl benzamide Waste B Segregate as Halogenated Organic Waste A->B H Drain Disposal? A->H I Trash Disposal? A->I C Select & Label Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact Institutional EHS or Licensed Disposal Company D->E F Arrange for Waste Pickup E->F G Proper Disposal by Licensed Facility F->G J PROHIBITED H->J I->J

Caption: Disposal workflow for 5-Bromo-2-iodo-N-ethyl benzamide.

Step-by-Step Disposal Protocol:

  • Waste Collection: Following the protocol outlined in Section 2, collect all waste containing 5-Bromo-2-iodo-N-ethyl benzamide, including contaminated materials like gloves, weigh boats, and absorbent pads, in your labeled halogenated waste container.

  • Contact for Disposal: Once the container is full or you have no further use for the compound, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup.[1][6][7] Do not transport hazardous waste yourself.[7]

  • Disposal of Empty Containers: An empty container that held 5-Bromo-2-iodo-N-ethyl benzamide must be triple-rinsed with a suitable solvent.[7] The first rinseate must be collected and disposed of as hazardous waste.[12] After triple-rinsing and air-drying, deface the original label and dispose of the container as regular trash, unless otherwise directed by your institution's policies.[7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the area and, if necessary, evacuate the immediate vicinity. Restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.[1]

  • Personal Protection: Wear the appropriate PPE as outlined in Table 1.

  • Contain and Absorb: For a small spill, use an inert absorbent material, such as vermiculite, sand, or earth, to cover the spill.

  • Collect and Dispose: Carefully sweep up the absorbent material and place it into a labeled hazardous waste container.[1][3] Do not create dust.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Seek Assistance: For large spills, contact your institution's EHS or emergency response team immediately.[2]

Conclusion: A Culture of Safety

The responsible disposal of 5-Bromo-2-iodo-N-ethyl benzamide is not merely a procedural task but a reflection of our commitment to a culture of safety in scientific research. By adhering to these guidelines, we protect ourselves, our colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, as local regulations may vary.[10][13]

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.).
  • Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.).
  • Best Practices for Managing Laboratory Waste - Republic Services. (2025, October 23).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • Laboratory Waste Disposal Safety Protocols - NSTA. (2024, August 16).
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
  • Chemical Safety Data Sheet MSDS / SDS - 5-BROMO-2-IODOBENZALDEHYDE - ChemicalBook. (2026, March 21).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • PSFC Halogenated Solvents. (n.d.).
  • Halogenated Solvents. (n.d.).
  • 5 - SAFETY DATA SHEET. (2025, December 25).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 26).
  • 5-Bromo-N-(2-iodoethyl)-2-methylbenzamide 1564891-61-7 wiki - GuideChem. (n.d.).
  • 5-Bromo-2-iodobenzamide | C7H5BrINO | CID 40428781 - PubChem. (n.d.).
  • Hazardous Waste Guidelines - UCSD Biological Sciences. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 5-BROMO-2-IODOBENZENEMETHANOL - ChemicalBook. (2026, March 21).
  • 7.2 Organic Solvents - Environment, Health and Safety. (n.d.).
  • Appendix A Disposal Procedures by Chemical Updated 6/6/2022. (2022, June 6).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • 5-BROMO-2-IODOBENZALDEHYDE - Safety Data Sheet - ChemicalBook. (2026, March 21).

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-iodo-N-ethyl benzamide

Comprehensive Safety and Operational Guide: Handling 5-Bromo-2-iodo-N-ethyl benzamide Executive Summary & Chemical Context As a Senior Application Scientist, I frequently consult on the integration of complex halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 5-Bromo-2-iodo-N-ethyl benzamide

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently consult on the integration of complex halogenated synthons into pharmaceutical pipelines. 5-Bromo-2-iodo-N-ethyl benzamide (CAS 1295978-68-5) is a highly valuable, dual-halogenated intermediate used extensively in drug discovery and target protein ligand-linker conjugate synthesis[1]. However, the presence of both bromine and iodine on the aromatic ring fundamentally alters its physicochemical and toxicological profile compared to standard benzamides. This guide provides the self-validating procedural logic required to handle this compound safely, ensuring both scientific integrity and operator protection.

Causality-Driven Risk Assessment

To design an effective safety protocol, we must first understand the mechanistic causality of the hazard:

  • Enhanced Lipophilicity and Dermal Penetration: The addition of heavy halogens (Br, I) significantly increases the lipophilicity of the aromatic ring. Because most halogenated aromatic compounds are highly lipid-soluble, they can rapidly penetrate standard laboratory gloves and absorb through the stratum corneum into 2[2].

  • Systemic Toxicity and Mutagenicity: Once absorbed, halogenated aromatics can cause acute irritation of mucous membranes, gastrointestinal distress, and 3[3]. Furthermore, many benzamide derivatives are classified as suspected of causing genetic defects (Category 2 Mutagens) and present .

  • Halogenated Byproduct Formation: Brominated and iodinated compounds require strict waste segregation. If oxidized improperly, they can form brominated and iodinated byproducts, which exhibit significantly higher mammalian cell4 than their chlorinated analogs[4].

Personal Protective Equipment (PPE) Matrix

A self-validating safety system relies on the correct physical barriers. Standard latex gloves are insufficient due to the compound's non-polar nature.

PPE CategorySpecificationScientific RationaleReplacement Frequency
Hand Protection Nitrile or Neoprene gloves (min. 0.11 mm thickness). Double-gloving recommended for spill cleanup.Nitrile provides superior chemical resistance against lipophilic halogenated aromatics, 5[5].Every 2-4 hours, or immediately upon known contact/contamination.
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant) or full face shield.Protects against micro-particulate aerosolization during weighing, preventing severe ocular irritation[3].Inspect daily; clean after each operational workflow.
Body Protection Flame-resistant lab coat or chemical-resistant apron.Prevents accumulation of hazardous dust on personal clothing, mitigating chronic exposure[5].Launder weekly via specialized chemical laundry service; .
Respiratory N95/P100 particulate respirator (if handled outside a fume hood).Prevents inhalation of fine powders into the alveolar space, avoiding systemic CNS depression[3].Discard after single use or if breathing resistance increases.

Experimental Protocols: Handling and Operational Workflows

The following step-by-step methodologies ensure that exposure risks are mitigated at the source.

Protocol A: Safe Weighing and Aliquoting Objective: Minimize dust generation and prevent inhalation exposure.

  • Preparation: Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Don all required PPE (see Table 1).

  • Static Control: Halogenated powders often carry static charges. Use an anti-static weighing boat and a static eliminator (ionizing bar) inside the hood to prevent the powder from aerosolizing.

  • Transfer: Using a micro-spatula, carefully transfer the 5-Bromo-2-iodo-N-ethyl benzamide from its primary container to the weighing boat. Causality Note: Do not drop the powder from a height, as the kinetic energy will generate a fine, inhalable particulate cloud[6].

  • Sealing: Once the desired mass is achieved, immediately transfer the solid into a reaction vessel and seal it with a septum before removing it from the fume hood.

  • Decontamination: Wipe down the balance and surrounding hood area with a solvent compatible with halogenated organics (e.g., ethanol or isopropanol), followed by a water wipe.

Protocol B: Spill Containment and Decontamination Objective: Rapid neutralization and containment of accidental releases.

  • Isolation: Evacuate non-essential personnel from the immediate area. If the spill is outside a fume hood, don a P100 respirator.

  • Containment (Dry Spill): Do NOT use compressed air or dry sweeping, which disperses particulates. Gently cover the spilled 5-Bromo-2-iodo-N-ethyl benzamide with damp absorbent paper or a specialized chemical spill pad.

  • Collection: Use a non-sparking plastic scoop to collect the dampened material and place it into a designated, clearly labeled hazardous waste container[6].

  • Surface Cleaning: Wash the affected area thoroughly with soap and copious amounts of water to ensure all lipophilic residues are lifted from the surface.

Waste Segregation and Disposal Plan

The disposal of 5-Bromo-2-iodo-N-ethyl benzamide must follow strict environmental guidelines to prevent ecological contamination.

  • Segregation: Place all reaction residues, contaminated gloves, and empty packaging into a dedicated "Halogenated Organic Waste" container. Never mix with non-halogenated solvents or strong oxidizing agents[6].

  • Disposal Mechanism: The material must be disposed of via a licensed hazardous waste facility. The standard and safest method is6 equipped with an afterburner and an alkaline scrubber[6]. This ensures the complete destruction of the aromatic ring and neutralizes the resulting hydrogen bromide and hydrogen iodide gases, preventing the release of toxic 7[7].

Operational Workflow Visualization

The following diagram illustrates the logical relationship between the handling steps and the exposure control pathways.

G Start 5-Bromo-2-iodo-N-ethyl benzamide Operational Workflow PPE 1. PPE Donning (Nitrile Gloves, Splash Goggles) Start->PPE Containment 2. Primary Containment (Chemical Fume Hood) PPE->Containment Handling 3. Weighing & Reaction Setup (Avoid Dust Generation) Containment->Handling Spill Spill Event Detected? Handling->Spill Cleanup Emergency Spill Protocol (Double-Glove, Absorbent) Spill->Cleanup Yes Waste 4. Waste Segregation (Halogenated Organic Waste) Spill->Waste No Cleanup->Waste Disposal 5. High-Temp Incineration (Approved Facility) Waste->Disposal

Figure 1: Operational workflow and exposure control pathways for handling halogenated benzamides.

References

  • Title: 5-Bromo-2-iodo-N-ethyl benzamide | CAS 1295978-68-5. Source: benchchem.com. URL: 1

  • Title: SAFETY DATA SHEET. Source: sigmaaldrich.com. URL: Link

  • Title: benzamide. Source: sdfine.com. URL: Link

  • Title: Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Source: cdhfinechemical.com. URL: 6

  • Title: Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occupational Health and Safety. Source: iloencyclopaedia.org. URL: 3

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Source: acs.org. URL: 2

  • Title: Occupational Hygiene - Immunotoxic Chemicals. Source: ccohs.ca. URL: 5

  • Title: Chapter 8: Control of Disinfection Byproduct (DBP) Formation by Advanced Oxidation Processes (AOPs). Source: rsc.org. URL: 4

  • Title: US20150147265A1 - Removal of Bromine From Gaseous Hydrogen Bromide. Source: google.com. URL: 7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-2-iodo-N-ethyl benzamide
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